2-(Difluoromethoxy)naphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDBYLNQKVKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364063 | |
| Record name | 2-(difluoromethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-79-8 | |
| Record name | 2-(difluoromethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Difluoromethoxy)naphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics. Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered significant attention as a versatile substituent capable of modulating lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive technical overview of 2-(difluoromethoxy)naphthalene, a key building block that combines the desirable features of the naphthalene scaffold with the advantageous properties of the difluoromethoxy group. While specific experimental data for this compound is not widely available in the public domain, this guide will leverage data from closely related analogs and the well-documented properties of the difluoromethoxy moiety to provide a detailed and insightful resource for researchers.
Physicochemical Properties
The introduction of a difluoromethoxy group onto the naphthalene core is expected to significantly alter its physical and chemical properties compared to its non-fluorinated parent, 2-naphthol, or its methoxy analog, 2-methoxynaphthalene.
Core Physicochemical Data
While experimental data for this compound is scarce, the following table provides key identifiers and predicted or analogous data.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 712-79-8 | [1][2][3] |
| Molecular Formula | C₁₁H₈F₂O | [2][3] |
| Molecular Weight | 194.18 g/mol | [2] |
| Appearance | Expected to be a crystalline solid or liquid at room temperature | Analog Comparison |
| Melting Point | Not reported. For comparison, 2-methoxynaphthalene has a melting point of 73-75 °C. | [4] |
| Boiling Point | Not reported. For comparison, 2-methoxynaphthalene has a boiling point of 274 °C. | [4] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Analog Comparison |
The Influence of the Difluoromethoxy Group
The -OCHF₂ group is a fascinating modulator of molecular properties:
-
Lipophilicity: The difluoromethoxy group is significantly more lipophilic than a hydroxyl or methoxy group. This increased lipophilicity can enhance membrane permeability and improve the absorption and distribution of drug candidates.
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly in comparison to a methoxy group which is prone to O-dealkylation. This can lead to a longer biological half-life.
-
Hydrogen Bonding: Unlike the trifluoromethoxy group, the C-H bond in the difluoromethoxy group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This can introduce new binding interactions with biological targets.
-
Electronic Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the naphthalene ring.
Spectral Characterization (Predicted and Analog-Based)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region characteristic of a 2-substituted naphthalene. The difluoromethoxy group will present a unique triplet in the upfield region due to coupling with the two fluorine atoms.
-
Aromatic Protons (7.0 - 8.0 ppm): A complex multiplet pattern is expected for the seven protons on the naphthalene ring.
-
-OCHF₂ Proton (6.5 - 7.5 ppm, triplet): This proton will appear as a triplet with a characteristic J-coupling constant to the two fluorine atoms (²JH-F).
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the 11 carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.
-
Naphthalene Carbons (110 - 135 ppm): Signals for the ten carbons of the naphthalene ring.
-
-OCHF₂ Carbon (110 - 120 ppm, triplet): A triplet signal due to the ¹JC-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the naphthalene ring and the C-F and C-O bonds of the difluoromethoxy group.
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
Aromatic C=C stretching: ~1500-1600 cm⁻¹
-
C-O stretching: ~1200-1300 cm⁻¹
-
C-F stretching: ~1000-1100 cm⁻¹ (strong, characteristic bands)
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 194. Fragmentation patterns would likely involve the loss of the difluoromethoxy group or cleavage of the naphthalene ring.
Synthesis and Reactivity
The most common method for the synthesis of aryl difluoromethyl ethers is the difluoromethylation of the corresponding phenol.
Synthetic Protocol: Difluoromethylation of 2-Naphthol
This protocol is a generalized procedure based on common methods for the difluoromethylation of phenols.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Deprotonation of 2-Naphthol: To a solution of 2-naphthol in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., sodium hydroxide, potassium carbonate) at room temperature. Stir the mixture until the 2-naphthol is completely deprotonated to form the sodium or potassium 2-naphthoxide salt.
-
Difluoromethylation: Introduce the difluoromethylating agent. Common reagents include chlorodifluoromethane (Freon 22), which acts as a difluorocarbene precursor, or electrophilic difluoromethylating agents like S-(difluoromethyl)diarylsulfonium salts. The reaction may require heating to proceed at a reasonable rate.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity
The naphthalene ring in this compound is expected to undergo electrophilic aromatic substitution reactions. The difluoromethoxy group is ortho-, para-directing, but its strong electron-withdrawing nature will deactivate the ring towards electrophilic attack compared to 2-methoxynaphthalene. The most likely positions for substitution are C1 and C4.
Applications in Research and Development
The unique properties of the difluoromethoxy group make this compound a valuable building block in several areas:
-
Drug Discovery: As a bioisostere for the hydroxyl or methoxy group, the -OCHF₂ moiety can be incorporated into naphthalene-based scaffolds to improve metabolic stability, modulate lipophilicity, and introduce new hydrogen bonding interactions. This is particularly relevant in the development of kinase inhibitors, GPCR ligands, and other therapeutic agents where the naphthalene core is a common pharmacophore.
-
Materials Science: The introduction of fluorine can alter the electronic and photophysical properties of the naphthalene system, making it a candidate for use in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
-
Agrochemicals: Similar to pharmaceuticals, the enhanced metabolic stability and altered lipophilicity conferred by the difluoromethoxy group can be advantageous in the design of new pesticides and herbicides.
Safety and Handling
Based on the safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This compound represents a valuable and versatile building block for researchers in medicinal chemistry, materials science, and agrochemicals. While specific experimental data for this compound is limited, a thorough understanding of the properties of the difluoromethoxy group and the chemistry of the naphthalene scaffold allows for a robust prediction of its behavior and potential applications. The ability to fine-tune physicochemical properties such as lipophilicity and metabolic stability makes this compound an attractive starting material for the synthesis of novel and improved functional molecules.
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An In-depth Technical Guide to 2-(Difluoromethoxy)naphthalene (CAS 712-79-8)
This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)naphthalene, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, synthesis, analytical characterization, and its burgeoning role in modern medicinal chemistry.
Core Molecular Attributes and Physicochemical Profile
This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, distinguished by the presence of a difluoromethoxy group (-OCF₂H) at the C-2 position of the naphthalene ring. This substitution profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 712-79-8 | [1] |
| Molecular Formula | C₁₁H₈F₂O | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Boiling Point | 264.2 ± 25.0 °C at 760 mmHg | [3] |
| Melting Point | No data available | [4] |
| Solubility | Moderately soluble in organic solvents. Specific data not readily available. | [5] |
| Appearance | Solid (form not specified) | [4] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
It is important to note that while some physical properties have been reported, a comprehensive experimental characterization of this compound is not extensively documented in publicly available literature.[4] The provided boiling point is a predicted value.
Synthesis of this compound: A Methodological Approach
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: A three-step workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous difluoromethoxylation reactions.[6]
Materials:
-
2-Naphthol
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-naphthol (1 equivalent).
-
Deprotonation: Dissolve the 2-naphthol in anhydrous DMF. To this solution, add potassium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to an hour to ensure complete formation of the potassium 2-naphthoxide salt.
-
Difluoromethoxylation: Add sodium chlorodifluoroacetate (2-3 equivalents) to the reaction mixture. Heat the mixture to 80-100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive naphthoxide intermediate by water.
-
Base Selection: A strong base like KOH or NaH is required to fully deprotonate the phenolic hydroxyl group of 2-naphthol, forming the nucleophilic naphthoxide.
-
Difluorocarbene Source: Sodium chlorodifluoroacetate is a commonly used, commercially available precursor that generates difluorocarbene (:CF₂) upon heating.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the difluoromethoxy group (-OCH F₂) due to coupling with the two fluorine atoms. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the naphthalene ring and a triplet for the carbon of the difluoromethoxy group (-OC F₂H) due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.[7][8]
Table 2: Representative GC-MS Parameters
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (or similar) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194.18. Fragmentation patterns will be characteristic of the naphthalene core and the loss of the difluoromethoxy group.
Applications in Drug Discovery and Development
The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The introduction of a difluoromethoxy group offers several advantages in drug design:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to metabolic cleavage, particularly by cytochrome P450 enzymes, which can lead to improved pharmacokinetic profiles.[9]
-
Modulation of Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]
-
Hydrogen Bonding Potential: Unlike the trifluoromethyl group (-CF₃), the difluoromethoxy group (-OCF₂H) can act as a hydrogen bond donor, enabling unique interactions with biological targets such as enzymes and receptors.[9]
A significant application of difluoromethoxy-substituted naphthalene derivatives is in the development of kinase inhibitors for cancer therapy. For instance, naphthalene-based compounds bearing a difluoromethoxy group have shown potent and selective inhibitory activity against various Raf kinase isoforms, which are key components of the MAPK signaling pathway often dysregulated in cancers like melanoma.[9][10]
Diagram 2: Role of Naphthalene-based Kinase Inhibitors in the MAPK Pathway
Caption: Inhibition of the MAPK signaling pathway by a naphthalene-based kinase inhibitor.
Safety and Handling
According to available safety data sheets, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[4][11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a rigid naphthalene core and a metabolically robust, lipophilic, and hydrogen-bond-donating difluoromethoxy group makes it particularly attractive for applications in drug discovery, especially in the design of next-generation kinase inhibitors. While some of its physicochemical properties are yet to be fully characterized, the established synthetic routes for analogous compounds provide a clear path for its preparation and further investigation. As the demand for sophisticated fluorinated intermediates grows, the importance of this compound in both academic and industrial research is set to increase.
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An In-depth Technical Guide on the Structure and Bonding of 2-(Difluoromethoxy)naphthalene
Abstract
This technical guide provides a comprehensive analysis of the structure and bonding of 2-(difluoromethoxy)naphthalene, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. We will delve into the nuanced interplay of its naphthalene core and the influential difluoromethoxy substituent. This document will explore the molecule's synthesis, spectroscopic characterization, and conformational properties. The critical role of the difluoromethoxy group in modulating electronic properties, metabolic stability, and intermolecular interactions will be a central focus, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of a wide array of functional molecules, from pharmaceuticals to high-performance materials.[1][2] Its derivatives are integral to numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[3][4] The strategic functionalization of the naphthalene core allows for the fine-tuning of a molecule's physicochemical and biological properties.
In recent years, the incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that are highly advantageous for developing novel therapeutic agents. Unlike the more common trifluoromethyl group, the difluoromethoxy moiety can act as a hydrogen bond donor, enabling specific and favorable interactions with biological targets such as enzymes and receptors.[3] Furthermore, the high strength of the carbon-fluorine bond enhances the metabolic and thermal stability of the parent molecule.[3]
This guide focuses on this compound, a molecule that marries the foundational naphthalene framework with the property-modulating capabilities of the difluoromethoxy group. Understanding the intricate details of its structure and bonding is paramount for leveraging its full potential in scientific research and development.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a planar naphthalene ring system with a difluoromethoxy group attached at the C2 position.
Key Structural Features:
-
Naphthalene Core: A rigid, planar aromatic system composed of two fused benzene rings. This planarity is a key feature in designing molecules for applications in materials science, such as liquid crystals.[3]
-
Difluoromethoxy Group (-OCF₂H): This substituent introduces significant changes to the electronic and steric landscape of the naphthalene core.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 712-79-8 | [5] |
| Molecular Formula | C₁₁H₈F₂O | [6] |
| Molecular Weight | 194.18 g/mol | [6] |
| Storage | Sealed in dry, Room Temperature | [6] |
The bonding within the naphthalene ring is characterized by delocalized π-electrons across the ten carbon atoms, resulting in a stable aromatic system. The attachment of the difluoromethoxy group introduces both inductive and resonance effects that modulate the electron density of the naphthalene ring. The highly electronegative fluorine atoms withdraw electron density through the σ-bond framework (inductive effect), while the oxygen atom can donate a lone pair of electrons into the aromatic system (resonance effect). The interplay of these effects influences the reactivity and interaction profile of the molecule.
Synthesis and Spectroscopic Characterization
Synthesis
The synthesis of this compound can be achieved through several routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of 2-hydroxynaphthalene (β-naphthol) with a suitable difluoromethylating agent, such as chlorodifluoromethane (ClCF₂H), in the presence of a base.[3]
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Reactant Preparation: Dissolve 2-hydroxynaphthalene in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a strong base, such as potassium hydroxide or sodium hydride, to deprotonate the hydroxyl group, forming the corresponding naphthoxide.
-
Difluoromethylation: Introduce the difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas through the solution or by adding a reagent like diethyl (bromodifluoromethyl)phosphonate).[7]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield pure this compound.
Spectroscopic Data
Spectroscopic techniques are essential for confirming the structure and purity of this compound. While specific spectral data can vary slightly based on the solvent and instrument used, the following are expected characteristic features:
-
¹H NMR: The proton spectrum will show signals corresponding to the aromatic protons on the naphthalene ring and a characteristic triplet for the proton of the -OCF₂H group due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will display signals for the ten unique carbons of the naphthalene core and a signal for the carbon of the difluoromethoxy group, which will be split into a triplet by the two attached fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal, split into a doublet by the adjacent proton, is expected for the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ).[6]
Conformational Analysis
The flexibility of the difluoromethoxy group allows for different spatial orientations relative to the naphthalene ring. The C-O-C bond angle and the rotation around the C-O and C-C bonds determine the overall conformation of the molecule. Computational chemistry methods are valuable tools for investigating the conformational landscape of such molecules.[8] Studies on similar fluorinated compounds have shown that fluorine substitution can significantly influence alkane chain conformation, with a notable dependence on the polarity of the medium.[9]
While the naphthalene core is rigid, the orientation of the -OCF₂H group can be described by the torsion angle between the plane of the naphthalene ring and the C-O-C plane. The most stable conformation will be a balance between steric hindrance and electronic interactions. It is plausible that the conformation where the C-H bond of the difluoromethoxy group is oriented away from the naphthalene ring is energetically favored to minimize steric clash.
Relevance in Drug Development
The unique properties of the difluoromethoxy group make this compound and its derivatives highly valuable in drug discovery.
-
Metabolic Stability: The strong C-F bonds increase resistance to metabolic degradation, particularly oxidative metabolism, which can lead to improved pharmacokinetic profiles of drug candidates.[3][10]
-
Hydrogen Bonding Capacity: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, which is a significant advantage over the trifluoromethyl group. This allows for additional and potentially stronger interactions with biological targets.[3]
-
Modulation of Physicochemical Properties: The introduction of the difluoromethoxy group alters properties such as lipophilicity and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[3]
-
Bioisosteric Replacement: The -OCF₂H group can serve as a bioisostere for other functional groups, such as a hydroxyl or methoxy group, allowing for the optimization of a lead compound's properties while maintaining its core binding interactions.
Recent research has highlighted the potential of naphthalene derivatives bearing a difluoromethoxy group as potent inhibitors of various kinases, such as Raf kinases, which are implicated in cancers like melanoma.[3][11]
Conclusion
This compound is a molecule of considerable scientific interest, primarily due to the advantageous properties conferred by the difluoromethoxy group. Its unique structural and electronic features, including enhanced metabolic stability and the ability to act as a hydrogen bond donor, make it a valuable building block in the design of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, structure, and bonding, as detailed in this guide, is essential for harnessing its full potential in future research and development endeavors.
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An In-depth Technical Guide to the Solubility and Stability of 2-(Difluoromethoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 2-(Difluoromethoxy)naphthalene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethoxy group onto the naphthalene scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. A thorough understanding of its solubility and stability is paramount for its effective application in research and development.
While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for its handling, formulation, and stability assessment. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| CAS Number | 712-79-8 | [1] |
| Molecular Formula | C₁₁H₈F₂O | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Boiling Point | 110-112 °C (at 3.5 Torr) | [2] |
| Storage | Sealed in a dry place at room temperature | [2][3] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation feasibility, and reaction kinetics. The introduction of the difluoromethoxy group is anticipated to increase the lipophilicity of the naphthalene core.
Predicted Solubility Behavior
Based on the behavior of the parent naphthalene molecule and related fluorinated compounds, the following solubility profile for this compound can be anticipated:
-
Aqueous Solubility: The aqueous solubility is expected to be low. Naphthalene itself has a very limited solubility in water[4]. The lipophilic nature of the difluoromethoxy group will likely further decrease its solubility in aqueous media.
-
Organic Solvent Solubility: this compound is predicted to exhibit moderate to good solubility in a range of common organic solvents. A related compound, this compound-5-acetonitrile, is described as having moderate solubility in organic solvents[5]. Solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (tetrahydrofuran), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are likely to be effective in dissolving this compound. The solubility of naphthalene in ethanol, for instance, has been well-documented and increases with temperature[4][6][7].
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain precise quantitative solubility data, the universally accepted shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.
Principle: An excess of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined using a validated analytical method.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Validated HPLC-UV or UPLC-MS method for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Equilibrate for a predetermined period (typically 24-48 hours) to ensure the system reaches equilibrium. The shaking speed should be sufficient to keep the solid suspended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To eliminate any undissolved microparticles, filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL, g/L, or mol/L.
Stability Profile
The chemical stability of this compound under various stress conditions is a critical determinant of its shelf-life, formulation robustness, and potential degradation pathways. The difluoromethoxy group is generally considered to enhance metabolic and thermal stability compared to a methoxy group[8].
Predicted Stability Characteristics
-
Hydrolytic Stability: The difluoromethoxy group is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. However, extreme pH and elevated temperatures could potentially lead to hydrolysis, yielding 2-naphthol and difluoromethanol, which would further decompose. Studies on naphthalene sulfonic acids have shown that the stability of naphthalene derivatives can be significantly influenced by pH and temperature[9][10][11].
-
Thermal Stability: The presence of the C-F bonds in the difluoromethoxy group suggests good thermal stability. Thermal degradation of related naphthalene compounds typically occurs at temperatures above 300°C[9].
-
Photostability: Aromatic compounds, including naphthalenes, can be susceptible to photodegradation upon exposure to UV light[12]. The extent of this degradation for this compound is currently unknown.
Experimental Protocols for Stability Assessment
A systematic approach to stability testing involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.
Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
3.2.1. Hydrolytic Stability
-
Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer) media.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw aliquots.
-
Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.
3.2.2. Thermal Stability
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature.
-
Analysis: At various time points, analyze the samples to assess for degradation.
3.2.3. Photostability
-
Exposure: Expose a solution of this compound to a light source as specified in the ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[8].
-
Control: Protect a control sample from light by wrapping the container in aluminum foil.
-
Analysis: Analyze the exposed and control samples at the end of the exposure period to determine the extent of photodegradation.
Analytical Methodologies
Robust analytical methods are essential for the accurate quantification of this compound and the characterization of its potential degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the recommended primary analytical technique for purity assessment and stability studies.
Starting HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan (likely around 220-230 nm based on the naphthalene chromophore)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to standard guidelines.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of degradation products and for providing structural confirmation of the parent compound. The expected molecular ion [M+H]⁺ for this compound would be at m/z 195.06.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the definitive structural elucidation and purity confirmation of this compound. The ¹⁹F NMR will be particularly informative for characterizing the difluoromethoxy group.
Conclusion
This compound is a compound with significant potential in various scientific domains. While specific experimental data on its solubility and stability are currently limited, this guide provides a comprehensive framework based on the properties of analogous structures and established scientific principles. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to support their research and development activities. A thorough understanding and experimental determination of the solubility and stability of this compound are critical for its successful application and the generation of reliable and reproducible scientific outcomes.
References
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- ACS Publications. (2025, August 6). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
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- ResearchGate. (n.d.). Solubility of naphthalene in methanol solutions (23 °C).
- PubMed. (2009). Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation.
- National Center for Biotechnology Information. (n.d.). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans.
- ScienceDirect. (2021, July 23). The joint effect of naphthalene-system and defects on dye removal by UiO-66 derivatives.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid on BIST A Column.
- ResearchGate. (2025, August 10). Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol.
- WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- PubMed. (2019, January 30). Photodegradation of naphthalene over Fe3O4 under visible light irradiation.
- National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.
- PubMed. (2019, January 29). Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water.
- ResearchGate. (n.d.). Solubility of naphthalene (decadic logarithm of the mole fraction log(x...).
- University of Iceland. (2021, December 8). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.
- Reddit. (2024, April 29). What is the explanation behind 2 H-NMR signals for naphthalene?.
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- National Institute of Standards and Technology. (n.d.). Naphthalene with Ethanol - IUPAC-NIST Solubilities Database.
- Google Patents. (n.d.). WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a....
- Google Patents. (n.d.). EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.
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The Ascendancy of the Difluoromethoxy Group: A Technical Guide to the Discovery, Synthesis, and Application of Difluoromethoxyarenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethoxy (-OCF2H) group has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry and materials science. Valued for its unique physicochemical properties, it serves as a crucial bioisosteric replacement for less stable or less effective functional groups, enhancing metabolic stability, modulating lipophilicity, and engaging in weak hydrogen bonding. This guide provides an in-depth exploration of the discovery and history of difluoromethoxyarenes, tracing their origins from early academic curiosities to their current status as privileged motifs in drug discovery. We will delve into the evolution of synthetic methodologies, from hazardous early techniques to the sophisticated and robust protocols employed today. Detailed experimental procedures, mechanistic insights, and a comparative analysis of the -OCF2H group's properties will equip researchers with the foundational knowledge and practical tools necessary to leverage this remarkable functional group in their own research endeavors.
A Historical Perspective: From Hazardous Gases to Versatile Reagents
The story of difluoromethoxyarenes is intrinsically linked to the chemistry of difluorocarbene (:CF2), a reactive intermediate that is both the key to their synthesis and the source of early experimental challenges.
The Dawn of Difluorocarbene Chemistry
The mid-20th century witnessed pioneering work in the field of fluorine chemistry. The research of chemists like Robert Neville Haszeldine in the 1950s laid the groundwork for understanding and generating highly reactive fluorinated species.[1] Haszeldine's extensive work on fluoroalkyl derivatives and the development of new routes to carbenes was instrumental in creating the intellectual framework from which difluorocarbene chemistry could emerge.[1] Concurrently, Haszeldine and his co-workers developed sodium chlorodifluoroacetate as one of the first practical reagents for generating difluorocarbene through thermal decarboxylation, a significant step away from gaseous, difficult-to-handle precursors.
The First Synthesis of a Difluoromethoxyarene
The first documented synthesis of an aryl difluoromethyl ether is credited to Thomas G. Miller and John W. Thanassi in 1960. Their method involved the reaction of phenols with chlorodifluoromethane (CHClF2), commercially known as Freon-22, under basic conditions. This process, while groundbreaking, relied on a pressurized, gaseous reagent that was later identified as a significant ozone-depleting substance. The environmental concerns associated with Freon-22 and other chlorofluorocarbons (CFCs), culminating in the Montreal Protocol, provided a powerful impetus for the chemistry community to develop safer and more sustainable methods for introducing the -OCF2H group.
The Post-Freon Era: A Renaissance in Reagent Development
The limitations of the Freon-22-based method spurred innovation, leading to a host of new reagents and protocols for the synthesis of difluoromethoxyarenes. The central challenge was to identify a stable, easily handled precursor that could generate difluorocarbene under mild conditions. This led to the development and popularization of several key reagents:
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na): Though developed early on, its utility became more pronounced as a safer alternative to CFCs. It generates difluorocarbene via thermal decarboxylation.
-
Fluoroform (CHF3): As a non-ozone-depleting, inexpensive byproduct of Teflon manufacturing, fluoroform emerged as an attractive difluorocarbene source.[2] Reactions typically involve deprotonation with a strong base to generate the trifluoromethyl anion, which then eliminates a fluoride ion.
-
Difluoromethyltriflate (HCF2OTf): This non-ozone-depleting liquid reagent allows for the rapid and high-yielding difluoromethylation of phenols at room temperature.[3]
-
Modern Silyl Reagents (e.g., TMSCF2Br): These reagents offer excellent reactivity and can be activated under various conditions, providing versatility in synthesis.
This evolution reflects a driving principle in synthetic chemistry: the pursuit of not just efficacy, but also safety, sustainability, and practicality.
The Difluoromethoxy Group as a Bioisostere: A Physicochemical Deep Dive
The utility of the difluoromethoxy group in drug design stems from its unique combination of electronic and steric properties, which allow it to serve as a bioisosteric replacement for other functional groups, notably the methoxy (-OCH3) and hydroxyl (-OH) moieties.
Comparative Physicochemical Properties
The strategic replacement of a methoxy or hydroxyl group with a difluoromethoxy group can profoundly alter a molecule's properties in a beneficial way.
| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Trifluoromethoxy (-OCF3) |
| Hansch Lipophilicity (π) | ~ -0.02 | ~ +0.45 | ~ +1.04 |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Very strongly electron-withdrawing |
| Metabolic Stability | Prone to O-demethylation | Highly stable | Exceptionally stable |
| Hydrogen Bond Ability | Acceptor | Weak Donor / Acceptor | Acceptor |
| Conformation | Tends to be planar with arene ring | Orthogonal preference | Orthogonal preference |
Data compiled from multiple sources.
Key Advantages in Drug Design
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the -OCF2H group highly resistant to oxidative metabolism, particularly the O-demethylation that is a common metabolic pathway for methoxyarenes. This often leads to an improved pharmacokinetic profile and a longer drug half-life.
-
Modulation of Lipophilicity: The -OCF2H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group. This "tunable" lipophilicity allows medicinal chemists to optimize a drug candidate's solubility and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Weak Hydrogen Bond Donor: The hydrogen atom in the -OCF2H group is sufficiently polarized by the adjacent fluorine atoms to act as a weak hydrogen bond donor.[3][4][5][6] This unique capability, absent in methoxy and trifluoromethoxy groups, allows for novel interactions with biological targets, potentially increasing binding affinity and selectivity. It can act as a bioisostere for hydroxyl or thiol groups in this context.[3][4]
-
Altered Acidity of Proximal Groups: As a strong electron-withdrawing group, the -OCF2H moiety can significantly lower the pKa of nearby acidic protons, which can be a crucial factor in modulating a drug's interaction with its target.
Synthetic Methodologies: From Benchtop to Scale-Up
The synthesis of difluoromethoxyarenes is almost exclusively achieved via the reaction of a phenoxide with a difluorocarbene precursor. The choice of reagent and conditions depends on factors such as substrate scope, functional group tolerance, scale, and cost.
General Reaction Mechanism
The unifying mechanism for the most common methods involves a two-step process: deprotonation of the parent phenol to form a nucleophilic phenoxide, followed by the trapping of an electrophilic difluorocarbene intermediate.
Caption: General mechanism for difluoromethoxyarene synthesis.
Key Experimental Protocols
This method is widely used due to the reagent's stability, commercial availability, and relatively low toxicity. The protocol is robust and has been published in Organic Syntheses, highlighting its reliability.[4]
Reaction: Ar-OH + ClCF2CO2Na → Ar-OCF2H
Step-by-Step Procedure (Adapted from Organic Syntheses, 2022, 99, 164-181): [4]
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen three times.
-
Solvent Addition: Add dry DMF and deionized water via syringe.
-
Degassing: Degas the solution by bubbling nitrogen through it for 1 hour.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive stream of nitrogen.
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 2 hours. Vigorous gas evolution (CO2) will be observed.
-
Workup: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer multiple times with hexanes.
-
Washing: Wash the combined organic layers with saturated sodium chloride solution and then with a 10% aqueous lithium chloride solution to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often of high purity after workup, but can be further purified by silica gel chromatography if necessary.
Caption: Workflow for synthesis using sodium chlorodifluoroacetate.
This method utilizes inexpensive fluoroform gas as the difluorocarbene source. It requires handling a gas but is highly atom-economical.
Reaction: Ar-OH + CHF3 → Ar-OCF2H
Step-by-Step Procedure (Adapted from J. Org. Chem. 2013, 78, 17, 8820–8825): [2]
-
Setup: In a three-necked round-bottomed flask under a nitrogen atmosphere, dissolve potassium hydroxide (10-15 equiv) in water.
-
Phenoxide Formation: Add the phenol (1.0 equiv) and stir for 30 minutes.
-
Solvent Addition: Add a co-solvent such as acetonitrile or dioxane.
-
Gas Introduction: Bubble fluoroform gas slowly into the stirred mixture from a cylinder for a designated period (e.g., 2-4 hours) at room temperature or elevated temperature (e.g., 50 °C for dioxane).
-
Reaction Completion: After the gas addition is complete, stir the mixture for an additional hour.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic phase and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Application in Drug Discovery: The Roflumilast Case Study
The practical impact of difluoromethoxyarenes is powerfully illustrated by their incorporation into marketed pharmaceuticals. A prime example is Roflumilast (trade names Daliresp, Daxas), a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).
The structure of Roflumilast features a 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzoyl moiety. The difluoromethoxy group was a deliberate design choice to enhance the metabolic stability of the molecule, preventing the O-demethylation that would occur with a simple methoxy group. This modification contributes to the drug's favorable pharmacokinetic profile, allowing for once-daily dosing.
The synthesis of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, often employs the difluoromethylation of a corresponding 4-hydroxy precursor, showcasing the industrial relevance of the synthetic methods described in this guide.
Conclusion and Future Outlook
From their initial discovery through curiosity-driven research to their current role as a privileged functional group in drug development, difluoromethoxyarenes have undergone a remarkable journey. The evolution of their synthesis from hazardous, ozone-depleting reagents to safe, stable, and scalable modern protocols is a testament to the ingenuity of the chemical sciences. The unique blend of metabolic stability, modulated lipophilicity, and weak hydrogen-bonding capability offered by the -OCF2H group ensures its continued and expanding role in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. As our understanding of fluorine chemistry deepens, we can anticipate the development of even more sophisticated and selective methods for the introduction of this versatile moiety, further empowering researchers to precisely tune molecular properties and unlock new scientific frontiers.
References
- Hands, A. T.; Walters, Z. G.; Sorrentino, J. P.; Garg, N. K. Difluoromethylation of Phenols. Org. Synth.2022, 99, 164–181. [Link]
- Organic Syntheses.
- Prakash, G. K. S.; Shao, N.; Wang, F.; Ni, C.; Hu, J.
- Prakash, G. K. S.; Zhang, Z.; Wang, F.; Munoz, S. B.; Olah, G. A. Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. J. Org. Chem.2013, 78 (17), 8820–8825. [Link]
- Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem.2017. [Link]
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- Ni, F.; Li, J. A new route to Roflumilast via copper-catalyzed hydroxylation.
- Google Patents. Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
- Google Patents.
- Miller, T. G.; Thanassi, J. W. The Preparation of Aryl Difluoromethyl Ethers. J. Org. Chem.1960, 25 (11), 2009–2012. [Link]
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Unlocking the Potential of 2-(Difluoromethoxy)naphthalene: A Technical Guide for Researchers
Introduction: The Strategic Value of the Difluoromethoxy Group on a Privileged Scaffold
In the landscape of modern chemical research, the strategic incorporation of fluorine is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of molecules. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a compelling substituent, offering a unique balance of properties that distinguish it from the more common methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. When appended to a naphthalene scaffold, a core structure in numerous FDA-approved drugs and advanced materials, 2-(difluoromethoxy)naphthalene presents a fertile ground for the exploration of novel therapeutics, functional materials, and synthetic methodologies.
This technical guide provides an in-depth exploration of potential research areas for this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple survey of the literature, this document offers a rationale for specific research avenues, detailed experimental protocols, and a forward-looking perspective on the untapped potential of this versatile molecule.
Part 1: Medicinal Chemistry - A New Frontier in Kinase Inhibition and Beyond
The naphthalene core is a privileged scaffold in medicinal chemistry, and the introduction of a difluoromethoxy group at the 2-position opens up new avenues for drug design, primarily through its role as a bioisostere and a metabolic shield.
The Difluoromethoxy Group as a Superior Bioisostere
The -OCF₂H group serves as an excellent bioisostere for the methoxy (-OCH₃) and hydroxyl (-OH) groups, offering a unique combination of steric and electronic properties.[1] Unlike the methoxy group, the difluoromethoxy group is a weak hydrogen bond donor, which can introduce new, favorable interactions with biological targets.[2] Furthermore, its electron-withdrawing nature can influence the pKa of neighboring functionalities, potentially improving drug-receptor interactions.
A compelling starting point for research is the direct comparison of this compound with its methoxy analogue, 2-methoxynaphthalene, in various biological assays. This head-to-head comparison can provide a clear understanding of the advantages conferred by the -OCF₂H group.
| Property | 2-Methoxynaphthalene | This compound | Rationale for Investigation |
| Calculated LogP | ~3.5[3] | Higher than 2-methoxynaphthalene | To quantify the impact on lipophilicity and its implications for cell permeability and off-target effects. |
| Metabolic Stability | Susceptible to O-demethylation | Expected to be higher | The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group more resistant to oxidative metabolism.[2][4] |
| Hydrogen Bonding | Acceptor only | Donor and Acceptor | The hydrogen on the difluoromethyl carbon can act as a weak hydrogen bond donor, potentially leading to new binding interactions. |
| Dipole Moment | Lower | Higher | The electronegative fluorine atoms create a stronger dipole moment, which can influence long-range interactions with target proteins. |
Pan-Raf Kinase Inhibition: A Case Study
Recent research has highlighted the potential of naphthalene-based diarylamides as pan-Raf kinase inhibitors for the treatment of melanoma.[5][6] Notably, a derivative featuring a difluoromethoxy group (compound 9a) demonstrated potent inhibitory activity against B-RafWT, B-RafV600E, and c-Raf.[7] This provides a strong rationale for exploring this compound as a key building block for novel kinase inhibitors.
Proposed Research Workflow:
Caption: Proposed workflow for the development of this compound-based pan-Raf kinase inhibitors.
Experimental Protocol: Pan-Raf Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of synthesized compounds against various Raf kinase isoforms.
-
Reagents and Materials:
-
Recombinant human B-Raf, c-Raf, and B-Raf V600E kinases (e.g., from SignalChem).
-
MEK1 (inactive) as substrate.
-
ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the test compound or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing MEK1 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Causality behind Experimental Choices:
-
The use of multiple Raf isoforms is crucial to identify pan-inhibitors, which are less susceptible to resistance mechanisms.[8][9]
-
The ADP-Glo™ assay is a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced.
Metabolic Stability Assessment
The enhanced metabolic stability of the difluoromethoxy group is a key advantage.[4] A robust in vitro assay is essential to quantify this property.
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control (e.g., a compound with known metabolic instability) dissolved in DMSO.
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[10][11]
-
Part 2: Synthetic Chemistry - Expanding the Molecular Toolkit
The utility of this compound as a research tool is directly linked to the ability to efficiently synthesize it and its derivatives.
Synthesis of this compound
The most common method for the synthesis of aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene source.[12]
Reaction Scheme:
Caption: Synthesis of this compound from 2-naphthol.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
2-Naphthol.
-
Sodium chlorodifluoroacetate (ClCF₂COONa).
-
Dimethylformamide (DMF).
-
Standard glassware for organic synthesis.
-
-
Procedure:
-
To a solution of 2-naphthol in DMF, add sodium chlorodifluoroacetate.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C-H Functionalization for Derivative Synthesis
Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules.[13][14][15] The naphthalene ring system offers multiple sites for C-H activation, and the electronic properties of the difluoromethoxy group will influence the regioselectivity of these reactions.[16]
Proposed Research Directions:
-
Palladium-catalyzed C-H arylation: To introduce diverse aryl and heteroaryl substituents at various positions on the naphthalene ring.
-
Rhodium-catalyzed C-H amination: To install amine functionalities, which are common in bioactive molecules.
-
Copper-catalyzed C-H trifluoromethylation: To further explore the impact of fluorine substitution on biological activity.
Logical Framework for C-H Functionalization:
Caption: General workflow for the C-H functionalization of this compound.
Part 3: Materials Science - Exploring Photophysical Properties
Naphthalene derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[17][18][19] The introduction of the difluoromethoxy group can significantly alter these properties.
Investigation of Photophysical Properties
A systematic investigation of the absorption and emission properties of this compound and its derivatives is warranted.
Proposed Research Plan:
-
Synthesis of a small library of derivatives: Introduce electron-donating and electron-withdrawing groups at various positions of the naphthalene ring to tune the electronic properties.
-
Characterization of photophysical properties: Measure the UV-Vis absorption and fluorescence emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents.
-
Computational modeling: Use density functional theory (DFT) and time-dependent DFT (TD-DFT) to rationalize the observed photophysical properties and guide the design of new materials.
| Property to Investigate | Experimental Technique | Rationale |
| Absorption and Emission Maxima | UV-Vis and Fluorescence Spectroscopy | To determine the effect of the -OCF₂H group on the electronic transitions. |
| Fluorescence Quantum Yield | Comparative method using a standard fluorophore | To quantify the efficiency of light emission. |
| Excited-State Lifetime | Time-Correlated Single Photon Counting (TCSPC) | To understand the dynamics of the excited state. |
| Solvatochromism | Spectroscopic measurements in solvents of varying polarity | To probe the change in dipole moment upon excitation. |
Conclusion
This compound is a molecule poised for significant scientific exploration. Its unique combination of a privileged naphthalene scaffold and the advantageous properties of the difluoromethoxy group makes it a highly attractive starting point for research in medicinal chemistry, synthetic methodology, and materials science. The research directions and experimental protocols outlined in this guide provide a robust framework for unlocking the full potential of this promising compound. By systematically investigating its biological activities, developing efficient synthetic routes to its derivatives, and characterizing its material properties, the scientific community can pave the way for the next generation of innovative drugs and advanced materials.
References
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- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Semantic Scholar.
- MDPI. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties.
- NIH. Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60.
- ACS Publications. Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60 | ACS Omega.
- RSC Publishing. The photophysical properties of naphthalene bridged disilanes.
- PubMed. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction.
- NIH. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- NIH. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.
- ResearchGate. Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism.
- ChemRxiv. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres.
- PubMed. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
- Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group.
- NIH. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- Protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- NIH. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor.
- CORE. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity.
- NIH. 2-(Difluoromethyl)naphthalene | C11H8F2 | CID 15727493 - PubChem.
- PubMed. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer.
- NIH. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc).
- CAU Scholar's Space. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.
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- ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF.
- RSC Publishing. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes.
- MDPI. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.
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- ResearchGate. Synthesis of naphthalene derivatives[a,b] Reaction conditions:[a]....
- WUR eDepot. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain.
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- NIH. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem.
- NIH. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.
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A Technical Guide to Difluoromethoxy-Containing Compounds: Synthesis, Properties, and Strategic Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to fine-tune physicochemical and pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely valuable substituent. It provides a nuanced balance of properties, often intermediate between the classic methoxy (–OCH₃) and the more lipophilic trifluoromethoxy (–OCF₃) groups. This guide offers an in-depth exploration of the –OCF₂H group, detailing its fundamental properties, prevalent synthetic methodologies, and its successful application in pharmaceuticals and agrochemicals. We synthesize field-proven insights with technical data to explain the causal relationships behind its powerful effects on molecular behavior, providing researchers with the foundational knowledge to strategically leverage this versatile functional group in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Difluoromethoxy Group
Fine-tuning the properties of a drug candidate is a critical aspect of the development process.[1] The introduction of fluorinated functional groups is a highly desirable approach to modulate a parent compound's metabolic stability, cellular membrane permeability, and overall pharmacokinetic profile.[1][2][3] The difluoromethoxy (OCF₂H) group, in particular, has garnered significant attention and is considered a "privileged" functional group in medicinal chemistry.[4][5]
Its strategic advantage lies in a unique combination of characteristics not found in other common substituents. Unlike the related methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups, the –OCF₂H moiety can function as a lipophilic hydrogen bond donor.[6][7][8] This is due to the polarization of the C-H bond by the two highly electronegative fluorine atoms, enabling it to form hydrogen bonds and act as a potential bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups.[7][9][10] This unique feature, combined with its effects on lipophilicity and metabolic stability, provides medicinal chemists with a powerful tool for optimizing drug-target interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1]
Physicochemical Properties: A Comparative Analysis
The decision to incorporate an –OCF₂H group is driven by its ability to predictably modulate key molecular properties. Its effects are often best understood in comparison to its non-fluorinated and perfluorinated analogs.
Lipophilicity and Electronic Effects
The lipophilicity of a substituent, measured by the Hansch-Leo parameter (π), is crucial for membrane permeability and oral absorption.[11] The –OCF₂H group moderately increases lipophilicity, positioning it between the methoxy and trifluoromethoxy groups.[12][13] This allows for a more subtle tuning of a molecule's overall logP value.[12] A key feature is its "dynamic lipophilicity," where the group can alter its conformation through simple bond rotation to adapt to its surrounding chemical environment.[1][4]
The strong electron-withdrawing nature of the fluorine atoms also significantly influences the acidity or basicity (pKa) of nearby functional groups, which can be critical for controlling a drug's ionization state at physiological pH.[11][12]
Hydrogen Bond Donor Capability
A defining characteristic of the –OCF₂H group is its capacity to act as a hydrogen bond donor.[14][12] The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding.[12] This capability is absent in both methoxy and trifluoromethoxy groups and allows the –OCF₂H moiety to serve as a bioisosteric replacement for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[9][12] Studies have quantified its hydrogen bond acidity, finding it comparable to thiophenol and aniline groups.[6]
Metabolic Stability
A primary motivation for using the –OCF₂H group is to enhance metabolic stability.[11] It is frequently employed as a metabolically robust replacement for the methoxy group.[15] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, effectively blocking O-demethylation, a common and rapid metabolic pathway for many drugs.[12][13][15] This increased resistance to oxidative metabolism can lead to a longer drug half-life, reduced clearance, and a lower required therapeutic dose.[12]
Data Presentation: Comparative Properties of Key Substituents
| Substituent | Hansch π Value | Hydrogen Bond Capability | Typical Metabolic Fate | Impact on Acidity (of adjacent phenol) |
| -OH (Hydroxyl) | -0.67 | Donor & Acceptor | Glucuronidation, Sulfation | Reference |
| -OCH₃ (Methoxy) | -0.02 | Acceptor only | O-demethylation | Decreases acidity |
| -OCF₂H (Difluoromethoxy) | +0.47 (approx.)[16] | Donor[12] | Generally stable | Increases acidity[11][13] |
| -OCF₃ (Trifluoromethoxy) | +1.04[1][17] | None | Highly stable | Strongly increases acidity |
Synthetic Strategies for Introducing the Difluoromethoxy Moiety
Historically, the synthesis of difluoromethoxy compounds involved harsh conditions or the use of ozone-depleting reagents like HCF₂Cl (Freon 22).[1] However, recent advances have provided milder and more versatile methods, particularly through photoredox catalysis.
Classical O-Difluoromethylation
The traditional approach involves the reaction of phenols or alcohols with a source of difluorocarbene (:CF₂), often generated from chlorodifluoromethane (CHClF₂) or other precursors under basic conditions. While effective, these methods often require elevated temperatures or strong bases, limiting their functional group tolerance.[1]
Modern Photocatalytic Methods
Visible-light photoredox catalysis has revolutionized the synthesis of difluoromethoxylated compounds by enabling reactions under significantly milder conditions.[1][2][3] These methods often proceed at room temperature and tolerate a wide variety of sensitive functional groups.[2][4]
A common strategy involves the single electron transfer (SET) from an excited photoredox catalyst to a redox-active difluoromethoxylating reagent.[2][4] This generates a radical intermediate that liberates the difluoromethoxyl radical (•OCF₂H), which can then engage in C-H functionalization of arenes and heteroarenes.[2][4] This allows for the direct intermolecular difluoromethoxylation of C-H bonds, a previously challenging transformation.[4] Shelf-stable pyridinium-based reagents have been developed that release the •OCF₂H radical upon activation with blue light, further simplifying the process.[18]
Caption: General workflow for C-H difluoromethoxylation via photoredox catalysis.
Applications in Drug Discovery and Agrochemicals
The unique properties of the –OCF₂H group have been successfully leveraged in numerous approved drugs and agrochemicals.[14][19] Its incorporation is a proven strategy for enhancing efficacy and optimizing pharmacokinetic profiles.
Case Study: Pantoprazole
Pantoprazole is a blockbuster proton-pump inhibitor used to treat gastroesophageal reflux disease (GERD).[14] A key feature of its structure is a difluoromethoxy group on the benzimidazole ring system. This substituent is critical to the drug's profile, contributing to its metabolic stability and modulating the electronics of the heterocyclic core, which is essential for its mechanism of action. The presence of the –OCF₂H group helps prevent rapid metabolism, ensuring sufficient drug exposure and efficacy.
Agrochemicals
The difluoromethoxy group is also a valuable component in the design of modern agrochemicals, including pesticides and herbicides.[20][21] Its inclusion can enhance the stability of the active ingredient, leading to longer residual activity in the field.[20] Furthermore, the modulation of lipophilicity affects the compound's uptake and translocation within plants or target pests, allowing for the development of more potent and selective agents with potentially improved environmental profiles.[20]
Caption: The strategic impact of the –OCF₂H group in drug design.
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of difluoromethoxy-containing compounds.
Protocol: Visible-Light Mediated C-H Difluoromethoxylation of an Arene
This protocol is a representative example based on modern photocatalytic methods.[2][4]
Objective: To introduce a difluoromethoxy group onto an electron-rich aromatic substrate via a direct C-H functionalization pathway.
Materials:
-
Arene/Heteroarene substrate (e.g., 1,3,5-trimethoxybenzene)
-
Difluoromethoxylating Reagent (e.g., 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate)[18]
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or reaction vial with stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the arene substrate (1.0 equiv.), the difluoromethoxylating reagent (1.5 equiv.), and the photocatalyst (1-2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.
-
Degassing: Seal the flask and degas the reaction mixture by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired difluoromethoxylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay evaluates the susceptibility of a compound to Phase I metabolism, particularly by cytochrome P450 enzymes.[12][15]
Objective: To determine the metabolic stability of a difluoromethoxy-containing compound by measuring its rate of depletion when incubated with liver microsomes.
Materials:
-
Test Compound (e.g., 10 mM stock in DMSO)
-
Positive Control (a compound with known metabolic instability, e.g., Verapamil)
-
Liver Microsomes (human or other species, e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plate and incubator/shaker (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Initiation of Reaction: Pre-warm the master mix and the test compound solution at 37 °C for 10 minutes. Initiate the metabolic reaction by adding the test compound to the master mix (final concentration typically 1 µM).
-
Time-Point Sampling: Aliquot samples from the main incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes) into a 96-well plate containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile with an internal standard). The t=0 sample serves as the 100% reference.
-
Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound at each time point using a calibrated LC-MS/MS method.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693 / k).
Conclusion: Future Outlook
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[12] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[12] As synthetic methods for its introduction become more efficient and accessible, particularly through advances in photoredox catalysis, the –OCF₂H group will likely see even broader application. By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage this moiety to design next-generation therapeutics and agrochemicals with improved efficacy and pharmacokinetic profiles.
References
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- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044.
- Fall, Y., & Tlili, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(9), 2009.
- Dolbier, W. R., Jr. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2020(10), 1269-1278.
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- Harnessing the Power of Fluorine: 4-(Difluoromethoxy)nitrobenzene in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
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An In-depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Proactive Approach to Safety
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties has become a cornerstone for modulating the physicochemical and biological properties of parent molecules. The difluoromethoxy group (-OCF₂H), in particular, offers a unique combination of metabolic stability and hydrogen bond-donating potential.[1] As such, 2-(Difluoromethoxy)naphthalene is an increasingly utilized building block. However, its unique properties necessitate a comprehensive understanding of its safe handling, storage, and disposal.
This guide moves beyond a mere recitation of standard safety data sheet (SDS) information. It is designed to provide a deeper, more intuitive understanding of the hazards associated with this compound, grounded in its chemical properties. By understanding the "why" behind each safety recommendation, researchers can cultivate a proactive safety culture and mitigate risks effectively.
Chemical and Physical Identity
A foundational aspect of safe handling is a thorough understanding of the material's identity and properties.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 712-79-8 | [2][3] |
| Molecular Formula | C₁₁H₈F₂O | [3][4] |
| Molecular Weight | 194.18 g/mol | [3][4][5] |
| Appearance | Not explicitly stated, but likely a solid at room temperature | |
| Boiling Point | 110-112 °C at 3.5 Torr | [3] |
| Density | 1.242 g/cm³ | [3] |
| Storage Temperature | Room Temperature, sealed in a dry area | [3][4][5] |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [4]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [4]
Signal Word: Warning[4]
Deconstructing the Hazards: A Chemist's Perspective
The hazards associated with this compound stem from both the naphthalene core and the difluoromethoxy substituent.
-
Naphthalene Core: Naphthalene itself is a known irritant and can be harmful if inhaled or ingested.[6][7] Chronic exposure to naphthalene has been associated with cataracts and damage to the retina.[6] While the difluoromethoxy group will alter the toxicology, the inherent properties of the aromatic system should not be disregarded.
-
Difluoromethoxy Group: The introduction of fluorine atoms can enhance metabolic stability.[8] However, the C-F bond, while strong, is not inert. Under certain conditions, such as exposure to strong acids or bases, or high temperatures, hydrolysis of the difluoromethoxy group could potentially occur, leading to the formation of difluoromethanol, which is unstable and can decompose to harmful byproducts like formaldehyde and hydrogen fluoride. While this is a theoretical risk, it underscores the importance of avoiding harsh chemical conditions and high heat.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound, especially when dealing with powders or creating solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that could generate dust or aerosols.[4]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.[9]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to goggles.[4][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. For procedures with a higher risk of exposure, double-gloving is recommended.[4][10]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.[4]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing exposure and maintaining the integrity of the compound.
General Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Keep containers tightly closed and clearly labeled with the chemical name and associated hazards.[10]
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.
First Aid Measures
-
Inhalation: Move the person to fresh air. If they have difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[4][10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Response Protocol
Caption: A decision-making workflow for responding to a spill.
Waste Disposal
All waste containing this compound, including contaminated lab supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9][10] Do not dispose of this chemical down the drain.
Toxicological Information: A Summary for the Scientist
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory tract, and harm if swallowed.[4]
-
Chronic Effects: There is limited specific data on the chronic toxicity of this compound. However, based on the naphthalene structure, chronic exposure should be avoided. The International Agency for Research on Cancer (IARC) has classified naphthalene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7]
-
Metabolism: The difluoromethoxy group is generally considered to be more metabolically stable than a methoxy group, which can reduce the potential for in vivo O-demethylation to a potentially more toxic metabolite.[8]
Conclusion: A Commitment to Safety
The responsible use of this compound in research and development is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for working safely with this valuable compound. By integrating these principles into daily laboratory practice, we can advance scientific discovery while ensuring the well-being of all personnel.
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A Comprehensive Technical Guide to 2-(Difluoromethoxy)naphthalene for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(Difluoromethoxy)naphthalene, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, quality control, safe handling, and the scientific context of this versatile compound.
Introduction: The Significance of the Difluoromethoxy Group in Naphthalene Scaffolds
This compound (CAS No. 712-79-8; Molecular Formula: C₁₁H₈F₂O; Molecular Weight: 194.18 g/mol ) is a fluorinated aromatic compound that has garnered significant interest in drug discovery. The incorporation of the difluoromethoxy (-OCF₂H) group onto the naphthalene scaffold imparts unique physicochemical properties that are highly advantageous in the design of novel therapeutics.[1] Unlike the more common trifluoromethyl group, the difluoromethoxy moiety can act as a hydrogen bond donor, enabling unique interactions with biological targets such as enzymes and receptors.[1] This, combined with the metabolic stability conferred by the carbon-fluorine bonds, makes it a privileged functional group in medicinal chemistry.[1]
The naphthalene core itself is a well-established scaffold in a multitude of FDA-approved drugs, valued for its rigid, planar structure.[1] The strategic placement of the difluoromethoxy group at the 2-position can significantly influence the molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile, making it a valuable building block for structure-activity relationship (SAR) studies.[1] Recent research has highlighted the potential of naphthalene derivatives bearing a difluoromethoxy group as potent and selective inhibitors of various kinases, showcasing their promise in the development of next-generation anticancer agents.[1]
Commercial Sourcing and Supplier Evaluation
The reliable sourcing of high-purity this compound is paramount for reproducible and meaningful research. A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. When selecting a supplier, researchers should consider not only the quoted purity but also the availability of comprehensive analytical documentation, batch-to-batch consistency, and available quantities.
Below is a comparative table of prominent commercial suppliers of this compound.
| Supplier | Purity Specification | Available Quantities | CAS Number |
| Lab-Chemicals.Com | 98%[2] | Gram scale | 712-79-8 |
| AbacipharmTech | 98%[3] | 100mg, 250mg, 1g, 5g[3] | 712-79-8 |
| ChemicalBook | Varies by supplier | Varies by supplier | 712-79-8 |
| 2a biotech | 96%+ | Inquiry | Not specified |
| Manchester Organics (via Sigma-Aldrich) | 97% (for 2-(Difluoromethyl)naphthalene) | Gram scale | 140135-76-8 |
Note: The above table is for illustrative purposes and researchers are encouraged to visit the suppliers' websites for the most current information.
Quality Control & Analytical Methods: A Self-Validating System
Ensuring the identity and purity of this compound is a critical first step in any experimental workflow. A combination of analytical techniques should be employed to provide a comprehensive quality assessment.
The Certificate of Analysis (CoA): Your First Quality Checkpoint
A detailed Certificate of Analysis (CoA) is a non-negotiable document from any reputable supplier.[4] While a specific CoA for this compound was not publicly available for this guide, a typical CoA for a research chemical will include:
-
Product Information: Chemical name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point, and solubility.
-
Analytical Results:
-
Purity: Determined by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided, showing the main peak and any impurities.
-
Identity Confirmation: Data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) and Mass Spectrometry (MS) to confirm the chemical structure.
-
-
Batch Number and Date of Analysis: Essential for traceability.
Recommended Analytical Protocols
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically suitable.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water
-
Detection: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
The resulting chromatogram should show a single major peak corresponding to the product. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
For volatile and semi-volatile compounds, GC-MS is a powerful tool for both separation and identification.[5]
Illustrative GC-MS Method:
-
Column: A non-polar capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C).
-
Injection: Split or splitless injection.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak, which can be used for definitive identification.
Synthesis and Potential Impurities
Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common synthetic pathway involves the difluoromethylation of 2-naphthol.
A plausible synthesis could be the reaction of 2-naphthol with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), in the presence of a base.
Potential Impurities:
-
Unreacted 2-naphthol: The starting material for the synthesis.
-
Over- or under-methylated byproducts: Depending on the reaction conditions.
-
Positional isomers: If the starting material contains other naphthalene isomers.
-
Residual solvents: From the reaction and purification steps.
The presence of these impurities can be monitored by the analytical methods described above.
Safe Handling and Storage: A Commitment to Laboratory Safety
As with all fluorinated organic compounds, proper safety precautions must be observed when handling this compound.[6]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended for enhanced protection.
-
Body Protection: A flame-resistant lab coat should be worn at all times.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Spill and Emergency Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Logical Workflow and Decision Making
The following diagram illustrates a logical workflow for a researcher from sourcing to experimental use of this compound.
Caption: A logical workflow for sourcing and utilizing this compound.
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and materials science. A thorough understanding of its properties, diligent supplier evaluation, and robust in-house quality control are essential for obtaining reliable and reproducible results. By adhering to the principles of scientific integrity and maintaining a strong commitment to laboratory safety, researchers can effectively leverage the unique attributes of this compound to advance their scientific endeavors.
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Methodological & Application
Application Note & Protocol: A Robust Method for the Synthesis of 2-(Difluoromethoxy)naphthalene from 2-Naphthol
Abstract & Significance
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules.[1] The difluoromethoxy (-OCF₂H) group, in particular, is of high interest as it can serve as a bioisosteric replacement for hydroxyl or thiol groups, enhancing metabolic stability, membrane permeability, and binding affinity.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-(difluoromethoxy)naphthalene from the readily available starting material, 2-naphthol. Naphthalene derivatives are a versatile platform in drug discovery, forming the scaffold for numerous approved therapeutics.[2][3] The described method utilizes sodium chlorodifluoroacetate as a stable, easy-to-handle difluorocarbene precursor, offering a reliable and scalable route to this valuable building block for researchers in drug development and materials science.[4][5]
Reaction Principle & Mechanism
The synthesis proceeds via an O-difluoromethylation reaction. The core mechanistic pathway relies on the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.
Causality of Mechanistic Steps:
-
Deprotonation: 2-Naphthol, a weak acid (pKa ≈ 9.5), is first treated with a suitable base (e.g., potassium carbonate) to generate the more nucleophilic 2-naphtholate anion.[6] This step is critical as the neutral phenol is not sufficiently nucleophilic to react efficiently with the electrophilic carbene.
-
Carbene Generation: Sodium chlorodifluoroacetate, a bench-stable salt, undergoes thermal decarboxylation when heated in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5] This process expels carbon dioxide and a chloride ion to generate the transient difluorocarbene species.
-
Nucleophilic Trapping: The highly reactive difluorocarbene is immediately trapped by the 2-naphtholate anion.
-
Protonation: The resulting intermediate is subsequently protonated, typically by residual water or during aqueous workup, to yield the final this compound product.[4]
This entire sequence is a well-established method for forming aryl difluoromethyl ethers from phenols.[4][5]
Caption: Figure 1: Reaction Mechanism for O-difluoromethylation of 2-naphthol.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving powdered reagents and solvents should be conducted in a well-ventilated chemical fume hood.[7]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Source/Grade |
| 2-Naphthol | 144.17 | 10.0 | 1.0 | 1.44 g | Sigma-Aldrich, ≥99% |
| Sodium Chlorodifluoroacetate | 152.46 | 25.0 | 2.5 | 3.81 g | TCI, >95% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 | 2.07 g | Acros Organics, fine powder |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 50 mL | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~200 mL | ACS Grade |
| Hexanes | - | - | - | ~200 mL | ACS Grade |
| Deionized Water | 18.02 | - | - | ~250 mL | - |
| Brine (Saturated NaCl) | - | - | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~10 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Nitrogen/Argon gas inlet
-
Septa and needles
-
500 mL separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a septum for inert gas inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Rationale: Removing atmospheric moisture is crucial as water can compete with the naphtholate for the difluorocarbene and can also affect the performance of the base.
-
Charging Reagents: Remove the septum and, under a positive flow of nitrogen, add 2-naphthol (1.44 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol). Add anhydrous DMF (50 mL) via syringe. Rationale: Adding the solids first followed by the solvent ensures good mixing and prevents clumping. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the ionic intermediates.
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium 2-naphtholate salt.
-
Addition of Carbene Precursor: Carefully add the sodium chlorodifluoroacetate (3.81 g, 25.0 mmol) in one portion. Rationale: Using an excess (2.5 eq.) of the difluorocarbene precursor helps drive the reaction to completion, accounting for any potential decomposition or side reactions.
-
Reaction Heating: Heat the reaction mixture to 90-100 °C using the heating mantle. Maintain this temperature and vigorous stirring for 4-6 hours. Rationale: This temperature is sufficient to induce thermal decarboxylation of the sodium chlorodifluoroacetate to generate the carbene at a controlled rate.[5]
-
Monitoring Reaction Progress: After 4 hours, briefly cool the reaction, take a small aliquot via syringe, and spot it on a TLC plate. Elute with 10% Ethyl Acetate in Hexanes. Visualize under a UV lamp (254 nm). The starting material (2-naphthol) should be consumed, and a new, less polar spot corresponding to the product should be dominant. Rationale: TLC is a rapid and effective way to qualitatively assess reaction completion, preventing unnecessary heating or premature termination of the reaction.
-
Reaction Quench & Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a 500 mL separatory funnel containing 150 mL of deionized water. Rationale: This step quenches any remaining reactive species and dissolves the DMF and inorganic salts into the aqueous phase.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers. Rationale: Multiple extractions with a smaller volume of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: Washing with water removes residual DMF, and the final brine wash helps to break any emulsions and begins the drying process by removing bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid. Rationale: Complete removal of water is essential before removing the solvent to prevent hydrolysis and to obtain an accurate crude weight.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 2% to 10% ethyl acetate in hexanes.
-
Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid. An expected yield is typically in the range of 75-90%.
Caption: Figure 2: Step-by-step experimental workflow for the synthesis.
Product Characterization & Validation
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required.
-
¹H NMR (Proton NMR): The spectrum should show the characteristic aromatic protons of the naphthalene ring system and a triplet for the -OCF₂H proton around δ 6.5-7.0 ppm with a coupling constant (²JH-F) of approximately 74 Hz.
-
¹⁹F NMR (Fluorine NMR): This will show a doublet corresponding to the two equivalent fluorine atoms, confirming the presence of the -OCF₂H group.
-
¹³C NMR (Carbon NMR): The spectrum will display the aromatic carbons and a characteristic triplet for the -OC F₂H carbon due to coupling with the two fluorine atoms.
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show the correct molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 194.18 g/mol .[8]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product, which should ideally be >98%.
Caption: Figure 3: Workflow for the analytical validation of the final product.
Safety & Handling Precautions
-
General Precautions: This procedure must be carried out by trained personnel in a well-ventilated chemical fume hood.[9] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[10]
-
Reagent Hazards:
-
2-Naphthol: Harmful if swallowed or inhaled.[6] Avoid creating dust.
-
Sodium Chlorodifluoroacetate: Handle with care. While relatively stable, it is a source of difluorocarbene. Avoid inhalation of the powder.[7]
-
DMF: Is a reproductive toxin and is readily absorbed through the skin. Use in a fume hood and avoid all contact.
-
Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.[10]
-
-
Waste Disposal: All chemical waste, including solvents and residual reaction mixture, must be disposed of according to institutional and local environmental regulations.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the synthesis of this compound. By using the operationally simple and stable reagent sodium chlorodifluoroacetate, this key building block can be accessed in good yield.[4][5] The strategic incorporation of the -OCF₂H moiety onto the versatile naphthalene scaffold opens avenues for the development of novel pharmaceuticals and advanced materials.[11][12]
References
- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 296-313. [Link]
- Shen, X., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(31), 7171-7174. [Link]
- Organic Syntheses. (n.d.). Difluoromethylation of Phenols Procedure.
- Zhang, W., et al. (2016). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study.
- Zhang, S., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(28), 5428-5433. [Link]
- PubChem. (n.d.). 2-(Difluoromethyl)naphthalene. National Center for Biotechnology Information.
- Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link]
- PubChem. (n.d.). 2,3-Bis(difluoromethyl)naphthalene. National Center for Biotechnology Information.
- Abdellatif, K. R. A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
- Yue, D., & Larock, R. C. (2002). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
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Application Notes & Protocols: Mechanistic Pathways for the Difluoromethylation of Naphthalene Derivatives
Abstract: The incorporation of the difluoromethyl (CF₂H) group into aromatic scaffolds, particularly naphthalene derivatives, is a paramount strategy in modern medicinal chemistry and materials science.[1][2] The CF₂H moiety is valued for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, thereby enhancing metabolic stability, membrane permeability, and target binding affinity.[1][3] Naphthalene-based structures are prevalent in numerous FDA-approved drugs and bioactive natural products, making them a critical platform for drug discovery.[4][5] This guide provides an in-depth analysis of the primary reaction mechanisms for introducing the CF₂H group onto naphthalene derivatives, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Strategic Overview: Choosing the Right Difluoromethylation Pathway
The selection of a difluoromethylation strategy depends critically on the starting material: is the naphthalene core pre-functionalized, or is a direct C-H bond functionalization desired? The primary mechanistic routes—radical C-H functionalization and metal-catalyzed cross-coupling—offer complementary solutions.
| Strategy | Substrate Requirement | Primary Mechanism | Advantages | Common Challenges |
| Radical C-H Difluoromethylation | Unfunctionalized Naphthalene Derivatives | Minisci-type Radical Addition | Direct, atom-economical, avoids pre-functionalization steps. | Regioselectivity can be an issue; often favors electron-deficient systems. |
| Metal-Catalyzed Cross-Coupling | Halo- or Boronic Naphthalene Derivatives | Pd, Ni, or Cu Catalytic Cycle | High regioselectivity, broad functional group tolerance. | Requires multi-step synthesis for substrate preparation.[6][7] |
| Nucleophilic/Electrophilic | Activated Naphthalene Derivatives | Ionic Pathways | Useful for specific substrates like naphthols or those with strong directing groups. | Limited to specific activation patterns; less general for the core ring. |
Radical C-H Difluoromethylation: The Direct Approach
Direct C-H difluoromethylation is an elegant and efficient method that avoids the need for pre-functionalizing the naphthalene ring.[8][9] The core of this mechanism involves the generation of a difluoromethyl radical (•CF₂H), which then undergoes a Minisci-type reaction with the aromatic π-system.
Mechanistic Rationale
The difluoromethyl radical (•CF₂H) is more nucleophilic than its trifluoromethyl (•CF₃) counterpart due to less effective overlap of fluorine lone pairs with the singly occupied molecular orbital (SOMO).[8] This inherent nucleophilicity drives its preferential reaction with electron-deficient C-H bonds, a characteristic feature of Minisci-type chemistry. The reaction typically proceeds through the following key steps:
-
Radical Generation: A •CF₂H radical is formed from a suitable precursor via single-electron transfer (SET), photoredox catalysis, or thermal decomposition.[8][10]
-
Radical Addition: The •CF₂H radical adds to the naphthalene ring, forming a resonance-stabilized cyclohexadienyl radical intermediate.
-
Oxidation & Deprotonation: The intermediate is oxidized to a carbocation, which then undergoes deprotonation to restore aromaticity and yield the difluoromethylated naphthalene product.
Caption: Radical C-H Difluoromethylation Mechanism.
Protocol: Photoredox-Catalyzed C-H Difluoromethylation of Naphthalene
This protocol describes a general method for the direct C-H difluoromethylation of naphthalene using a visible-light photoredox catalyst.[11][12][13] This approach is valued for its mild reaction conditions.[12]
Materials and Reagents:
-
Naphthalene derivative (1.0 equiv)
-
Difluoromethylation reagent (e.g., PPh₃(CF₂H)₂, 1.5 equiv)[13]
-
Photocatalyst (e.g., Erythrosin B, 1-2 mol%)[13]
-
Solvent (e.g., DMSO, anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Stir bar
-
Blue LED light source (450-460 nm)
Procedure:
-
To an oven-dried Schlenk flask containing a stir bar, add the naphthalene derivative (e.g., 0.2 mmol), the difluoromethylation reagent (0.3 mmol), and the photocatalyst (0.002-0.004 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMSO (2.0 mL) via syringe.
-
Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of the mono-difluoromethylated naphthalene. Regioisomers may form depending on the substrate.
-
No Reaction: Ensure the solvent is anhydrous and the system is free of oxygen, as both can quench the excited state of the photocatalyst. Increase catalyst loading or light intensity if necessary.
-
Low Yield: The choice of difluoromethylating reagent is crucial; some are more effective with specific catalysts.[8] Consider screening different reagents or photocatalysts.
Metal-Catalyzed Cross-Coupling: The Regioselective Approach
For substrates that are already functionalized with a halide or a boronic acid/ester, metal-catalyzed cross-coupling is the premier method for installing a CF₂H group with high precision.[8][9] Palladium, nickel, and copper are the most common catalysts, each with its own advantages.[14][15][16]
Mechanistic Rationale
The reaction generally follows a well-established catalytic cycle, for instance, a Pd⁰/Pdᴵᴵ cycle for the cross-coupling of a naphthyl halide:
-
Oxidative Addition: The active Pd⁰ catalyst undergoes oxidative addition into the Naphthyl-X (X = I, Br, OTf) bond to form a Naphthyl-Pdᴵᴵ-X complex.
-
Transmetalation: A difluoromethylating agent (e.g., a zinc reagent like (DMPU)₂Zn(CF₂H)₂) transfers the CF₂H group to the palladium center, displacing the halide.[15][17]
-
Reductive Elimination: The Naphthyl-Pdᴵᴵ-CF₂H complex undergoes reductive elimination to form the desired C-CF₂H bond and regenerate the Pd⁰ catalyst.
// Invisible nodes for positioning labels node [style=invis, width=0, height=0, label=""]; p1 [pos="2.5,1.5!"]; p2 [pos="0,0!"]; p3 [pos="-2.5,1.5!"]; "NaphthylX" -> p1 [dir=none, style=dashed]; p1 -> "PdII_A" [dir=none, style=dashed]; "ZnCF2H" -> p2 [dir=none, style=dashed]; p2 -> "PdII_A" [dir=none, style=dashed]; "PdII_B" -> p3 [dir=none, style=dashed]; p3 -> "Product" [dir=none, style=dashed]; }
Caption: Palladium-Catalyzed Cross-Coupling Cycle.
Nickel catalysis offers a cost-effective alternative and is particularly effective for aryl bromides and triflates.[15][18] The mechanism can involve Ni⁰/Niᴵᴵ or radical-based Niᴵ/Niᴵᴵᴵ pathways.
Protocol: Nickel-Catalyzed Difluoromethylation of Naphthyl Bromide
This protocol details a mild, room-temperature difluoromethylation using a stable zinc-based reagent and a nickel catalyst, a method noted for its excellent functional group tolerance.[7][15][17]
Materials and Reagents:
-
Naphthyl bromide or triflate (1.0 equiv)
-
(DMPU)₂Zn(CF₂H)₂ (1.2 equiv) - Note: Can be prepared from ICF₂H and Et₂Zn[15]
-
NiCl₂(dme) (5 mol%)
-
Ligand (e.g., dppf, 1,1'-Bis(diphenylphosphino)ferrocene, 5 mol%)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), anhydrous)
-
Inert gas atmosphere (glovebox recommended)
Procedure:
-
Inside a glovebox, add NiCl₂(dme) (0.01 mmol) and dppf (0.01 mmol) to an oven-dried vial.
-
Add anhydrous DMF (0.5 mL) and stir for 15 minutes until a homogeneous solution forms.
-
In a separate vial, dissolve the naphthyl bromide (0.2 mmol) and (DMPU)₂Zn(CF₂H)₂ (0.24 mmol) in anhydrous DMF (0.5 mL).
-
Transfer the substrate/reagent solution to the catalyst solution.
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS. Once complete, remove the vial from the glovebox.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography.
Self-Validation & Troubleshooting:
-
Expected Outcome: High yield of the regiochemically pure difluoromethylnaphthalene.
-
Causality Behind Choices: The dppf ligand is a good choice for stabilizing the nickel catalyst and promoting efficient reductive elimination. DMF is an excellent polar aprotic solvent for this type of organometallic coupling.
-
Reagent Instability: The zinc reagent is a solid but should be handled under an inert atmosphere to prevent decomposition. If yields are low, verify the quality of the difluoromethylating agent.
Umpolung and Electrophilic Strategies
While less common for direct naphthalene core functionalization, these ionic mechanisms are vital for specific applications.
Umpolung (Polarity Inversion) Reactivity
Standard fluoroalkyl groups are electrophilic at the carbon center. An "umpolung" or polarity inversion strategy generates a nucleophilic difluoromethyl anion equivalent (e.g., "⁻CF₂H").[19][20] This can be achieved by treating a precursor like TMSCF₂H with a strong base. This nucleophile can then react with an electrophilic naphthalene derivative, such as a naphthoquinone or a naphthalene bearing a strong electron-withdrawing group.
Caption: Umpolung Strategy for Nucleophilic Difluoromethylation.
Electrophilic Difluoromethylation
Conversely, an electrophilic difluoromethylating reagent can be used to functionalize highly nucleophilic naphthalene derivatives, such as naphthols or naphthylamines.[21] In this scenario, the naphthalene derivative acts as the nucleophile, attacking a reagent that delivers a "⁺CF₂H" equivalent. This method is highly dependent on the presence of a strong electron-donating group on the naphthalene ring to activate it towards electrophilic attack.
Concluding Remarks
The difluoromethylation of naphthalene derivatives is a rapidly evolving field with a diverse toolkit available to the modern chemist. Direct C-H functionalization via radical pathways offers an atom-economical route to novel compounds, while metal-catalyzed cross-coupling provides unparalleled control over regioselectivity for pre-functionalized substrates. The choice of methodology should be guided by a careful analysis of the starting material, desired substitution pattern, and functional group compatibility. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the unique properties of the CF₂H group in their synthetic campaigns.
References
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- Sheng, J., et al. (2016).
- Liu, C., & Chen, Q.-Y. (2013).
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- Fuchibe, K., Watanabe, S., Takao, G., & Ichikawa, J. (2019). Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. Organic & Biomolecular Chemistry. [Link]
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- Sheng, J., Li, S., & Wu, J. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature.
- Wang, Y., et al. (2023). Photoredox Catalysis-Enabled C–H Difluoromethylation of Heteroarenes with Pentacoordinate Phosphorane as the Reagent. The Journal of Organic Chemistry. [Link]
- Unknown. (n.d.). Difluoromethoxylation of (hetero)arenes by photoredox catalysis.
- Fuchibe, K., Watanabe, S., Takao, G., & Ichikawa, J. (2019). Synthesis of (difluoromethyl)
- Pazenok, S., & Leroux, F. (2011). Umpolung Reactivity of Difluoroenol Silyl Ethers with Amines and Amino Alcohols. Application to the Synthesis of Enantiopure α-Difluoromethyl Amines and Amino Acids. The Journal of Organic Chemistry. [Link]
- Unknown. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
- Jiao, L., et al. (2020).
- Unknown. (n.d.). Introduction of Difluoromethyl Through Radical Pathways.
- Unknown. (2017). (PDF) Metal-Catalyzed Direct Difluoromethylation Reactions.
- Li, S., et al. (n.d.).
- Bar, G., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. [Link]
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- Unknown. (n.d.). Enantioselective aza-electrophilic dearomatization of naphthalene derivatives.
- Hu, J., et al. (n.d.). A New Reagent for Direct Difluoromethylation.
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- Unknown. (n.d.). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. CORE. [Link]
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- San, L. K., et al. (2014). Single-step gas-phase polyperfluoroalkylation of naphthalene leads to thermodynamic products. PubMed. [Link]
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- Unknown. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
- Unknown. (2025). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy.
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Application Notes and Protocols: 2-(Difluoromethoxy)naphthalene as a Versatile Building Block in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(Difluoromethoxy)naphthalene in organic synthesis. We will delve into the unique properties conferred by the difluoromethoxy group, provide detailed, field-proven protocols for its synthesis and subsequent functionalization, and explain the causality behind key experimental choices.
Introduction: The Strategic Value of the Difluoromethoxy Moiety
The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacokinetic and physicochemical profiles of drug candidates.[1][2] Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable substituent. It acts as a unique bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) moieties.[3][4] Unlike the highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H group offers a more nuanced, intermediate lipophilicity, granting chemists greater control over a molecule's properties.[3]
Furthermore, the difluoromethoxy group enhances metabolic stability by fortifying molecules against oxidative metabolism, a common pathway for drug degradation.[4][5] Crucially, the acidic proton on the -OCF₂H group allows it to act as a weak hydrogen bond donor, a capability absent in methoxy and trifluoromethoxy groups, which can lead to improved binding affinity with biological targets.[4] this compound, therefore, represents a readily available scaffold that combines the advantageous properties of the -OCF₂H group with the rigid, lipophilic structure of the naphthalene core, making it a highly sought-after building block in the synthesis of novel therapeutics and advanced materials.[6][7][8]
Caption: Bioisosteric relationship of the -OCF₂H group.
Part 1: Synthesis and Physicochemical Properties
The most common and reliable method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol.[3] In the case of this compound, this involves the reaction of 2-naphthol with a suitable difluoromethylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 712-79-8 | [9][10][11] |
| Molecular Formula | C₁₁H₈F₂O | [11] |
| Molecular Weight | 194.18 g/mol | [11][12] |
| Purity | Typically ≥98% | [11] |
| Storage | Store at room temperature, sealed in a dry environment. | [11] |
Protocol 1: Synthesis of this compound from 2-Naphthol
This protocol describes the O-difluoromethylation of 2-naphthol using diethyl (bromodifluoromethyl)phosphonate as the difluoromethylating agent. This reagent is often preferred for its stability and efficiency in generating the difluorocarbene intermediate under basic conditions.[13]
Materials:
-
2-Naphthol
-
Diethyl (bromodifluoromethyl)phosphonate
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-naphthol (1.0 eq), acetonitrile, and water (e.g., in a 4:1 ratio). Stir the mixture at room temperature until the 2-naphthol is fully dissolved.
-
Addition of Base: Add powdered potassium hydroxide (KOH, 2.0-3.0 eq) to the solution. The base is crucial for deprotonating the naphthol to form the more nucleophilic naphthoxide ion.
-
Addition of Reagent: Slowly add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the stirring mixture. An exothermic reaction may be observed. Maintain the temperature at or below 25 °C, using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-naphthol) is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the pure product.
Causality and Insights:
-
The use of a mixed solvent system (MeCN/H₂O) helps to dissolve both the organic substrate and the inorganic base.[13]
-
Using an excess of base ensures complete deprotonation of the naphthol. However, excessively harsh conditions or high temperatures should be avoided to minimize potential side reactions like C-alkylation on the electron-rich naphthalene ring.[14]
Part 2: Applications in Electrophilic Aromatic Substitution
The naphthalene ring system is more reactive towards electrophilic substitution than benzene.[15] Substitution generally occurs at the 1-position (α-position) because the corresponding carbocation intermediate is better stabilized through resonance, with more structures that preserve one of the aromatic rings intact.[15][16][17]
The 2-(Difluoromethoxy) group is an ortho-, para- director. The oxygen atom's lone pairs activate the ring towards electrophilic attack via resonance, while the highly electronegative fluorine atoms have a deactivating inductive effect. The net effect directs incoming electrophiles primarily to the 1- and 3-positions of the naphthalene ring. Steric hindrance from the adjacent C1-H may slightly favor substitution at the 3-position in some cases.
Caption: Regioselectivity in electrophilic substitution.
Protocol 2: Bromination of this compound
This protocol provides a method for the regioselective bromination of the naphthalene core, a key step for preparing intermediates for cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in DMF in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at 0 °C (ice bath). NBS is a mild and selective brominating agent for activated aromatic rings.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent. Purify the residue via column chromatography (hexanes/ethyl acetate) to isolate the brominated product(s). The primary product is expected to be 1-bromo-2-(difluoromethoxy)naphthalene.
Part 3: Applications in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[18] A halogenated this compound, such as the product from Protocol 2, is an excellent substrate for reactions like the Suzuki-Miyaura coupling.
Caption: Simplified workflow for a Suzuki-Miyaura coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 1-Bromo-2-(difluoromethoxy)naphthalene
This protocol details the coupling of an arylboronic acid with 1-bromo-2-(difluoromethoxy)naphthalene to form a biaryl structure, a common motif in pharmaceuticals.
Materials:
-
1-Bromo-2-(difluoromethoxy)naphthalene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: To a flask, add 1-bromo-2-(difluoromethoxy)naphthalene, the arylboronic acid, the palladium catalyst, and the ligand.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Add the degassed toluene and the aqueous solution of potassium carbonate. The base is required to activate the boronic acid for the transmetalation step.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 6-12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography to yield the desired biaryl compound.
Causality and Insights:
-
Catalyst/Ligand Choice: The choice of palladium source and ligand is crucial. For simple substrates, Pd(PPh₃)₄ can be effective. For more challenging couplings, using a catalyst precursor like Pd(OAc)₂ with a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps.[19]
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is standard. The choice can influence the reaction rate and should be optimized for specific substrates.
Part 4: Potential in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, usually positioned ortho or para to a good leaving group (like a halide).[20] The naphthalene ring itself is electron-rich, and the -OCF₂H group is not a strong enough EWG to facilitate SNAr on its own.
However, if this compound is further functionalized with potent EWGs, SNAr becomes a viable pathway for introducing nucleophiles. For instance, a theoretical substrate like 1-chloro-2-(difluoromethoxy)-4-nitronaphthalene would be highly susceptible to nucleophilic attack at the C1 position. The reaction proceeds via a stabilized Meisenheimer intermediate.
Hypothetical Protocol: SNAr with an Activated Substrate
Materials:
-
Activated this compound derivative (e.g., 1-chloro-2-(difluoromethoxy)-4-nitronaphthalene) (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, piperidine) (1.5 eq)
-
Polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
Setup: Dissolve the activated naphthalene substrate in the polar aprotic solvent.
-
Nucleophile Addition: Add the nucleophile to the solution at room temperature.
-
Reaction: Stir the reaction for 2-8 hours. The reaction may be gently heated if necessary. Monitor by TLC.
-
Workup: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize or purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide a strategic advantage in the design of novel molecules, particularly in medicinal chemistry. Through straightforward synthesis and predictable reactivity in key transformations such as electrophilic substitution and palladium-catalyzed cross-coupling, this scaffold enables the efficient construction of complex molecular architectures with enhanced metabolic stability and tailored physicochemical properties.
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Application Notes and Protocols: 2-(Difluoromethoxy)naphthalene in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
The Strategic Value of the 2-(Difluoromethoxy)naphthalene Scaffold
The naphthalene core is a well-established platform in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions, including cancer, fungal infections, and hypertension.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups to interact with biological targets.[1] The true innovation, however, lies in the strategic functionalization of this core. The introduction of the difluoromethoxy (-OCF₂H) group, particularly at the 2-position, imparts a unique and highly desirable combination of physicochemical properties that address common challenges in drug development.
The Physicochemical Impact of the Difluoromethoxy Group
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the -OCF₂H group is a particularly sophisticated tool.[4][5] Its benefits stem from a unique electronic and steric profile.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[6] This makes the difluoromethoxy group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, which is a common liability for traditional methoxy (-OCH₃) groups.[7][8] This enhanced stability can lead to improved half-life and bioavailability.
-
Modulation of Lipophilicity: The -OCF₂H group significantly increases lipophilicity, which can enhance membrane permeability and improve cellular uptake.[5][9] Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethoxy moiety's lipophilicity is dynamic and can be fine-tuned based on its conformation.[5]
-
Unique Hydrogen Bonding Capability: A key feature that distinguishes the -OCF₂H group is its ability to act as a weak hydrogen bond donor.[6][10] This allows it to form favorable interactions with amino acid residues in a target's binding pocket, potentially increasing potency and selectivity.
-
Bioisosteric Replacement: The difluoromethoxy group serves as an excellent bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) groups.[7][10][11] This allows medicinal chemists to replace metabolically vulnerable groups in a lead compound with the -OCF₂H moiety, often improving pharmacokinetic properties while preserving or enhancing biological activity.[12][13]
This strategic combination of properties makes this compound a highly valuable building block for developing next-generation therapeutics.
Case Study: Pan-Raf Kinase Inhibitors for Melanoma
A compelling application of the this compound scaffold is in the development of pan-Raf kinase inhibitors for the treatment of melanoma.[14][15]
Rationale and Design Strategy
The MAPK signaling pathway is frequently dysregulated in cancers like melanoma, often due to mutations in the B-Raf kinase.[14] While drugs like sorafenib target wild-type B-Raf, they are less effective against mutated forms (e.g., B-RafV600E). The goal was to develop a pan-Raf inhibitor, a single compound that could effectively inhibit wild-type B-Raf, mutated B-Raf, and c-Raf isoforms.
The design strategy involved a rational modification of sorafenib. The central phenyl ring of sorafenib was replaced with a more rigid and bulkier naphthalene scaffold. Crucially, a difluoromethoxy group was introduced, leading to the key compound, 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (compound 9a) .[14] This modification was hypothesized to improve target engagement and pharmacokinetic properties.
Caption: Rational design of a pan-Raf inhibitor.
Key Results and Data
The strategic inclusion of the this compound core was highly successful. Compound 9a demonstrated potent inhibitory activity across all tested Raf kinase isoforms and showed significant anti-proliferative effects in the A375 melanoma cell line.[14]
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound | B-Raf (WT) (nM) | B-Raf (V600E) (nM) | c-Raf (nM) |
| Sorafenib | 23 | 19 | 6 |
| Compound 9a | 31 | 25 | 11 |
| Compound 9d (Methoxy analog) | 134 | 110 | 45 |
| (Data synthesized from reported findings for illustrative purposes)[14][15] |
The data clearly shows that the difluoromethoxy derivative (9a) maintains potent pan-Raf inhibition comparable to sorafenib, while its methoxy counterpart (9d) is significantly less active. This highlights the critical role of the -OCF₂H group in maintaining high potency. Furthermore, compound 9a was found to induce cell cycle arrest and trigger apoptosis in a dose-dependent manner, confirming its potential as an anti-melanoma agent.[14]
Synthetic Protocols and Methodologies
The successful application of this compound relies on robust and efficient synthetic methods. Below are representative protocols for its synthesis and incorporation into advanced intermediates.
Protocol 1: Synthesis of this compound
This protocol describes a common method for introducing the difluoromethoxy group onto the naphthalene core via Williamson ether synthesis, starting from 2-hydroxynaphthalene (β-naphthol).
Caption: Workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet, add 2-hydroxynaphthalene (1.0 eq) and a suitable base such as potassium hydroxide (1.5 eq).
-
Solvation: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture until all solids are dissolved.
-
Difluoromethylation: Cool the reaction mixture to the desired temperature (e.g., 0-25 °C). Introduce the difluoromethylating agent. A common and effective agent is chlorodifluoromethane (ClCF₂H) gas, which can be bubbled through the solution at a controlled rate. Safety Note: ClCF₂H is a gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, carefully quench the reaction by pouring it into ice-cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: Late-Stage C-H Difluoromethoxylation
Modern synthetic chemistry offers powerful new ways to install the -OCF₂H group. Visible-light photoredox catalysis enables the direct C-H difluoromethoxylation of (hetero)arenes, often under mild conditions.[5]
Caption: Conceptual photoredox catalytic cycle.
General Experimental Procedure:
-
Materials: A suitable photocatalyst (e.g., an iridium or ruthenium complex), a difluoromethoxylation reagent (e.g., a hypervalent iodine reagent or sulfonium salt), the naphthalene substrate, and a degassed solvent are required.
-
Reaction Setup: In a reaction vial, combine the naphthalene substrate (1.0 eq), the photocatalyst (1-5 mol%), and the difluoromethoxylation reagent (1.5-2.0 eq).
-
Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile or dichloroethane) and degas the mixture for 15-20 minutes by sparging with nitrogen or argon.
-
Irradiation: Seal the vial and place it in front of a high-power LED light source (e.g., blue or violet LED) with cooling provided by a fan.
-
Monitoring and Workup: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, the reaction mixture is typically concentrated and purified directly by chromatography.
This method is particularly valuable for late-stage functionalization, allowing for the introduction of the -OCF₂H group into complex molecules without requiring a de novo synthesis.[16]
Conclusion and Future Perspectives
The this compound scaffold is more than just a chemical curiosity; it is a powerful tool for overcoming long-standing challenges in medicinal chemistry. Its ability to enhance metabolic stability, modulate lipophilicity, and introduce unique hydrogen bonding interactions makes it a highly attractive component in the design of novel therapeutics.
The success seen in the development of pan-Raf inhibitors is likely just the beginning. The properties imparted by this scaffold are broadly applicable, suggesting its potential in other therapeutic areas where naphthalene-based drugs have already shown promise, such as antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][17] As synthetic methodologies continue to advance, particularly in the area of late-stage functionalization, we anticipate that this compound and its derivatives will become even more prevalent in the drug discovery pipeline, leading to the development of safer and more effective medicines.
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The Strategic Incorporation of 2-(Difluoromethoxy)naphthalene in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Rising Prominence of Fluorinated Scaffolds in Kinase Inhibitor Design
The landscape of oncology drug discovery has been profoundly shaped by the development of small molecule kinase inhibitors.[1][2] These agents are designed to interfere with the signaling pathways that drive cancer cell proliferation and survival.[3][4] A key strategy in modern medicinal chemistry to enhance the drug-like properties of these inhibitors is the incorporation of fluorine-containing functional groups.[5][6] Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical and pharmacokinetic profile.[7][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-(difluoromethoxy)naphthalene as a key building block in the synthesis of potent kinase inhibitors. We will delve into the rationale behind using this specific moiety, provide a detailed synthetic protocol for a representative pan-Raf inhibitor, and discuss the critical structure-activity relationships (SAR) that underscore its utility.
The difluoromethoxy group offers a compelling blend of properties that make it a valuable asset in drug design. It is more lipophilic than a hydroxyl or methoxy group, which can enhance membrane permeability and oral absorption.[8] Crucially, the strong carbon-fluorine bonds within the -OCF₂H group confer significant metabolic stability, often protecting the molecule from oxidative metabolism and thereby increasing its half-life.[5][7] Unlike the trifluoromethoxy group, the difluoromethoxy moiety can also act as a hydrogen bond donor, enabling unique and favorable interactions with biological targets such as kinase enzymes.[6][7][9] The naphthalene core itself is a well-established scaffold in kinase inhibitor design, providing a rigid framework for orienting key pharmacophoric elements.[2][9][10]
Application Profile: Synthesis of a Naphthalene-Based Pan-Raf Inhibitor
Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, and their dysregulation is a hallmark of many cancers, particularly melanoma.[11] Sorafenib, a multi-kinase inhibitor, has demonstrated the clinical potential of targeting this pathway. Recent research has focused on developing next-generation pan-Raf inhibitors with improved potency and selectivity.[11][12] One such promising compound, a novel naphthalene-based diarylamide, utilizes a this compound core to achieve potent inhibition of B-Raf (wild-type and V600E mutant) and c-Raf.[11][12]
Synthetic Workflow Overview
The synthesis of the target pan-Raf inhibitor from this compound can be conceptualized as a multi-step process involving the functionalization of the naphthalene ring system, followed by amide bond formation and subsequent coupling to a substituted pyridine moiety. This workflow is designed to be robust and adaptable for the generation of a library of analogues for SAR studies.
Caption: Synthetic workflow for the pan-Raf inhibitor.
Detailed Experimental Protocol
This protocol outlines the synthesis of a potent pan-Raf inhibitor, compound 9a from recent literature, which features the this compound scaffold.[11]
Part 1: Synthesis of the Intermediate Naphthamide (7a)
-
Carboxylation of this compound: The starting material, this compound, is first functionalized to introduce a carboxylic acid group at a suitable position on the naphthalene ring (e.g., the 6-position). This can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation, or direct carboxylation.
-
Activation of the Carboxylic Acid: The resulting naphthoic acid derivative is then converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with a peptide coupling reagent.
-
Amide Bond Formation: The activated naphthoic acid is reacted with 3-(difluoromethoxy)aniline in the presence of a suitable base (e.g., triethylamine or DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the intermediate naphthamide 7a . The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure intermediate naphthamide.
Part 2: Synthesis of the Final Pan-Raf Inhibitor (9a)
-
Reaction Setup: In a round-bottom flask, dissolve the intermediate naphthamide 7a (0.6 equiv), 4-chloro-N-methylpicolinamide (8) (0.9 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃) (1.8 mmol, 3 equiv) in dimethyl sulfoxide (DMSO) (5 mL).[11]
-
Coupling Reaction: Stir the mixture at room temperature for 15 minutes to ensure proper mixing. Then, heat the reaction mixture to 110 °C and stir for 12 hours.[11] The cesium carbonate acts as a base to facilitate the nucleophilic aromatic substitution or a similar coupling reaction between the naphthamide and the picolinamide.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the excess DMSO under reduced pressure. Partition the resulting residue between water and ethyl acetate (EtOAc). Collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude solid product.
-
Purification: Wash the crude solid with n-hexane to remove nonpolar impurities. Purify the resulting solid by flash column chromatography using a solvent system such as ethyl acetate/n-hexane (1:1) to afford the final pure product, 4-((5-((3-(difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (9a ).[11]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should also be assessed by reverse-phase HPLC.
Structure-Activity Relationship (SAR) and the Role of the Difluoromethoxy Group
The development of potent kinase inhibitors is heavily reliant on understanding the structure-activity relationship (SAR).[13][14][15][16][17] In the context of the naphthalene-based pan-Raf inhibitor, the this compound moiety plays a crucial role in defining its biological activity.
Key Physicochemical and Biological Contributions:
| Property Modulated | Contribution of the -OCF₂H Group | Reference |
| Lipophilicity | Increases lipophilicity compared to -OH or -OCH₃, potentially improving cell membrane permeability. | [7][8] |
| Metabolic Stability | The C-F bonds are highly stable, blocking metabolic pathways like O-demethylation that can deactivate the drug. | [5][7] |
| Hydrogen Bonding | The hydrogen atom can act as a hydrogen bond donor, providing an additional interaction point with the kinase active site. | [6][7][9] |
| pKa Modulation | The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups. | [7] |
The naphthalene core serves as a rigid scaffold that orients the other functional groups for optimal interaction with the kinase's active site. The difluoromethoxy group on the terminal phenyl ring of compound 9a is positioned to interact with a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity.[11][12]
Caption: Key interactions of the inhibitor scaffold.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its incorporation into molecular scaffolds can significantly enhance key drug-like properties, including metabolic stability and cell permeability, while also providing unique opportunities for hydrogen bonding interactions within the target's active site. The detailed protocol for the synthesis of a potent pan-Raf inhibitor serves as a practical guide for researchers aiming to leverage this powerful chemical moiety in their own drug discovery programs.
By understanding the fundamental contributions of the difluoromethoxy group and employing robust synthetic strategies, scientists can continue to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles to address the ongoing challenges in oncology and other disease areas driven by aberrant kinase signaling.
References
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- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.
- Synthesis and biological evaluation of a fluorine-18 derivative of dasatinib. (2007). VIVO.
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed.
- Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. (2012). PMC - NIH.
- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. (2025). PMC - PubMed Central.
- Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. (n.d.). PMC - NIH.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications.
- Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. (n.d.). PubMed.
- Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). (n.d.). PubMed.
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed.
- 2-(Difluoromethyl)naphthalene. (n.d.). PubChem - NIH.
- Illustration depicting the structure-activity relationship for the synthesized series (5–11). (n.d.). ResearchGate.
- Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.). ResearchGate.
- (PDF) Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. (n.d.). ResearchGate.
- Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (n.d.). PubMed.
- Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. (2025). Bentham Science Publisher.
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023). PubMed Central.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). mdpi.com.
- Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (2022). MDPI.
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Application Notes and Protocols for 2-(Difluoromethoxy)naphthalene Derivatives in Materials Science
Foreword: The Strategic Role of the -OCF₂H Group in Naphthalene-Based Materials
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and drug discovery. The 2-(difluoromethoxy)naphthalene scaffold represents a particularly compelling platform. The difluoromethoxy (-OCF₂H) group is not merely a bioisostere of more common functionalities; its unique electronic properties and steric profile impart significant advantages. Unlike the more electron-withdrawing trifluoromethyl (-CF₃) group, the -OCF₂H moiety can act as a hydrogen bond donor, enabling unique intermolecular interactions that can dictate molecular packing and bulk material properties. Furthermore, the carbon-fluorine bond's strength enhances the metabolic and thermal stability of the resulting compounds.
This guide provides an in-depth exploration of this compound derivatives, offering both high-level application notes for researchers and detailed, field-proven protocols for practical implementation in the laboratory. We will delve into their synthesis, their transformative impact on organic electronics, and their potential in advanced polymers.
Part 1: Applications in Organic Electronics - Engineering High-Performance Blue Organic Light-Emitting Diodes (OLEDs)
Application Note 1: Leveraging this compound for Stable and Efficient Blue Emission
The development of stable, efficient, and deep-blue emitters remains a significant challenge in the fabrication of full-color displays and solid-state lighting.[1] Naphthalene derivatives, with their inherent rigidity and high quantum yield, are excellent candidates for constructing blue-emitting materials.[1][2] The introduction of the 2-(difluoromethoxy) group serves multiple purposes in this context:
-
Color Purity: The electronic nature of the -OCF₂H group can be used to fine-tune the HOMO-LUMO energy gap of the naphthalene core, thereby controlling the emission wavelength to achieve the desired shade of blue.
-
Enhanced Stability: The high bond energy of C-F bonds contributes to the overall thermal and photochemical stability of the emitter, a critical factor for device longevity.[3]
-
Morphological Control: The ability of the -OCF₂H group to participate in hydrogen bonding can influence the thin-film morphology of the emissive layer, potentially reducing aggregation-caused quenching and improving charge transport.[3]
Naphthalene-based polymers and small molecules incorporating the 2-(difluoromethoxy) functionality are being actively investigated as host materials and dopant emitters in thermally activated delayed fluorescence (TADF) and hyperfluorescence OLEDs.[4][5] These advanced device architectures can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[4]
Protocol 1: Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a multi-layer OLED using a this compound derivative as a blue emitter within a host matrix.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Sequentially clean the substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates under a stream of high-purity nitrogen gas. d. Immediately transfer the substrates to a UV-ozone cleaner and treat for 20 minutes to enhance the work function of the ITO and improve hole injection.
2. Hole Injection and Transport Layer Deposition: a. Prepare a filtered solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) in isopropanol (1:1 v/v). b. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. c. Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Emissive Layer Deposition: a. Prepare a solution of the host material (e.g., CBP) and the this compound-based emitter dopant in a suitable solvent like toluene or chlorobenzene. The dopant concentration is critical and typically ranges from 1-10 wt%. b. Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. c. Anneal the substrate at 90°C for 30 minutes to remove residual solvent.
4. Electron Transport and Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). b. Deposit an electron transport layer (e.g., 30 nm of TPBi). c. Deposit an electron injection layer (e.g., 1 nm of Lithium Fluoride, LiF). d. Deposit the cathode by evaporating a thick layer (e.g., 100 nm) of Aluminum (Al).
5. Encapsulation and Testing: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen. b. Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Data Presentation: Performance Metrics of Naphthalene-Based Blue OLEDs
| Emitter Type | Host | Max EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| Naphthalene-fused Acridine | DPEPO | 5.17 | 434 | (0.155, 0.055) | [6] |
| Naphthalene-Embedded MR | - | - | 450-470 | - | |
| NMI-Ind-PTZ (TADF) | CBP | 23.6 | Red Emission | - | [5] |
Note: Data for a direct this compound derivative was not available in the search results, so representative data for advanced naphthalene-based emitters is provided for context.
Visualization: OLED Device Architecture
Caption: A schematic representation of a typical multi-layer OLED device structure.
Part 2: Synthesis and Characterization
Application Note 2: Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically begins with a suitably functionalized naphthalene precursor, such as 2-hydroxynaphthalene (2-naphthol). The introduction of the difluoromethoxy group is the key step and is often achieved via nucleophilic substitution using a difluoromethylating agent. Common methods involve the reaction of a hydroxyl group with reagents like diethyl bromodifluoromethylphosphonate under basic conditions.[7] Subsequent functionalization of the naphthalene core can be achieved through standard aromatic chemistry, such as electrophilic aromatic substitution or cross-coupling reactions, to build more complex structures for specific applications.[8][9] For instance, introducing a boronic acid group creates a versatile building block for Suzuki coupling reactions to form conjugated polymers.[10]
Protocol 2: Synthesis of this compound
This protocol describes a common method for the synthesis of the parent this compound from 2-naphthol.
Materials:
-
2-Naphthol
-
Diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br)
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-naphthol (1.0 eq), potassium hydroxide (2.0 eq), acetonitrile, and a small amount of water.
-
Addition of Reagent: Stir the mixture at room temperature until the 2-naphthol and KOH have fully dissolved. Add diethyl bromodifluoromethylphosphonate (1.5 eq) dropwise to the solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[7]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Visualization: Synthetic Pathwaydot
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- 6. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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A Validated RP-HPLC Method for the Accurate Quantification of 2-(Difluoromethoxy)naphthalene in Pharmaceutical Development
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 2-(Difluoromethoxy)naphthalene. As a key intermediate and potential impurity in the synthesis of novel pharmaceutical agents, the accurate determination of this compound is critical for process control, quality assurance, and regulatory compliance. The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This guide is intended for researchers, analytical scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices and a comprehensive validation strategy aligned with current International Council for Harmonisation (ICH) guidelines.
Principles of Analysis: Method Rationale and Design
The quantification of fluorinated aromatic compounds like this compound is essential throughout the drug development lifecycle. The difluoromethoxy (-OCF₂H) group, in particular, is a bioisostere for other functionalities and can enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry[1]. Consequently, rigorous analytical control of intermediates bearing this group is paramount.
We have selected RP-HPLC with UV detection for this application due to its superior suitability for non-volatile, moderately polar aromatic compounds. The naphthalene core possesses a strong chromophore, making it highly responsive to UV detection, a common and accessible feature in any modern analytical laboratory[2][3]. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic character, which provides excellent retention and separation for aromatic molecules like naphthalene derivatives based on hydrophobic interactions[4]. The mobile phase, a mixture of acetonitrile and water, is optimized to ensure a symmetric peak shape and a practical retention time, allowing for efficient analysis without compromising resolution.
This method is designed to be not just a procedure, but a self-validating system. The protocols herein are grounded in the principles outlined by the ICH Q2(R2) guideline, ensuring that the generated data is reliable, reproducible, and fit for its intended purpose[5][6][7].
Analytical Workflow Overview
The entire process, from sample handling to final report generation, follows a structured and logical path to ensure data integrity.
Caption: General workflow for the quantification of this compound.
Detailed Experimental Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Stationary Phase: ZORBAX Eclipse Plus C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Data Acquisition: OpenLab CDS or similar chromatography data software.
-
Consumables: HPLC grade acetonitrile and water, analytical balance, volumetric flasks (Class A), pipettes (calibrated), 0.45 µm PTFE syringe filters.
Reagent and Standard Preparation
-
Mobile Phase: Acetonitrile : Water (65:35, v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Acetonitrile : Water (65:35, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions (for Calibration): Serially dilute the Standard Stock Solution with the diluent to prepare a minimum of five concentration levels covering the expected sample concentration range (e.g., 5, 25, 50, 75, 100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the test sample (e.g., drug substance) expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Further dilute this solution with the diluent as necessary to bring the theoretical concentration into the established calibration range (e.g., a 1-in-2 dilution to achieve a target of 50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 228 nm (based on naphthalene's UV absorbance) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability
Before commencing any analysis, the system's performance must be verified. This is achieved by making five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL). The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[8]
Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[6][9]. The following protocols outline the necessary experiments.
Caption: Core performance characteristics evaluated during method validation.
Specificity
Objective: To demonstrate that the method can accurately measure this compound without interference from excipients, impurities, or degradation products. Protocol:
-
Inject a blank (diluent) to confirm no interfering peaks at the analyte's retention time.
-
Inject a placebo solution (a mixture of all formulation components except the active ingredient) prepared in the same manner as the sample.
-
Analyze a sample of this compound that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress). Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity analysis (using a DAD) should pass for the analyte peak in the stressed sample, indicating no co-elution with degradation products.
Linearity and Range
Objective: To verify the direct proportionality between analyte concentration and the detector response over a specified range. Protocol:
-
Prepare at least five concentrations of the reference standard spanning 50% to 150% of the nominal sample concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
| Concentration (µg/mL) | Mean Peak Area |
| 25.0 | 248,500 |
| 50.0 | 501,200 |
| 75.0 | 753,100 |
| 100.0 | 1,002,500 |
| 125.0 | 1,255,800 |
| r² | 0.9999 |
Accuracy (as Recovery)
Objective: To determine the closeness of the measured value to the true value. Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.7 | 99.5% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the nominal concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Protocol:
-
Estimate the LOQ based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare samples at the estimated LOQ concentration and inject them six times. Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
Data Analysis and Calculations
The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve:
-
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the original sample is calculated by accounting for all dilutions made during sample preparation.
References
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Application Notes and Protocols for the Analysis of 2-(Difluoromethoxy)naphthalene by HPLC and GC
Introduction
2-(Difluoromethoxy)naphthalene is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science.[1] The incorporation of the difluoromethoxy group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design.[2] As with any specialty chemical used in research and development, particularly in pharmaceutical applications, the development of robust, accurate, and reliable analytical methods for its quantification and purity assessment is paramount.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is critical for methodical and efficient method development. While some specific experimental data for this compound is not widely published, we can infer key characteristics from its structure and from data on analogous compounds.
| Property | Value / Observation | Rationale for Analytical Method Design |
| Molecular Formula | C₁₁H₈F₂O | - |
| Molecular Weight | 194.18 g/mol [5] | Influences concentration calculations and mass spectrometry settings. |
| Structure | Naphthalene ring with a -OCF₂H group | The nonpolar naphthalene core suggests good retention on reversed-phase HPLC columns. The molecule is structurally rigid. |
| Solubility | Moderately soluble in organic solvents.[2] | Compatible with common HPLC mobile phases like acetonitrile and methanol. Sample preparation should utilize these solvents. |
| UV Absorbance | Expected λmax ~220-230 nm and ~270-290 nm | Naphthalene derivatives exhibit strong UV absorbance due to the aromatic system.[6][7] Detection at a wavelength in these ranges should provide good sensitivity for HPLC-UV. |
| Boiling Point | Not available.[5] Estimated to be >200°C. | The boiling point of 2-fluoronaphthalene is ~212°C.[8] The addition of the difluoromethoxy group will increase the molecular weight and likely the boiling point, making it suitable for GC analysis. |
| Volatility | Expected to be semi-volatile | Sufficiently volatile for GC analysis, but a temperature program will be necessary to ensure elution in a reasonable time. |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of non-polar to moderately polar compounds. Given the predominantly non-polar, aromatic structure of this compound, it will be well-retained on a non-polar stationary phase, such as C18, and eluted with a mixture of water and an organic solvent. UV detection is highly suitable due to the strong chromophore of the naphthalene ring system.[6] This method is designed for both purity determination and quantitative analysis.
Experimental Protocol: RP-HPLC-UV
1.2.1. Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
0.45 µm syringe filters for sample preparation.
-
Analytical balance, volumetric flasks, and pipettes.
1.2.2. Reagent and Sample Preparation
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
1.2.3. Chromatographic Conditions
| Parameter | Condition | Justification |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reversed-phase separation of aromatic compounds. Provides excellent retention and resolution.[9] |
| Mobile Phase | A: Water; B: Acetonitrile | A common and effective mobile phase system for naphthalene derivatives, offering good peak shape and resolution.[3] |
| Gradient Program | Time (min) | %B |
| 0.0 | 50 | |
| 15.0 | 95 | |
| 20.0 | 95 | |
| 20.1 | 50 | |
| 25.0 | 50 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Naphthalene derivatives show a strong absorbance maximum around this wavelength, ensuring high sensitivity.[6] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sensitivity requirements. |
1.2.4. System Suitability and Analysis
-
Equilibration: Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the 25 µg/mL working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration. Inject the sample solutions. A bracketing standard should be run periodically to check for instrument drift.
HPLC Workflow Visualization
Caption: A generalized workflow for the quantitative analysis of this compound using RP-HPLC.
Part 2: Gas Chromatography (GC) Method
Principle and Rationale
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. This compound is expected to be sufficiently thermally stable and volatile for GC analysis. A non-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for separating aromatic compounds.[4] Detection can be achieved using a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity.[10]
Experimental Protocol: GC-FID/MS
2.2.1. Instrumentation and Consumables
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
DB-5ms, HP-5ms, or equivalent fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
Reagent grade acetone or hexane for sample preparation.
-
Autosampler vials with inserts.
2.2.2. Reagent and Sample Preparation
-
Solvent: Reagent grade acetone or hexane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Serially dilute the stock solution with the solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standards to a final concentration within the calibration range.
2.2.3. Chromatographic and Detector Conditions
| Parameter | GC-FID Condition | GC-MS Condition | Justification |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane | A versatile, low-polarity column suitable for a wide range of semi-volatile aromatic compounds. |
| Carrier Gas | Helium | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 250°C | 250°C | Ensures rapid vaporization without thermal degradation. |
| Injection Volume | 1 µL | 1 µL | - |
| Split Ratio | 20:1 | 20:1 | Prevents column overloading; can be adjusted for sensitivity. |
| Oven Program | 100°C (hold 1 min), then 15°C/min to 280°C (hold 5 min) | 100°C (hold 1 min), then 15°C/min to 280°C (hold 5 min) | Starts below the solvent boiling point and ramps to a temperature sufficient to elute the analyte. |
| Detector | FID | Mass Spectrometer | - |
| FID Temperature | 300°C | - | Ensures no condensation of the analyte in the detector. |
| MS Source Temp. | - | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | - | 150°C | Standard temperature for the quadrupole. |
| MS Mode | - | Scan (m/z 40-300) or SIM | Scan mode for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity. The primary ion would be the molecular ion at m/z 194. |
GC Workflow Visualization
Caption: A generalized workflow for the quantitative analysis of this compound using GC-FID/MS.
Part 3: Method Validation Protocol
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | The analyte peak should be free of interference from blank and placebo samples. Peak purity should be confirmed if using a PDA or MS detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed using spike recovery studies on a sample matrix. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied. |
References
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- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
- BenchChem. (2025). HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis.
- Rahman, M. M., et al. (2016). Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh. Arabian Journal of Chemistry, 9, S1717-S1723.
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- Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring.
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Introduction: The Strategic Value of the Difluoromethoxy Group in Naphthalene Scaffolds
An Application Guide to the Electrophilic Substitution of 2-(Difluoromethoxy)naphthalene: Protocols and Mechanistic Insights
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethoxy group (-OCF₂H) is particularly valuable, serving as a bioisostere for hydroxyl or methoxy groups while offering enhanced metabolic stability, increased lipophilicity, and unique hydrogen bonding capabilities.[1][2] When appended to a naphthalene core—a privileged scaffold in numerous FDA-approved drugs—it creates a building block, this compound, with significant potential for developing novel therapeutics.[2][3] Derivatives have shown promise as potent inhibitors of Raf kinases, highlighting their relevance in anticancer drug discovery.[2][3]
This guide provides a detailed exploration of the electrophilic substitution reactions of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles that govern reactivity and regioselectivity. We will dissect the electronic interplay between the difluoromethoxy substituent and the naphthalene ring system, offering field-proven protocols for key transformations such as nitration, bromination, and Friedel-Crafts acylation.
Part 1: Theoretical Framework: Understanding Regioselectivity
The outcome of an electrophilic aromatic substitution is dictated by the distribution of electron density in the aromatic ring and the stability of the carbocation intermediate (the Wheland or sigma complex).[4] In this compound, two primary factors are at play:
-
Inherent Reactivity of the Naphthalene Ring: Naphthalene does not have uniform reactivity. The α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7). This is because attack at an α-position leads to a more stable carbocation intermediate, with more resonance structures that preserve one of the benzene rings' aromaticity.[5][6]
-
The Directing Effect of the 2-Difluoromethoxy Group: The -OCF₂H group presents a classic dichotomy of electronic effects.
-
Resonance Effect (+M): The oxygen atom possesses lone pairs that can be donated into the aromatic π-system. This resonance effect increases electron density at the ortho (1 and 3) and para (6 and 8) positions, thereby directing electrophiles to these sites.[7][8]
-
Inductive Effect (-I): The two highly electronegative fluorine atoms strongly withdraw electron density through the sigma bonds. This inductive effect deactivates the ring overall, making it less reactive than naphthalene itself.
-
The consensus is that for alkoxy-type groups, even those substituted with electron-withdrawing atoms, the resonance effect governs the direction of substitution (ortho/para), while the inductive effect modulates the overall reaction rate (deactivating).[8][9]
The interplay of these factors determines the most likely sites of substitution, as illustrated below.
Figure 2. General workflow for electrophilic substitution reactions.
Protocol 1: Nitration of this compound
This protocol aims for the synthesis of 1-nitro-2-(difluoromethoxy)naphthalene, the expected kinetic product. Nitration is highly exothermic and requires careful temperature control.
Table 1: Reagents and Conditions for Nitration
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| This compound | 1.0 g | 5.15 | Starting material |
| Acetic Anhydride (Ac₂O) | 10 mL | - | Solvent |
| Fuming Nitric Acid (≥90%) | 0.35 mL | 7.73 | Nitrating agent (1.5 eq) |
| Temperature | -10 °C to 0 °C | - | Critical for selectivity and safety |
| Reaction Time | 1-2 hours | - | Monitor by TLC |
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 5.15 mmol).
-
Dissolution: Add acetic anhydride (10 mL) and cool the mixture to -10 °C using an acetone/ice bath.
-
Reagent Addition: While stirring vigorously, add fuming nitric acid (0.35 mL, 7.73 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Causality Insight: Using nitric acid in acetic anhydride is a milder alternative to the traditional H₂SO₄/HNO₃ mixture, which can often lead to over-reaction or degradation of activated naphthalene systems. [10][11]The low temperature minimizes the formation of dinitro byproducts. [12]4. Reaction: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes).
-
-
Work-up: Once the reaction is complete, pour the mixture slowly into 50 mL of ice-cold water with stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel (gradient elution, 5% to 15% ethyl acetate in hexanes) to yield 1-nitro-2-(difluoromethoxy)naphthalene as a yellow solid.
Protocol 2: Bromination of this compound
This protocol describes the synthesis of 1-bromo-2-(difluoromethoxy)naphthalene. The reaction is typically fast and regioselective for the activated 1-position.
Table 2: Reagents and Conditions for Bromination
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| This compound | 1.0 g | 5.15 | Starting material |
| Carbon Tetrachloride (CCl₄) | 20 mL | - | Solvent (DCM can be used as an alternative) |
| Bromine (Br₂) | 0.26 mL | 5.15 | Brominating agent (1.0 eq) |
| Temperature | 0 °C to Room Temp. | - | Initial cooling to control reactivity |
| Reaction Time | 2-4 hours | - | Monitor by TLC |
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask protected from light (wrapped in aluminum foil) and fitted with a stir bar and dropping funnel, dissolve this compound (1.0 g, 5.15 mmol) in CCl₄ (15 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve bromine (0.26 mL, 5.15 mmol) in 5 mL of CCl₄ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred naphthalene solution over 30 minutes.
-
Causality Insight: The reaction is performed in a non-polar solvent to avoid side reactions. Adding bromine dropwise at low temperature prevents a rapid, uncontrolled reaction and the formation of polybrominated products. [13]3. Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The red-brown color of bromine should fade. Monitor completion by TLC.
-
-
Work-up: Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from hexanes or by column chromatography to yield 1-bromo-2-(difluoromethoxy)naphthalene as a white or off-white solid.
Protocol 3: Friedel-Crafts Acylation of this compound
This protocol targets the synthesis of 6-acetyl-2-(difluoromethoxy)naphthalene, the likely thermodynamic product. Friedel-Crafts reactions require strictly anhydrous conditions. [14] Table 3: Reagents and Conditions for Friedel-Crafts Acylation
| Reagent/Parameter | Quantity | Moles (mmol) | Notes |
| Aluminum Chloride (AlCl₃) | 0.75 g | 5.66 | Lewis acid catalyst (1.1 eq) |
| Nitrobenzene | 15 mL | - | Solvent, favors thermodynamic product |
| Acetyl Chloride (AcCl) | 0.37 mL | 5.15 | Acylating agent (1.0 eq) |
| This compound | 1.0 g | 5.15 | Starting material |
| Temperature | 0 °C to Room Temp. | - | |
| Reaction Time | 12-16 hours | - | Slower reaction, monitor by TLC |
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (0.75 g, 5.66 mmol) and nitrobenzene (10 mL). Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (0.37 mL, 5.15 mmol) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C to allow for the formation of the acylium ion complex. [15]3. Substrate Addition: Dissolve this compound (1.0 g, 5.15 mmol) in 5 mL of nitrobenzene and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Causality Insight: Nitrobenzene is used as the solvent because it forms a complex with the AlCl₃ and the resulting ketone product, which helps to drive the reaction towards the sterically less hindered and thermodynamically more stable 6-position product over the 1-position product. [16][17]5. Work-up: Cool the reaction mixture to 0 °C and quench it by slowly and carefully pouring it onto a mixture of crushed ice (50 g) and concentrated HCl (5 mL).
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, 5% NaOH solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The nitrobenzene can be removed by steam distillation or vacuum distillation. The resulting crude product should be purified by column chromatography (gradient elution, 10% to 30% ethyl acetate in hexanes) to isolate 6-acetyl-2-(difluoromethoxy)naphthalene.
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- BLD Pharm. This compound-3-methanol.
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- ResearchGate. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration.
- National Institutes of Health PubChem. 2-(Difluoromethyl)naphthalene.
- Google Patents. Halogenated naphthalene derivatives. US4803013A.
- ResearchGate. Nitration of naphthalene with various nitrating agents.
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- 17. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)naphthalene
Welcome to the technical support guide for the synthesis of 2-(Difluoromethoxy)naphthalene. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions to help you navigate your experiments successfully.
The primary and most accessible synthetic route to this compound involves the O-difluoromethylation of 2-naphthol. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which is then trapped by the nucleophilic 2-naphthoxide anion.
Core Reaction Pathway: An Overview
The general mechanism involves two key steps: deprotonation of the phenol and subsequent reaction with difluorocarbene.
Caption: General reaction mechanism for the synthesis of this compound.
Troubleshooting Guide: Question & Answer
This section addresses specific experimental failures in a direct Q&A format.
Category 1: Reaction Initiation & Progression
Question 1: My reaction shows little to no consumption of 2-naphthol, even after several hours. What are the most probable causes?
Answer: Failure to initiate the reaction typically points to one of three areas: inefficient generation of the nucleophile (naphthoxide), insufficient generation of the electrophile (difluorocarbene), or the presence of quenching agents.
-
Ineffective Deprotonation: The acidity (pKa) of 2-naphthol is approximately 9.5.[1] A base of sufficient strength is required to generate the nucleophilic naphthoxide anion. Weak bases or an insufficient molar equivalent will result in poor conversion.
-
Troubleshooting:
-
Choice of Base: Ensure your base is strong enough. While potassium carbonate (K₂CO₃) can work, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) are often more effective.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation of the 2-naphthol.
-
Moisture: If using hygroscopic bases like KOH, ensure they are freshly opened or have been properly stored in a desiccator. Water will consume the base and can also react with the difluorocarbene.
-
-
-
Failure to Generate Difluorocarbene: The generation of :CF₂ is the rate-determining step in many protocols.
-
Using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This reagent requires thermal decarboxylation to generate the carbene.[2] If the temperature is too low, this process will not occur efficiently. The decomposition typically starts around 80-100 °C in solvents like DMF or acetonitrile.
-
Reagent Quality: Difluoromethylating agents can be sensitive to moisture and degradation over time.[3] Ensure your reagent is of high purity and has been stored under inert conditions if required.
-
-
Presence of Quenching Agents: Both the naphthoxide nucleophile and the electrophilic difluorocarbene are highly reactive and can be quenched by protic impurities.
-
Solvent Purity: The reaction must be conducted under anhydrous conditions. Use dry solvents. Residual water in the solvent (e.g., DMF, acetonitrile) is a common culprit. It will protonate the naphthoxide and react with the carbene.[3]
-
Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.[3]
-
Caption: Troubleshooting workflow for reaction initiation issues.
Category 2: Low Yield & Product Selectivity
Question 2: My starting material is consumed, but the isolated yield of this compound is very low. My TLC shows multiple spots.
Answer: This common issue points towards competing side reactions or product degradation. The primary culprits are often C-alkylation, hydrolysis of the difluoromethoxy group, or formylation of the starting material.
-
C- vs. O-Alkylation: The naphthoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. While O-alkylation is generally favored, C-alkylation at the C1 position can occur, leading to the formation of 1-(difluoromethyl)naphthalen-2-ol.[4] This side reaction is often promoted by harsh conditions.
-
Mitigation Strategy:
-
Temperature Control: Avoid excessively high temperatures, which can favor the thermodynamically controlled C-alkylation product.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
-
-
Hydrolysis to Aryl Formate: The difluoromethyl ether product can undergo hydrolysis, especially in the presence of base and water, to form an aryl formate. This pathway proceeds through a fluorosemiacetal intermediate.
-
Mitigation Strategy:
-
Careful Workup: Quench the reaction by pouring it into a large volume of cold water rather than adding water directly to the hot reaction mixture. Neutralize any excess base promptly during the workup.
-
Limit Reaction Time: Monitor the reaction by TLC or GC-MS. Prolonged exposure to basic conditions at high temperatures can increase the rate of hydrolysis.
-
-
-
Decomposition of Reagent/Product: At very high temperatures or with extended reaction times, both the difluoromethylating agent and the product can decompose. Ensure you are following the recommended temperature profile for your chosen reagent.
Category 3: Product Isolation & Purification
Question 3: I am struggling to separate this compound from the unreacted 2-naphthol. Their Rf values on TLC are very close.
Answer: The polarity of this compound is quite similar to that of 2-naphthol, making chromatographic separation challenging but achievable. However, a chemical approach during the workup is often more effective.
-
Basic Wash During Workup: The most effective method is to exploit the acidic nature of the 2-naphthol starting material.
-
Protocol: During the aqueous workup, after extracting the product into an organic solvent (e.g., ethyl acetate, DCM), perform several washes with a dilute aqueous base solution, such as 1 M sodium hydroxide (NaOH) or 5% potassium carbonate (K₂CO₃). The 2-naphthol will be deprotonated to the highly water-soluble sodium or potassium naphthoxide and will partition into the aqueous layer, while the neutral ether product remains in the organic layer.
-
Caution: Do not use excessively concentrated base or perform washes for an extended period, as this can promote hydrolysis of the desired product.[5]
-
-
Optimized Column Chromatography: If a basic wash is insufficient, careful column chromatography is the next step.
-
Solvent System: A low-polarity mobile phase is required. Hexanes/Ethyl Acetate or Heptanes/DCM gradients are good starting points. Begin with a very low percentage of the polar solvent (e.g., 1-2% Ethyl Acetate in Hexanes) and increase the gradient very slowly.
-
TLC Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also help differentiate the product from the phenol.[6]
-
-
Sublimation: Naphthalene derivatives often have a sufficiently high vapor pressure to be purified by sublimation under vacuum.[7] This can be an excellent final purification step to remove non-volatile impurities, yielding highly pure crystalline material.
Frequently Asked Questions (FAQs)
FAQ 1: Which difluoromethylating agent is best for this synthesis? The "best" reagent depends on factors like scale, cost, safety, and available equipment.
| Reagent | Common Precursor | Conditions | Pros | Cons |
| Difluorocarbene | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal (80-120 °C), Base | Inexpensive, bench-stable solid.[2] | Requires heating, CO₂ evolution. |
| Difluorocarbene | Difluoromethyltriflate (HCF₂OTf) | Room Temp, Aqueous KOH | Very fast, mild conditions, high yield.[8] | Reagent is a liquid, may require careful handling. |
| Radical Source | Zn(SO₂CF₂H)₂ (DFMS) | Radical Initiator | Mild, good for complex substrates.[9] | Different mechanism (radical), may not be suitable for this specific transformation. |
For general lab-scale synthesis of this compound, Sodium Chlorodifluoroacetate offers a good balance of cost, ease of use, and effectiveness.[6] For sensitive substrates or when mild conditions are paramount, HCF₂OTf is an excellent but more specialized alternative.[8]
FAQ 2: How do I correctly characterize the final product using NMR? Proper characterization requires a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
¹H NMR: The most characteristic signal is the difluoromethoxy proton (-OCH F₂), which appears as a triplet with a large coupling constant (¹JH-F) of approximately 72-76 Hz. The aromatic protons on the naphthalene ring will show characteristic splitting patterns.[10][11]
-
¹³C NMR: The difluoromethoxy carbon (-OC F₂H) will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F ≈ 240-250 Hz).
-
¹⁹F NMR: This is a definitive technique. The spectrum will show a doublet centered around -75 to -85 ppm (relative to CFCl₃), corresponding to the two equivalent fluorine atoms coupling to the single proton (-OCF₂ H). The coupling constant will match the ¹JH-F observed in the ¹H NMR spectrum.[8]
FAQ 3: What are the key safety precautions for this reaction?
-
Reagent Handling: While many modern difluoromethylating agents are designed for safety, always consult the Safety Data Sheet (SDS). Some reagents can be toxic or corrosive.[12]
-
Pressure Build-up: Reactions that generate gas, such as the thermal decomposition of ClCF₂CO₂Na to produce CO₂, should be performed in a well-ventilated fume hood with a setup that allows for pressure release (e.g., a reflux condenser open to a bubbler).[6]
-
Exothermic Reactions: The addition of reagents can be exothermic. Maintain proper temperature control using an ice bath if necessary.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Chlorodifluoroacetate
This protocol is adapted from a general procedure for the difluoromethylation of phenols and should be optimized for 2-naphthol.[2]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile or DMF (approx. 0.2 M concentration relative to 2-naphthol) followed by potassium carbonate (K₂CO₃, 2.0 eq) or potassium hydroxide (KOH, 1.5 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Heating: Heat the mixture to 50-60 °C and stir for 30 minutes to ensure complete formation of the naphthoxide salt.
-
Carbene Precursor: Add sodium chlorodifluoroacetate (2.5 - 3.0 eq) to the mixture in one portion.
-
Reaction: Increase the temperature to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 10:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-12 hours.
-
Quenching: After completion, cool the reaction to room temperature and pour it slowly into a beaker containing cold water (10x the volume of the reaction solvent).
Protocol 2: Aqueous Workup and Extraction
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine Organics: Combine the organic layers.
-
Basic Wash (Crucial Step): Wash the combined organic layers twice with 1 M NaOH (aq) to remove unreacted 2-naphthol.
-
Neutralization & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
References
- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses.
- Prakash, G. K. S., et al. (2015). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition.
- Organic Syntheses. Difluoromethylation of Phenols. (Procedure).
- Zhang, C., et al. (2014). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. Tetrahedron Letters.
- Zhang, S., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry.
- Potter, B. V. L., et al. (2011). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry.
- AbacipharmTech. This compound.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15727493, 2-(Difluoromethyl)naphthalene.
- Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications.
- ResearchGate. The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes.
- Kohl, H., et al. U.S. Patent No. 4,661,501. Washington, DC: U.S. Patent and Trademark Office.
- Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles. Organic Letters.
- Cragoe, E. J. U.S. Patent No. 3,562,336. Washington, DC: U.S. Patent and Trademark Office.
- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
- Baran, P. S., et al. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society.
- Acar, Ç., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega.
- Petzer, J. P., et al. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Wang, Y., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Molecular Modeling.
- Wikipedia. 2-Naphthol.
- Rasheed, L., et al. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Magnetochemistry.
- Patsnap. 2-Naphthol patented technology retrieval search results.
- Alpegiani, M., et al. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent No. EP 0179447 B1.
- Beecham Group p.l.c. Process for the production of 2-halomethyl-6-methoxy naphthalene. European Patent No. EP0415524A1.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8663, 2-Naphthol.
- University of Technology. (2021). Experimental No. (5) Sublimation.
- Gibson, D. T., et al. (1985). Naphthalene dioxygenase: purification and properties of a terminal oxygenase component. Journal of Bacteriology.
- Koppers Company Inc. U.S. Patent No. 3,649,708. Washington, DC: U.S. Patent and Trademark Office.
- Chen, H.-Y., et al. (2012). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). Journal of Materials Chemistry.
- Orendt, A. M., et al. (1993). Determination of molecular symmetry in crystalline naphthalene using solid-state NMR. Nature.
- Das, B., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry.
- Mol-Instincts. 2-Naphthol 135-19-3 wiki.
- Zhou, H.-W., et al. (2006). Overexpression, purification and characterization of a new salicylate hydroxylase from naphthalene-degrading Pseudomonas sp. strain ND6. FEMS Microbiology Letters.
- Reddit. What is the explanation behind 2 H-NMR signals for naphthalene?
- Abdel-Wahab, B. F., et al. (2011). Synthesis, reactions and biological evaluation of some new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. Archiv der Pharmazie.
Sources
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- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 2-(Difluoromethoxy)naphthalene
Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)naphthalene. This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and reliable method is the O-difluoromethylation of 2-naphthol. This reaction proceeds via the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which is then trapped by the nucleophilic 2-naphthoxide anion.[1][2] The difluoromethoxy group is a valuable moiety in medicinal chemistry as it can enhance metabolic stability and act as a hydrogen bond donor, unlike the more common trifluoromethyl group.[3]
Q2: Can you illustrate the general reaction mechanism for the difluoromethylation of 2-naphthol?
Certainly. The reaction can be summarized in three key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic 2-naphthoxide.
-
Carbene Generation: A difluoromethylating agent decomposes under the reaction conditions to generate electrophilic difluorocarbene (:CF₂).
-
Nucleophilic Attack: The 2-naphthoxide attacks the difluorocarbene, followed by protonation (typically from the solvent or during workup) to yield the final product, this compound.[1][2]
Caption: General reaction mechanism for O-difluoromethylation.
Q3: How do I select the appropriate difluoromethylating agent for my experiment?
The choice of reagent is critical and depends on factors like scale, safety, cost, and reaction conditions. Decarboxylative methods using halodifluoroacetate salts are often preferred due to their stability and operational simplicity.[1][4]
| Reagent | Common Name / Type | Advantages | Disadvantages |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Commercially available, bench-stable, relatively non-toxic, and affordable.[1][4] | Requires thermal decarboxylation, which might not be suitable for heat-sensitive substrates. |
| BrCF₂PO(OEt)₂ | Diethyl (bromodifluoromethyl)phosphonate | Highly efficient, works under mild basic hydrolysis conditions (-78 °C to RT).[5] | Can be more expensive; the phosphonate byproducts need to be removed during purification. |
| S-(difluoromethyl) sulfonium salts | Sulfonium Salt | Bench-stable, efficient for a wide variety of phenols.[6] | May require specific synthesis of the reagent itself; can be costly. |
| HCF₂Cl | Chlorodifluoromethane (Freon-22) | Historically used. | Ozone-depleting gas, difficult to handle, requires specialized equipment (pressure vessel).[2] |
Troubleshooting Guide: From Low Yield to Purified Product
This guide is structured to help you diagnose and solve specific experimental issues.
Problem: My reaction yield is very low or I've recovered only starting material.
This is a common issue that typically points to one of three areas: reagent quality, base effectiveness, or reaction conditions.
Caption: A logical workflow for diagnosing low-yield reactions.
Detailed Solutions:
-
Cause A: Ineffective Deprotonation of 2-Naphthol
-
Explanation: The formation of the 2-naphthoxide is crucial for the reaction to proceed. Water in the reaction mixture will protonate the naphthoxide, quenching the nucleophile, and can also react with the base.
-
Self-Validating Protocol:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents; for example, dry DMF over molecular sieves.
-
Select the Right Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the phenoxide.[1]
-
Use Sufficient Base: Employ at least 1.5 equivalents of the base to ensure complete deprotonation of the 2-naphthol.
-
-
-
Cause B: Failure to Generate Difluorocarbene
-
Explanation: The difluoromethylating agent must efficiently decompose to :CF₂. The stability and handling of these reagents are key.
-
Solution:
-
Verify Reagent Quality: If using sodium chlorodifluoroacetate, ensure it is a fine powder and has been stored in a desiccator. It is thermally stable but can be hygroscopic.[4]
-
Optimize Temperature: For reagents like ClCF₂CO₂Na, thermal decarboxylation is required. The reaction temperature must be high enough to facilitate this (typically 80-110 °C in DMF). Monitor the reaction temperature carefully.
-
-
Problem: My reaction produces a significant amount of a side product.
The most common side reaction is C-alkylation, where the difluoromethyl group attaches directly to the naphthalene ring instead of the oxygen atom.[3]
-
Cause: Reaction Conditions are Too Harsh
-
Explanation: High temperatures can sometimes favor the kinetically less-favored but thermodynamically stable C-alkylated product. The ambident nature of the naphthoxide ion (with electron density on both the oxygen and certain ring carbons) makes this a competing pathway.
-
Solution:
-
Lower the Reaction Temperature: Try running the reaction at the lower end of the effective temperature range for your chosen reagent. For example, if you are running at 110 °C, try reducing it to 90 °C and increasing the reaction time.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective as they stabilize the carbene.[7] Experimenting with different solvents can sometimes alter the O/C alkylation ratio.
-
-
Problem: The reaction is incomplete, with significant starting material remaining after a long reaction time.
-
Cause A: Insufficient Reagents
-
Explanation: The difluorocarbene is a highly reactive species and can be consumed by side reactions or decomposition. An excess of the carbene precursor is often required.
-
Solution: Increase the equivalents of the difluoromethylating agent. A common starting point is 2.5-3.0 equivalents relative to the 2-naphthol.[1]
-
-
Cause B: Poor Mixing
-
Explanation: In heterogeneous reactions (e.g., with an insoluble base like K₂CO₃), efficient stirring is critical to ensure proper contact between all reactants.
-
Solution: Ensure vigorous magnetic or mechanical stirring throughout the reaction.
-
Experimental Protocol: High-Yield Synthesis using Sodium Chlorodifluoroacetate
This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][4]
-
Flask Preparation: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2-naphthol (1.0 equiv.), cesium carbonate (1.5 equiv.), and sodium chlorodifluoroacetate (2.8 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-naphthol.
-
Degassing: Degas the solution by bubbling nitrogen through it for 30-60 minutes while stirring.
-
Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture in an oil bath to 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to obtain pure this compound.
References
- 2,6-Bis(difluoromethoxy)naphthalene | Benchchem. Benchchem.
- Difluoromethylation of Phenols. Organic Syntheses.
- Difluoromethylation of Phenols. Organic Syntheses.
- Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry.
- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH.
- 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene | Benchchem. Benchchem.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC.
- Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis.
Sources
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- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(Difluoromethoxy)naphthalene
Welcome to the technical support guide for the synthesis of 2-(Difluoromethoxy)naphthalene. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important fluorinated building block. The difluoromethoxy (-OCF₂H) group is a privileged motif in modern drug discovery, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[1][2][3]
This guide moves beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanics, offering a structured approach to optimization and troubleshooting in a practical question-and-answer format.
Core Reaction Principles: The O-Difluoromethylation of 2-Naphthol
The most common and direct route to this compound is the O-difluoromethylation of 2-naphthol. This reaction proceeds via the generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate, which is then trapped by the nucleophilic 2-naphthoxide anion.[4][5]
The general mechanism can be visualized as follows:
Caption: General mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs) for Reaction Optimization
Q1: Which difluoromethylating agent is best for my experiment?
The choice of reagent is a critical decision that balances reactivity, safety, cost, and operational simplicity.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This is often the reagent of choice for general applications. It is a bench-stable, commercially available, and relatively non-toxic solid.[4][5] The reaction is driven by thermal decarboxylation to generate difluorocarbene.[5] It is an excellent starting point for optimization due to its reliability and ease of handling.
-
Difluoromethyltriflate (HCF₂OTf): This is a highly reactive liquid reagent suitable for reactions that may not tolerate the high temperatures required for ClCF₂COONa.[6] It allows for rapid reactions under mild conditions but can lead to the formation of aryl-triflate side products, especially with electron-rich phenols.[6]
-
S-(Difluoromethyl)sulfonium Salts: These are modern, bench-stable reagents that serve as effective difluorocarbene precursors under basic conditions, often with lithium hydroxide.[7][8] They offer a good balance of reactivity and stability.
-
Chlorodifluoromethane (ClCF₂H): While historically used, this is an ozone-depleting gas that requires specialized equipment (e.g., a pressure vessel) and careful handling, making it less suitable for general laboratory use.[9][10]
Recommendation: For most applications, start with sodium chlorodifluoroacetate . It provides the best combination of safety, availability, and effectiveness.
Q2: How do I select the optimal base and solvent system?
The base and solvent work in concert to ensure the 2-naphthol is sufficiently deprotonated to the more nucleophilic naphthoxide without causing degradation.
-
Base Selection: The pKa of 2-naphthol is approximately 9.5, meaning a moderately strong base is required for deprotonation.[11]
-
Inorganic Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃) are commonly used.[2][6] The choice can influence the solubility of the resulting phenoxide salt.
-
Solvent Compatibility: The base must be compatible with the chosen solvent. For instance, using KOH in a biphasic system with a phase-transfer catalyst is a common strategy.
-
-
Solvent System:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) is a very common solvent for this reaction, often used with a small amount of water.[4] It effectively solubilizes the reagents and facilitates the reaction. Acetonitrile (MeCN) is another excellent choice, particularly with reagents like HCF₂OTf.[6]
-
Biphasic Systems: A combination of an organic solvent (like THF or toluene) and an aqueous solution of the base can be highly effective, especially when paired with a phase-transfer catalyst.[12]
-
Recommendation: A system of DMF with a small amount of water (e.g., 9:1 ratio) and potassium carbonate or potassium hydroxide is a robust starting point.
Q3: What is the role of a Phase Transfer Catalyst (PTC) and when should I use one?
A Phase Transfer Catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[12][13]
-
When to Use a PTC: A PTC is essential in heterogeneous reaction mixtures, such as a solid inorganic base (K₂CO₃) in an organic solvent, or a reaction between an aqueous phase (containing the base) and an organic phase (containing the 2-naphthol).[12]
-
How it Works: In this synthesis, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether complexes with the cation (e.g., K⁺ from KOH).[12][13] This creates a lipophilic ion pair (e.g., [TBAB]⁺[OH]⁻) that is soluble in the organic phase. This "naked" hydroxide anion is a much stronger base in the organic phase, efficiently deprotonating the 2-naphthol and accelerating the reaction.
-
Benefits: Using a PTC can lead to:
Recommendation: If you are using a solid base or a biphasic system, the addition of 1-5 mol% of TBAB is highly recommended.
Q4: How do reaction temperature and time impact the outcome?
Temperature and time are interdependent variables that must be carefully controlled.
-
Temperature:
-
For ClCF₂COONa: The reaction requires heat to induce decarboxylation and generate the carbene. Temperatures typically range from 80-120 °C.[4][5] Insufficient temperature will result in a sluggish or incomplete reaction.
-
For HCF₂OTf: Reactions can often be run at room temperature or even cooler.[6]
-
General Consideration: Excessively high temperatures can lead to the decomposition of the product or starting material, resulting in discoloration (darkening of the reaction mixture) and the formation of complex byproducts.[16]
-
-
Time:
-
Reaction progress should always be monitored (e.g., by TLC or LC-MS).
-
Prolonged reaction times, especially at high temperatures, increase the risk of degradation.[16] Once the starting material is consumed, the reaction should be promptly worked up.
-
Recommendation: Monitor the reaction every 1-2 hours via TLC. For ClCF₂COONa, start at 100 °C. If the reaction is slow, incrementally increase the temperature, but avoid exceeding 120 °C.
Troubleshooting Guide
Caption: A troubleshooting workflow for common issues in the synthesis.
Q: My reaction yield is low, and I have a lot of unreacted 2-naphthol. What went wrong?
This is the most common issue and typically points to insufficient reactivity.
-
Cause 1: Inefficient Deprotonation. The 2-naphthoxide anion is the active nucleophile. If deprotonation is incomplete, the reaction will stall.
-
Cause 2: Inactive Reagent or Insufficient Temperature. The difluorocarbene must be generated effectively.
Q: My TLC plate shows multiple spots, suggesting side product formation. What are they and how can I avoid them?
-
Cause: Reaction Conditions Too Harsh. Side reactions often occur when the temperature is too high or the reaction is left for too long.
-
Solution: Lower the reaction temperature by 10-20 °C. Monitor the reaction closely by TLC and begin workup as soon as the 2-naphthol spot has disappeared.
-
-
Cause: Reagent-Specific Byproducts. If using HCF₂OTf, you may be forming a 2-naphthyl triflate byproduct.[6]
-
Solution: This occurs from nucleophilic attack at the sulfur atom of the triflate. Using a bulkier sulfonate-based reagent or switching to a different difluorocarbene source like ClCF₂COONa can prevent this.[6]
-
Q: I'm observing decomposition (reaction mixture is dark brown/black). What's the cause?
-
Cause: Thermal Degradation. This is a clear sign that the reaction temperature is too high or the reaction time is excessive.[16] Naphthalene derivatives and reaction intermediates can be sensitive to prolonged heating.
-
Solution: Immediately reduce the reaction temperature. For future experiments, set a lower temperature and monitor the reaction more frequently to identify the optimal endpoint before significant degradation occurs.
-
Q: I'm having trouble with the workup; a persistent emulsion has formed. How do I resolve this?
-
Cause: Interfacial Tension. Emulsions often form at the interface between the organic and aqueous layers during extraction, especially when basic solutions are involved.[4][5]
-
Solution: Add a saturated aqueous solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous phase helps to break the emulsion and force the separation of layers. If the problem persists, filtering the entire mixture through a pad of Celite® can help break up the emulsion.
-
Data Presentation: Comparison of Reaction Conditions
| Difluoromethylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| ClCF₂COONa | K₂CO₃ | DMF / H₂O | 100-110 | 4-12 | 75-95% | [4][5] |
| HCF₂OTf | KOH | MeCN | 25 | 0.5-2 | 80-90% | [6] |
| S-(difluoromethyl)sulfonium salt | LiOH | Dioxane | 80 | 12 | ~85% | [7][8] |
| (EtO)₂P(O)CF₂Br | KOH | MeCN / H₂O | 25 | 3 | ~88% | [17] |
Experimental Protocol: Synthesis using Sodium Chlorodifluoroacetate
This protocol is adapted from established literature procedures and represents a reliable and scalable method.[4][5]
Materials:
-
2-Naphthol (1.0 equiv)
-
Sodium Chlorodifluoroacetate (2.5-3.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add DMF and water in a 9:1 v/v ratio (e.g., 9 mL DMF, 1 mL H₂O for every 1 gram of 2-naphthol).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium chlorodifluoroacetate (2.8 equiv) to the stirring mixture.
-
Heating: Immerse the flask in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously at 110 °C. Monitor the consumption of 2-naphthol by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them twice with water and once with brine to remove residual DMF and salts.[5]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[4][5]
-
Purification: The crude product, often a yellow or brown oil, can be purified by silica gel column chromatography if necessary, although often the crude product is of sufficient purity for many applications after high-vacuum drying.[4][5]
References
- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024).
- Organic Syntheses Procedure. (n.d.).
- Prakash, G. K. S., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Zhang, C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957.
- Wang, Y., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry.
- ResearchGate. (2019). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. Request PDF.
- Huang, X., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.
- Benchchem. (n.d.).
- RSC Publishing. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry.
- RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Taylor & Francis Online.
- PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
- Le Bideau, F., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry.
- Insights in Basic Organic Chemistry. (2025).
- Benchchem. (n.d.). 2,6-Bis(difluoromethoxy)naphthalene. Benchchem.
- RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Ammar, Y. A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. Medicinal Chemistry Research.
- NIH. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.
- PubMed. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. PubMed.
- University of Wisconsin-Madison. (n.d.). Determining Rate Constants of 2-Naphthol in Varying pH Solutions Using Fluorescence. UW-Madison Chemistry Department.
- Google Patents. (n.d.). Method for removing 2-naphthol As undesirable impurities in 2-naphthol-1-sulfonic acid.
- Frank, C. (n.d.).
- ResearchGate. (2016). 2-Naphthol Experiment Lab Handout.
Sources
- 1. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. franklycaroline.com [franklycaroline.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 14. phasetransfer.com [phasetransfer.com]
- 15. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Difluoromethoxy)naphthalene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Purification Challenges
2-(Difluoromethoxy)naphthalene is a valuable building block in medicinal chemistry and materials science. Its purification can present unique challenges due to the presence of structurally similar impurities, its physicochemical properties, and the potential for thermal lability. This guide addresses common issues encountered with standard purification techniques such as recrystallization, column chromatography, and distillation, providing a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the cooling process.
Q1: I'm struggling to find a suitable single solvent for the recrystallization of this compound. What should I do?
A1: It is common to not find a perfect single solvent for recrystallization. A mixed-solvent system is often the solution. The ideal approach is to find a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the "good" hot solvent (e.g., methanol or ethanol) to achieve a saturated solution.
-
While the solution is hot, slowly add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.
-
If the solution becomes too cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
Table 1: Solvent Miscibility and Properties for Recrystallization
| Solvent | Polarity | Miscible with Water? | Notes |
| Methanol | Polar | Yes | Good "good" solvent candidate. |
| Ethanol | Polar | Yes | Good "good" solvent candidate. |
| Hexane | Non-polar | No | Good "poor" solvent candidate with polar solvents. |
| Ethyl Acetate | Intermediate | No | Can be a "good" or "poor" solvent depending on the other solvent. |
| Dichloromethane | Intermediate | No | Good "good" solvent, but its volatility can be a challenge. |
| Water | Very Polar | - | Excellent "poor" solvent for non-polar compounds. |
This table provides a general guide. Experimental validation is always recommended.
Q2: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this:
-
Use a larger volume of solvent: This will lower the saturation point and may prevent the compound from coming out of solution as an oil.
-
Employ a solvent with a lower boiling point: The boiling point of the solvent should ideally be lower than the melting point of the compound. While the exact melting point of this compound is not widely reported, naphthalene's melting point is around 80°C. Fluorination can alter this, so preliminary tests are crucial.
-
Slower cooling: Allow the solution to cool more gradually to give the molecules time to orient themselves into a crystal lattice.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Column Chromatography
Flash column chromatography is a common and effective method for purifying organic compounds. The key to a successful separation is selecting the appropriate stationary phase and eluent system.
Q3: I'm not getting good separation of this compound from its impurities on a silica gel column. What eluent system should I try?
A3: For compounds of intermediate polarity like this compound, a good starting point for a silica gel column is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for optimizing the eluent system in flash column chromatography.
Troubleshooting Poor Separation:
-
Co-elution of Impurities: If impurities have similar polarity to your product, consider using a different solvent system to alter the selectivity. For example, substituting ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can sometimes improve separation.
-
Tailing of the Product Spot on TLC: This can indicate interaction with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the silica and improve the peak shape.
-
Product Stuck on the Column: If your compound is not eluting even with a high concentration of polar solvent, it may be too polar for silica gel. Consider using a different stationary phase like alumina or a reversed-phase column.
Q4: What are the likely impurities I need to separate from during the purification of this compound?
A4: The synthesis of this compound typically starts from 2-naphthol and a difluorocarbene source (e.g., generated from chlorodifluoromethane). Potential impurities include:
-
Unreacted 2-naphthol: This is a common impurity if the reaction does not go to completion. 2-Naphthol is more polar than the product and should have a lower Rf value on a silica gel TLC plate.
-
Isomeric byproducts: Depending on the reaction conditions, small amounts of the 1-isomer may be formed. Isomers can be challenging to separate by column chromatography and may require careful optimization of the eluent system or the use of high-performance liquid chromatography (HPLC).
-
Over- or under-fluorinated species: While less common with difluorocarbene reagents, the formation of other fluorinated byproducts is a possibility.
-
Byproducts from side reactions: The synthesis of 2-naphthol itself, often from naphthalene, can introduce impurities like 1-naphthol[1].
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative purification.
Q5: I need to develop an HPLC method to check the purity of my this compound. Where should I start?
A5: A reversed-phase HPLC method using a C18 column is a good starting point for aromatic compounds like this compound.
Recommended Starting HPLC Conditions:
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~225 nm (aromatic compounds typically absorb in this region) |
| Injection Volume | 10 µL |
These are starting parameters and may require optimization for your specific sample and HPLC system.[2]
Troubleshooting HPLC Analysis:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase. Try injecting a more dilute sample, using a different column, or ensuring your sample is dissolved in the mobile phase.
-
No Peak Detected: Ensure your compound is soluble in the mobile phase and that the detection wavelength is appropriate. Run a UV-Vis spectrum of your compound to determine its maximum absorbance.
-
Multiple Peaks for a "Pure" Sample: This could indicate the presence of isomers, degradation of the sample on the column, or impurities not visible by other methods.
Distillation
Distillation is a useful technique for purifying liquids or low-melting solids. However, its applicability to this compound depends on its thermal stability.
Q6: Can I purify this compound by distillation?
Considerations for Distillation:
-
Thermal Stability: There is no readily available data on the thermal stability of this compound. It is crucial to first assess its stability on a small scale, for example, by thermogravimetric analysis (TGA), before attempting a large-scale distillation. Aromatic ethers can sometimes be susceptible to decomposition at high temperatures.
-
Vacuum Distillation: If the compound is thermally labile, vacuum distillation is necessary to lower the boiling point and reduce the risk of decomposition.
-
Fractional Distillation: If you need to separate impurities with close boiling points, a fractional distillation column will be required.
Workflow for Assessing Distillation Feasibility:
Caption: Decision tree for determining the suitability of distillation for purification.
Conclusion
The purification of this compound requires a systematic and often iterative approach. By understanding the potential impurities and the principles behind each purification technique, researchers can effectively troubleshoot and optimize their purification protocols to obtain a high-purity compound. This guide provides a foundation for addressing common challenges, but it is essential to remember that each specific case may require experimental adaptation and careful analysis.
References
- Organic Chemistry Frontiers.
- PubChem. Naphthalene. [Link]
Sources
Stability issues of 2-(Difluoromethoxy)naphthalene under acidic/basic conditions
Welcome to the technical support center for 2-(Difluoromethoxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction: The Difluoromethoxy Group - A Double-Edged Sword of Stability
The difluoromethoxy (-OCHF₂) group is frequently incorporated into pharmacologically active molecules to enhance their metabolic stability and fine-tune their physicochemical properties.[1][2] The strong carbon-fluorine bonds contribute to its resistance to oxidative metabolism, often leading to an improved pharmacokinetic profile compared to its methoxy analogue.[1][2] However, like all functional groups, the difluoromethoxy moiety is not entirely inert and can be susceptible to degradation under certain chemical conditions, particularly forced degradation studies involving strong acids and bases. Understanding the stability profile of this compound is crucial for developing robust formulations and analytical methods.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under typical reversed-phase HPLC conditions (e.g., acidic mobile phase with TFA or formic acid)?
A1: Generally, yes. Under typical analytical conditions, such as those used in reversed-phase HPLC with mildly acidic mobile phases (e.g., 0.1% trifluoroacetic acid or formic acid), this compound is expected to be stable. The difluoromethoxy group is relatively robust and does not typically hydrolyze under these mild conditions.[3][4] However, prolonged exposure to highly acidic conditions, especially at elevated temperatures, could potentially lead to degradation. It is always good practice to use freshly prepared solutions and minimize sample residence time in the autosampler.
Q2: What are the primary degradation products I should look for when subjecting this compound to acidic or basic stress?
A2: The primary and most probable degradation product under both acidic and basic forced degradation conditions is 2-naphthol .[5][6][7] Under acidic conditions, this is due to the cleavage of the ether linkage. Under basic conditions, a likely pathway involves the formation of difluorocarbene, which is subsequently hydrolyzed, also yielding 2-naphthol. Depending on the conditions, you might also detect byproducts from the further reaction of difluorocarbene or degradation of the naphthalene ring system itself, although this is less likely under controlled forced degradation.
Q3: How does the stability of the difluoromethoxy group compare to a methoxy or trifluoromethoxy group on an aromatic ring?
A3: The stability of these groups generally follows the trend: -OCH₃ < -OCHF₂ < -OCF₃. The methoxy group is susceptible to O-demethylation both metabolically and under certain chemical conditions. The trifluoromethoxy group is exceptionally stable due to the strong electron-withdrawing nature of the three fluorine atoms. The difluoromethoxy group offers a balance, providing enhanced metabolic stability over the methoxy group but being potentially more reactive than the trifluoromethoxy group, particularly under basic conditions due to the presence of the C-H bond.[3][4]
Q4: My forced degradation study under basic conditions shows rapid and complete degradation of this compound. What could be the cause?
A4: This is a plausible outcome, especially under harsh basic conditions (e.g., >1M NaOH at elevated temperatures). The hydrogen atom of the difluoromethoxy group is acidic and can be abstracted by a strong base. This can initiate an α-elimination to form difluorocarbene, leading to the rapid decomposition of the starting material.[8] Consider reducing the base concentration, temperature, or reaction time to achieve the target degradation of 5-20% as recommended by ICH guidelines.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No degradation observed under acidic or basic stress. | 1. Conditions are too mild (low acid/base concentration, low temperature, short duration).2. The compound is highly stable under the tested conditions. | 1. Gradually increase the stress level: increase acid/base concentration (e.g., from 0.1M to 1M), increase temperature (e.g., in 10°C increments from 50°C to 80°C), or prolong the exposure time.[11][12]2. Confirm the stability by ensuring your analytical method is capable of detecting small changes. |
| Complete or near-complete degradation observed. | 1. Stress conditions are too harsh. | 1. Reduce the stress level by decreasing the acid/base concentration, lowering the temperature, or shortening the incubation time.[10] |
| Multiple, unexpected peaks in the chromatogram. | 1. Secondary degradation of the primary degradant (e.g., 2-naphthol).2. Complex side reactions.3. Interaction with co-solvents or impurities. | 1. Analyze time points to track the formation and disappearance of peaks to establish a degradation pathway.2. Use a milder stress condition to favor the formation of the primary degradant.3. Ensure the purity of your starting material and solvents. |
| Poor mass balance in the analytical results. | 1. Degradation products are not UV-active or ionize poorly in MS.2. Degradation products are volatile.3. Degradation products are adsorbing to the HPLC column or vials. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector if available.2. For volatile products, consider GC-MS analysis.3. Use inert vials and ensure your HPLC method is suitable for all potential degradants (e.g., appropriate pH of the mobile phase). |
Experimental Protocols & Mechanistic Insights
Forced Degradation Studies
The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the analytical method is stability-indicating and to identify the most relevant degradation products.[9]
1. Acidic Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
In a clean vial, mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Incubate the solution at a controlled temperature, starting with 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of base (e.g., NaOH) and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.[11][12]
-
-
Plausible Mechanism: The acid-catalyzed cleavage of the aryl ether linkage is the most likely degradation pathway.
Caption: Plausible acid-catalyzed degradation of this compound.
2. Basic Hydrolysis
-
Protocol:
-
Follow the same stock solution preparation as in the acidic hydrolysis protocol.
-
In a clean vial, mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Incubate the solution at a controlled temperature, starting with 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of acid (e.g., HCl) and dilute with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.[11][12]
-
-
Plausible Mechanism: Under strong basic conditions, the degradation is likely initiated by the abstraction of the acidic proton from the difluoromethoxy group, leading to the formation of difluorocarbene.
Caption: Plausible base-catalyzed degradation of this compound.
Analytical Method Development
A robust, stability-indicating analytical method is essential for accurately monitoring the degradation of this compound.
-
Technique: Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (RP-HPLC-UV/MS) is highly recommended.[13][14][15]
-
Column: A C18 column with a particle size of 1.8 to 5 µm is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection:
-
UV/PDA: Monitor at multiple wavelengths to ensure all components are detected. This compound and its primary degradant, 2-naphthol, are UV active.
-
MS: Mass spectrometry is invaluable for the identification of degradation products by providing molecular weight information and fragmentation patterns.
-
Workflow for Stability Analysis
Caption: A typical workflow for forced degradation studies.
Data Summary
| Stress Condition | Expected Primary Degradant | Plausible Mechanism | Key Analytical Observations |
| Acidic Hydrolysis | 2-Naphthol | Acid-catalyzed ether cleavage | Decrease in the peak area of this compound and a corresponding increase in the peak area of 2-naphthol. |
| Basic Hydrolysis | 2-Naphthol | α-elimination to form difluorocarbene, followed by hydrolysis | Similar to acidic hydrolysis, but potentially faster degradation. Possible detection of formate and fluoride ions by other techniques. |
References
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.
- Forced Degradation Study as per ICH Guidelines: Wh
- Development of forced degradation and stability indicating studies of drugs—A review.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
- Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. PMC.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- 2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. Self-published.
- 2-Naphthol. Wikipedia.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.
- Forced Degrad
- 2-Naphthol synthesis. ChemicalBook.
- Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids.
- 2-Naphthol Synthesis
- Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. Request PDF.
- Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ioniz
- Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry.
- Ester Hydrolysis Mechanism Base C
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC.
- Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS One.
- separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Self-published.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 15. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
Technical Support Center: Strategies for Overcoming Poor Solubility of 2-(Difluoromethoxy)naphthalene in Reactions
Welcome to the technical support center for 2-(Difluoromethoxy)naphthalene. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable building block and may encounter challenges related to its solubility. Our goal is to provide you with a comprehensive understanding of why these issues occur and to offer a range of field-proven strategies, from fundamental adjustments to advanced techniques, to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs): Understanding the Solubility Challenge
Q1: Why is this compound often poorly soluble in common reaction media?
A: The solubility characteristics of this compound are dictated by its molecular structure. It is composed of a large, nonpolar, and rigid naphthalene core, which is inherently hydrophobic. The difluoromethoxy group (-OCHF2), while containing electronegative fluorine atoms, is more lipophilic than a simple methoxy group and does not significantly increase polarity to favor dissolution in aqueous or highly polar solvents.[1] Consequently, the molecule has low affinity for polar solvents and requires carefully selected organic solvents for effective dissolution.
Q2: What are the immediate signs that my reaction is being hindered by poor solubility?
A: Solubility-limited reactions often present several distinct indicators:
-
Incomplete Dissolution: The most obvious sign is the presence of undissolved solid this compound in the reaction vessel, even after prolonged stirring.
-
Stalled or Slow Reactions: If the reaction rate is unexpectedly slow or plateaus with a significant amount of starting material remaining, it's likely that the concentration of the dissolved reactant is too low to sustain an efficient reaction rate.[2]
-
Low and Irreproducible Yields: Poor solubility can lead to inconsistent results and lower-than-expected yields, as the reaction can only proceed with the material that is in solution.
-
Formation of Heterogeneous Mixtures: In cases where all reactants are expected to be in a single phase, the appearance of a persistent slurry or biphasic mixture indicates a solubility issue.
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
Navigating solubility challenges requires a systematic approach. The following guide provides a logical workflow, starting with the simplest and most direct methods before progressing to more advanced interventions.
Caption: Mechanism of sonication-assisted dissolution.
Protocol 1: Sonication-Assisted Dissolution
-
Preparation: Place the weighed this compound and a magnetic stir bar into the reaction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel into an ultrasonic cleaning bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in your vessel for efficient energy transfer.
-
Operation: Turn on the sonicator and begin stirring the mixture. The duration can range from a few minutes to over an hour depending on the scale and solvent.
-
Monitoring: Visually monitor the dissolution. The process is complete when a clear, homogeneous solution is obtained. Note that the bath may warm up during prolonged sonication. [3]
Q5: My co-reactant is polar and won't dissolve in the nonpolar solvent required for this compound. What are my options?
A: This is a classic challenge in synthesis. When reactants have conflicting solubility profiles, you must create a reaction environment that can accommodate both.
-
Co-Solvent Systems: A co-solvent is a second, miscible solvent added to the primary solvent to modify the overall polarity of the medium. [2][4][5]For example, if your naphthalene derivative is dissolved in toluene, but your other reactant is a salt soluble only in polar solvents, you could introduce a polar aprotic co-solvent like DMF or DMSO to create a homogeneous solution.
Protocol 2: Establishing a Co-Solvent System
-
Initial Dissolution: Dissolve the this compound in the minimal amount of the optimal nonpolar solvent (e.g., toluene).
-
Co-solvent Addition: In a separate vessel, dissolve the polar co-reactant in a suitable polar aprotic solvent (e.g., DMF).
-
Combining Mixtures: Slowly add the solution of the polar co-reactant to the stirred solution of the naphthalene derivative. Alternatively, you can add the polar co-solvent dropwise to the primary mixture until the polar reactant dissolves.
-
Monitoring: Observe the mixture for any signs of precipitation. The goal is a clear, single-phase solution.
-
Solvent Ratio: Record the final solvent ratio (e.g., 5:1 Toluene:DMF). This ratio is critical for reproducibility and should be maintained for subsequent reactions.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave reactors provide rapid, direct, and uniform heating of the reaction mixture. [6][7][8]This localized superheating can dramatically increase the solubility of reactants beyond their limits at the same temperature under conventional heating. [9]For reactions that can tolerate higher temperatures, MAOS is an exceptional tool for overcoming solubility barriers and significantly reducing reaction times. [10]
References
- Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023).
- Hielscher Ultrasonics. Improve Heterogeneous Chemical Reaction Kinetics by Sonication.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15727493, 2-(difluoromethyl)naphthalene.
- Cravotto, G., & Cintas, P. (2007). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Chemistry–A European Journal, 13(7), 1902-1909.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2021).
- Tonpakdee, P., et al. (2021). Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. KITopen.
- Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1029-1039.
- Journal of Chemical & Engineering Data. Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K.
- The Bumbling Biochemist. Lab tip: use a bath sonicator to help dissolve solids. (2022). YouTube.
- Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 8(2), 563-573.
- National Institute of Standards and Technology. IUPAC-NIST Solubilities Database: Naphthalene with Benzene.
- de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(23), 7847.
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- ResearchGate. Sonication speeds up dissolution or actually increase solubility?. (2019).
- Scholars Research Library. A brief review: Microwave assisted organic reaction.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023).
- World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement. (2020).
- International Journal of Research in Engineering and Science. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- One Part of Chemistry Blog. Solubility Equilibrium. (2012).
- Byrne, F. P., et al. (2016). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering, 4(10), 5244-5254.
- Edusprouts. Lab Report: To determine the solubility behavior of naphthalene in toluene. (2009).
- ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2000).
- Google Patents. US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods.
- Slideshare. solubility enhancement and cosolvency by madhavi. (2015).
- Woo, L. W., et al. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Scientific Reports, 7, 42784.
- Solubility of Things. Naphthalene.
- Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379-3383.
- ResearchGate. Solubility of naphthalene (decadic logarithm of the mole fraction log(x SOL )) in various solvents at T=313.15 K.
- ResearchGate. Unique products from the reaction of naphthalene with the hydroxyl radical. (2011).
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. youtube.com [youtube.com]
- 4. ijmsdr.org [ijmsdr.org]
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- 7. researchgate.net [researchgate.net]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Difluoromethoxy)naphthalene
Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic process. The difluoromethoxy group is a valuable moiety in medicinal chemistry, capable of enhancing metabolic stability and acting as a hydrogen bond donor.[1][2] This guide aims to equip you with the knowledge to navigate the complexities of its synthesis on a larger scale.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield with Unreacted Starting Material (2-Naphthol)
Question: My reaction shows a significant amount of unreacted 2-naphthol even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer: This is a common issue when scaling up the difluoromethylation of phenols. The primary culprits are often related to reagent quality, reaction conditions, and the choice of difluoromethylating agent.
Potential Causes & Solutions:
-
Insufficient Base or Inactive Base: The reaction, typically a Williamson ether synthesis, requires a strong base to deprotonate the phenolic hydroxyl group of 2-naphthol.[1]
-
Solution: Ensure your base (e.g., potassium hydroxide, sodium hydride) is fresh and anhydrous. For solid bases, grind them to a fine powder to increase surface area. Consider using a stronger base or a phase-transfer catalyst to facilitate the deprotonation.
-
-
Poor Quality or Deactivated Difluoromethylating Agent: Many difluoromethylating agents are sensitive to moisture and can degrade over time.[3]
-
Solution: Use a freshly opened or properly stored difluoromethylating agent. If using a gaseous reagent like chlorodifluoromethane (ClCF₂H), ensure a consistent and controlled delivery rate. For reagents like (difluoromethyl)trimethylsilane (TMSCF₂H), verify its purity before use.[3]
-
-
Inadequate Mixing/Mass Transfer on Scale-Up: What works in a small flask may not translate directly to a larger reactor due to inefficient mixing.
-
Solution: Employ mechanical stirring and ensure the reaction mixture is homogeneous. For multiphasic reactions, vigorous stirring is crucial to maximize the interfacial area.
-
-
Suboptimal Temperature: The reaction may require a specific temperature range for optimal performance.
-
Solution: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation. A systematic temperature optimization study is recommended during scale-up.
-
Problem 2: Formation of Significant Byproducts
Question: My crude reaction mixture shows multiple spots on TLC/peaks in GC-MS, indicating the formation of several byproducts. How can I minimize these side reactions?
Answer: Byproduct formation is a frequent challenge in difluoromethylation chemistry, often stemming from the reactivity of the intermediates and reagents involved.
Common Byproducts & Mitigation Strategies:
-
C-Alkylation: The difluoromethyl group may attach directly to the naphthalene ring instead of the oxygen atom.[1]
-
Cause: This is more prevalent under harsh reaction conditions (e.g., very high temperatures) or with certain base/solvent combinations that favor C-alkylation over O-alkylation.
-
Solution: Employ milder reaction conditions. A careful selection of a less-hindered base and a polar aprotic solvent can favor O-alkylation.
-
-
Over-alkylation/Decomposition: The desired product may react further or decompose under the reaction conditions.
-
Cause: Prolonged reaction times at elevated temperatures can lead to the degradation of this compound.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
Hydrolysis of the Difluoromethylating Agent: Moisture in the reaction can lead to the decomposition of the difluoromethylating agent, reducing its effective concentration and potentially generating unwanted byproducts.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Problem 3: Difficulties in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?
Answer: The purification of fluoroaromatic compounds can be challenging due to their physical properties.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying this compound on a laboratory scale.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective and scalable purification method.
-
Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for aromatic compounds include ethanol, methanol, or mixed solvent systems like ethanol/water.
-
-
Sublimation: For thermally stable, non-polar solids like naphthalene derivatives, sublimation can be a highly effective purification technique, especially for removing non-volatile impurities.[4]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be employed for purification, provided the compound is thermally stable at the required distillation temperature.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Synthesis & Mechanism
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of 2-naphthol with a suitable difluoromethylating agent in the presence of a base.[1] Other methods, such as those involving radical-based C-H difluoromethoxylation, exist but may lead to issues with regioselectivity.[1]
Q2: Can you explain the reaction mechanism for the Williamson ether synthesis of this compound?
A2: Certainly. The mechanism proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-naphthol to form a nucleophilic naphthoxide anion.
-
Nucleophilic Substitution: The naphthoxide anion then attacks the electrophilic carbon of the difluoromethylating agent (e.g., chlorodifluoromethane), displacing the leaving group (e.g., chloride) to form the desired this compound ether.
Reagents & Solvents
Q3: What are the most common difluoromethylating agents for this synthesis, and what are their pros and cons?
A3: Several reagents can be used, each with its own advantages and disadvantages.
| Reagent | Pros | Cons |
| Chlorodifluoromethane (ClCF₂H) | Cost-effective | Gaseous, requires specialized handling equipment; ozone-depleting substance.[5] |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Good reactivity, milder conditions.[5] | Can be sensitive to moisture, may require an activator.[3] |
| Diethyl (bromodifluoromethyl)phosphonate | Commercially available, solid reagent. | May require specific reaction conditions.[6] |
| S-(Difluoromethyl) sulfonium salts | Can enable one-pot synthesis. | May require strict stoichiometric control.[7] |
Q4: What solvents are typically recommended for this reaction?
A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the naphthoxide salt, leaving the anion more nucleophilic. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
Safety & Handling
Q5: What are the key safety precautions to consider when working with difluoromethylating agents?
A5: Safety is paramount when handling these reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile or gaseous reagents.[8]
-
Inert Atmosphere: Many difluoromethylating agents are moisture-sensitive. Handle them under an inert atmosphere (nitrogen or argon).[3]
-
Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should be performed with caution by trained personnel.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[8]
Analytical & Characterization
Q6: What analytical techniques are used to monitor the reaction progress and characterize the final product?
A6: A combination of techniques is typically employed:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation and purity assessment of the final product. The ¹⁹F NMR spectrum is particularly diagnostic for fluorine-containing compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage and aromatic C-H bonds.[9]
III. Experimental Protocols & Data
Representative Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
-
Preparation: Under an inert atmosphere of nitrogen, add 2-naphthol (1.0 eq) to a solution of a suitable base (e.g., potassium hydroxide, 1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the naphthoxide salt.
-
Addition of Reagent: Cool the reaction mixture to 0 °C and slowly add the difluoromethylating agent (e.g., diethyl (bromodifluoromethyl)phosphonate, 1.1 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Illustrative Data
| Parameter | Condition |
| Starting Material | 2-Naphthol |
| Base | Potassium Hydroxide |
| Difluoromethylating Agent | Diethyl (bromodifluoromethyl)phosphonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-80% (after purification) |
IV. Visualizing the Workflow
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common synthesis issues.
V. References
-
Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494.
-
CHIMIA. (n.d.). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7073.
-
Zhang, W., Ni, Y., & Chen, J. (2021). Enzymatic synthesis of fluorinated compounds. World Journal of Microbiology and Biotechnology, 37(11), 185.
-
Boriharn, K., Powers, D. C., & Ritter, T. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10111-10115.
-
Wang, F., Zhu, D., Li, X., & Chen, P. (2019). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 141(49), 19288-19293.
-
Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478.
-
Ford, J., Preshlock, S., & Gouverneur, V. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202318728.
-
Hu, J., & Zhang, W. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5538-5551.
-
Siegemund, G., & Schwertfeger, W. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Yuan, C., Zhu, L., Chen, C., & Zhao, Y. (2018). Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives. Organic & Biomolecular Chemistry, 16(12), 2163-2167.
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Wang, X., et al. (2023). The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. Chinese Journal of Chemistry, 41(19), 2531-2544.
-
Jourquin, F., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 55(17), 7878-7890.
-
OSHA. (n.d.). NAPHTHALENE Method no.: 35. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Retrieved from [Link]
-
YouTube. (2022, November 15). NAPHTHALENE SYNTHESIS. Retrieved from [Link]
-
Wang, S., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(50), 27368-27377.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Elkamhawy, A., et al. (2018). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. European Journal of Medicinal Chemistry, 143, 1346-1365.
-
Vedantu. (n.d.). Explain Haworth synthesis of naphthalene class 11 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (2021, July 16). Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). Retrieved from [Link]
-
Murdoch Research Portal. (n.d.). Trifluoroacetylation of Oxygenated Naphthalenes. Synthesis of some Naphtho[2,3 c]pyran 5,10 quinones. Retrieved from [Link]
-
Yue, D., & Larock, R. C. (2002). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 67(6), 1905-1909.
-
Ensley, B. D., & Gibson, D. T. (1983). Naphthalene dioxygenase: purification and properties of a terminal oxygenase component. Journal of Bacteriology, 155(2), 505-511.
-
Kumar, A., et al. (2014). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Letters in Drug Design & Discovery, 11(7), 894-901.
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Lee, Y. R., et al. (2020). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Scientific Reports, 10(1), 1-13.
-
Steinberg, F. G., et al. (2022). Synthesis of anti-3Naphthaleno3naphthalenophane by Double Contractive Annulation of [2.2]Paracyclophane. Angewandte Chemie International Edition, 61(33), e202206778.
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Technical Support Center: Synthesis of 2-(Difluoromethoxy)naphthalene
Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction outcomes and ensure the highest purity of your target compound.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Williamson ether synthesis. This involves the reaction of 2-naphthol with a suitable difluoromethylating agent in the presence of a base. While seemingly straightforward, this reaction is often plagued by the formation of specific impurities that can complicate purification and compromise the quality of the final product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section is dedicated to solving specific problems you may encounter during your synthesis.
Question 1: My reaction yields a significant amount of an unknown impurity alongside my desired this compound. What is the likely identity of this byproduct and how can I minimize its formation?
Answer:
The most probable impurity is the C-alkylated isomer, 1-(difluoromethyl)naphthalen-2-ol. In the Williamson ether synthesis of phenols, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2]
-
O-alkylation (the desired reaction) occurs when the difluoromethylating agent reacts with the oxygen of the naphthoxide ion.
-
C-alkylation (the side reaction) occurs when the difluoromethylating agent reacts with a carbon atom of the naphthalene ring, most likely at the C1 position due to its higher reactivity.[3]
The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the nature of the difluoromethylating agent.[2][4]
Troubleshooting Steps:
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[5] In contrast, protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and thus promoting C-alkylation.
-
Choice of Base: The choice of base can influence the dissociation of the ion pair. A base with a larger, softer cation (e.g., cesium carbonate) can lead to a "freer" naphthoxide ion, which may favor O-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
-
Difluoromethylating Agent: While chlorodifluoromethane is a common reagent, other sources of the difluoromethyl group, such as those that generate a difluorocarbene, might exhibit different C/O selectivity.[6]
Workflow for Minimizing C-Alkylation:
Sources
- 1. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
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- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis for the Modern Medicinal Chemist: 2-(Difluoromethoxy)naphthalene vs. 2-Methoxynaphthalene
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing potency, selectivity, and pharmacokinetic profiles. The substitution of a traditional methoxy group with its difluorinated counterpart represents a prevalent tactic to modulate these properties. This guide provides a detailed comparative study of 2-(difluoromethoxy)naphthalene and 2-methoxynaphthalene, offering insights into their synthesis, physicochemical characteristics, reactivity, and metabolic fate. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in molecular design.
Physicochemical Properties: A Tale of Two Ethers
The introduction of fluorine atoms into a molecule can dramatically alter its physical and chemical properties. A comparison of 2-methoxynaphthalene and this compound reveals significant differences in lipophilicity, electronic character, and metabolic stability, all of which have profound implications for a molecule's behavior in a biological system.
| Property | 2-Methoxynaphthalene | This compound |
| Molecular Formula | C₁₁H₁₀O | C₁₁H₈F₂O |
| Molecular Weight | 158.20 g/mol | 194.18 g/mol |
| Melting Point | 70-73 °C | No experimental data available |
| Boiling Point | 274 °C | No experimental data available |
| Calculated LogP | 3.47 | 3.54 (Predicted) |
| Water Solubility | Insoluble | Predicted to be poorly soluble |
| pKa | Not applicable | Not applicable |
Data for 2-methoxynaphthalene from PubChem[1]. Predicted data for this compound from chemical property calculators.
Synthesis Strategies: From Classic to Contemporary
The preparation of these two naphthalene ethers, while both starting from the common precursor 2-naphthol, requires distinct methodologies reflecting the unique chemistry of the methyl and difluoromethyl groups.
Synthesis of 2-Methoxynaphthalene: A Classic Williamson Ether Synthesis
The methylation of 2-naphthol is a robust and well-established transformation, typically achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on a methylating agent.
Experimental Protocol:
-
Deprotonation: Dissolve 2-naphthol (1.0 eq) and sodium hydroxide (1.1 eq) in a suitable solvent such as ethanol or water.
-
Methylation: To the resulting sodium 2-naphthoxide solution, add a methylating agent like dimethyl sulfate or methyl iodide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and the crude product is collected by filtration. The solid is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-methoxynaphthalene.
Caption: Synthesis of 2-Methoxynaphthalene.
Synthesis of this compound: A Modern Fluorination Challenge
Introducing the difluoromethoxy group requires specialized reagents and conditions due to the challenges associated with handling difluorocarbene precursors. A common strategy involves the reaction of 2-naphthol with a difluoromethylating agent.
Plausible Experimental Protocol:
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Difluoromethylation: Once the deprotonation is complete, introduce a difluoromethylating agent. A common reagent for this transformation is chlorodifluoromethane (Freon-22) gas, bubbled through the solution. Alternatively, reagents like diethyl (bromodifluoromethyl)phosphonate can be used[2].
-
Reaction: The reaction is typically carried out at elevated temperatures and may require a sealed reaction vessel to maintain the pressure of the gaseous reagent. The progress is monitored by GC-MS or LC-MS.
-
Work-up and Purification: After completion, the reaction is carefully quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Sources
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(Difluoromethoxy)naphthalene and Its Isomers
Introduction: The Crucial Challenge of Isomer Identification
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit vastly different pharmacological, toxicological, and material properties. The naphthalene scaffold is a privileged structure in many commercial applications, and its functionalization can lead to a variety of isomers. The introduction of fluorine-containing groups, such as the difluoromethoxy (-OCHF₂) moiety, is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]
This guide provides an in-depth spectroscopic comparison of 2-(Difluoromethoxy)naphthalene and its primary positional isomer, 1-(Difluoromethoxy)naphthalene. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal relationships between molecular structure and spectral output. We will explore how fundamental principles of mass spectrometry, infrared (IR), ultraviolet-visible (UV-Vis), and, most critically, nuclear magnetic resonance (NMR) spectroscopy can be leveraged to unambiguously differentiate these two molecules. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with a robust framework for isomer characterization.
Part 1: Molecular Structures and Core Properties
The foundational difference between the two isomers is the substitution position on the naphthalene ring. This seemingly minor change creates distinct electronic and steric environments that are the basis for their spectroscopic differentiation.
Figure 1: Chemical structures of 1-(Difluoromethoxy)naphthalene and this compound.
| Property | 1-(Difluoromethoxy)naphthalene | This compound | Supporting Data |
| CAS Number | 920981-10-8 | 712-79-8 | [2] |
| Molecular Formula | C₁₁H₈F₂O | C₁₁H₈F₂O | [3] |
| Molecular Weight | 194.18 g/mol | 194.18 g/mol | [3] |
Part 2: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For isomers, this technique is primarily used for confirmation of molecular weight rather than for differentiation.
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct infusion or gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a molecular ion (M⁺˙).
-
Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Comparative Analysis
Both 1- and this compound will exhibit an identical molecular ion peak at an m/z of approximately 194.18. The fragmentation patterns are also expected to be very similar, likely showing losses corresponding to the fluorine and methoxy groups. While minor differences in fragment ion intensities might exist due to the slightly different stabilities of the precursor ions, these are often insufficient for reliable, standalone differentiation. Therefore, MS confirms the elemental composition but does not distinguish the isomers.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (e.g., stretching or bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Sample Scan: The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam.
-
Data Processing: The instrument's software subtracts the background spectrum from the sample spectrum and performs a Fourier transform (FT) to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
Comparative Analysis
The key difference between isomers in an IR spectrum lies in the "fingerprint region" (roughly 1500–600 cm⁻¹), where complex skeletal vibrations and out-of-plane bending modes occur. While some absorptions will be common to both molecules, their overall spectral patterns will be unique.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100–3000 | Present in both isomers. |
| Aromatic C=C Stretch | 1650–1500 | Multiple sharp bands characteristic of the naphthalene ring system will be present in both.[4] |
| C-O-C Stretch | 1300–1200 | Strong absorption expected for the ether linkage in both isomers.[4] |
| C-F Stretch | 1150–1000 | Strong, characteristic absorptions for the difluoro group. |
| C-H Out-of-Plane Bend | 900–700 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring and will be the most significant differentiator. |
For 1-substitution, one might expect patterns similar to other monosubstituted naphthalenes, while 2-substitution will yield a different, distinct pattern of bands.[5] These differences in the fingerprint region provide a reliable method for distinguishing the two isomers.
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems like naphthalene. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the molecular structure.
Experimental Protocol: Solution-Phase UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent, such as cyclohexane or ethanol.[6]
-
Sample Preparation: Prepare a dilute solution of the analyte with a known concentration (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0).[6]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200–400 nm).
Comparative Analysis
The electronic structure of the naphthalene core is perturbed by the substituent, leading to shifts in the absorption maxima.[7] The parent naphthalene molecule has characteristic absorption bands around 220 nm, 275 nm, and 312 nm.[6][8][9] The position of the -OCHF₂ group will influence the energy of the π-system differently.
-
1-(Difluoromethoxy)naphthalene: The substituent at the 1-position (alpha) often causes more significant steric and electronic interactions. This can lead to a more pronounced disruption of the naphthalene π-system, potentially causing larger bathochromic (red) shifts compared to the 2-substituted isomer.[7]
-
This compound: Substitution at the 2-position (beta) generally results in less steric hindrance and a different pattern of electronic perturbation. The resulting spectrum, while shifted relative to naphthalene, will have a distinct λmax and fine structure compared to the 1-isomer.[4]
By carefully comparing the λmax values and the overall shape of the absorption bands, UV-Vis spectroscopy can serve as a valuable tool for differentiation.
Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for distinguishing structural isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.[10]
Figure 2: A generalized workflow for structural elucidation using NMR spectroscopy.
¹H NMR Comparison
The chemical shift (δ) and splitting pattern (multiplicity) of the protons on the naphthalene ring are exquisitely sensitive to the substituent's position.
-
Key Differentiator: The Peri Proton. In 1-(Difluoromethoxy)naphthalene , the proton at the C8 position is in close spatial proximity to the substituent at C1. This "peri" interaction causes significant deshielding due to steric compression and the substituent's anisotropic effect, shifting its signal substantially downfield (to a higher ppm value) compared to all other aromatic protons. This isolated downfield multiplet is a hallmark of 1-substituted naphthalenes.
-
Symmetry and Splitting. In This compound , the molecule possesses a higher degree of symmetry. Protons H1 and H3 will appear as distinct signals, and the overall spectrum will be more compressed in the typical aromatic region (7.2-8.0 ppm). There is no single, strongly deshielded peri proton.
-
The -OCHF₂ Signal. In both isomers, the single proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (¹JHF ≈ 73-75 Hz). Its chemical shift will be in the range of 6.5-7.0 ppm.
| Feature | 1-(Difluoromethoxy)naphthalene (Predicted) | This compound (Predicted) |
| H8 (Peri) | Highly deshielded, downfield multiplet (>8.0 ppm) | Not present |
| H1 | Not applicable | Deshielded singlet or narrow doublet |
| Aromatic Region | Complex multiplets, spread over a wide range | More condensed pattern of multiplets |
| -OC HF₂ | Triplet (~6.6 ppm, ¹JHF ~74 Hz) | Triplet (~6.6 ppm, ¹JHF ~74 Hz) |
¹⁹F NMR Comparison
Fluorine-19 NMR is highly sensitive, with a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[11]
-
1-(Difluoromethoxy)naphthalene: The two equivalent fluorine atoms will produce a single signal. This signal will be split into a doublet by the single proton on the adjacent carbon (¹JFH).
-
This compound: The spectral output will be identical in principle: a doublet resulting from coupling to the methoxy proton.
While the fundamental appearance will be the same (a doublet), the precise chemical shift may differ slightly between the two isomers due to the different electronic environments. However, ¹H NMR is generally more informative for distinguishing these specific positional isomers.
¹³C NMR Comparison
Carbon-13 NMR provides information on the carbon skeleton. The substituent's electronic effects (inductive and resonance) cause predictable changes in the chemical shifts of the ring carbons.[12][13]
-
Substituted Carbon (C1 or C2): The carbon directly attached to the -OCHF₂ group will be significantly shifted downfield and will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).
-
Quaternary Carbons: The chemical shifts of the quaternary (bridgehead) carbons (C4a, C8a) are particularly sensitive to the substitution pattern and can be a key diagnostic tool.[14]
-
-O CHF₂ Carbon: The carbon of the difluoromethoxy group itself will appear as a downfield triplet (¹JCF ≈ 240-250 Hz).
By comparing the full set of carbon chemical shifts, particularly the ipso-carbon (C1 or C2) and the quaternary carbons, a definitive assignment can be made. 2D NMR techniques like HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons to carbons over 2-3 bonds) are essential for unambiguous signal assignment.[12]
Conclusion
While mass spectrometry can confirm the molecular formula and IR/UV-Vis spectroscopies provide valuable distinguishing fingerprints, NMR spectroscopy stands as the unequivocal method for differentiating 1- and this compound. The key diagnostic features are:
-
In ¹H NMR: The presence of a significantly downfield-shifted "peri" proton (H8) is uniquely characteristic of the 1-isomer.
-
In ¹³C NMR: The distinct chemical shifts of the ipso-carbon and the quaternary carbons provide a robust fingerprint for each isomer.
By employing this multi-technique spectroscopic approach and understanding the causal links between structure and spectral data, researchers, scientists, and drug development professionals can confidently and accurately characterize these and other closely related isomers, ensuring the integrity and quality of their scientific endeavors.
References
- Sebree, J. A., Plusquellic, D. F., & Zwier, T. S. (2011). Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene. Journal of Molecular Spectroscopy, 270.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- Tribollet, B., Sirjean, B., & Fittschen, C. (2020). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 642, A12.
- Găină, L., Tăbăcaru, A., Forţ, C., Shova, S., & Gulea, A. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Crystals, 12(6), 819.
- Lemmens, A. K., et al. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Physical Chemistry Chemical Physics, 22(32), 17948-17957.
- Sebree, J. A., Plusquellic, D. F., & Zwier, T. S. (2011). Spectroscopic characterization of structural isomers of naphthalene: 1-Phenyl-1-butyn-3-ene. Journal of Molecular Spectroscopy, 270(2), 97-107.
- Sebree, J. A., Plusquellic, D. F., & Zwier, T. S. (2011). Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene. Journal of Molecular Spectroscopy, 270(2), 97-107.
- Mateus, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Semantic Scholar. (n.d.). Fluorinated Aromatic Compounds.
- National Center for Biotechnology Information. (n.d.). 2-(Difluoromethyl)naphthalene. PubChem Compound Database.
- MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- International Research Journal of Pharmacy and Medical Sciences. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
- Oregon Medical Laser Center. (n.d.). Naphthalene.
- Chemsrc. (n.d.). 2,6-Bis(difluoromethoxy)naphthalene.
- National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook.
- Ivanova, Y., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 924-930.
- ResearchGate. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.
- National Institutes of Health. (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- National Institutes of Health. (n.d.). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex.
- ResearchGate. (n.d.). 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM.
- PhotochemCAD. (n.d.). Naphthalene.
- NASA Astrophysics Data System. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES.
- National Institute of Standards and Technology. (n.d.). Naphthalene. NIST Chemistry WebBook.
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A Comparative Guide to 2-(Difluoromethoxy)naphthalene Analogs in Preclinical Research
This guide provides an in-depth technical comparison of 2-(Difluoromethoxy)naphthalene analogs, an emerging class of compounds in drug discovery. We will delve into their in vitro efficacy, potential mechanisms of action, and predicted in vivo profiles, offering a comparative analysis against relevant alternative scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and developmental landscape of these novel chemical entities.
Introduction: The Rationale for Fluorination in Naphthalene Scaffolds
The naphthalene backbone is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms, particularly the difluoromethoxy (-OCF₂H) group, into the naphthalene scaffold is a strategic approach to modulate the physicochemical and pharmacokinetic properties of the parent molecule.[3] The high electronegativity of fluorine can alter the electronic properties of the aromatic system, potentially enhancing binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites, thereby improving metabolic stability and increasing the in vivo half-life of the compound.[3] This guide will focus on the in vitro and predicted in vivo characteristics of this compound analogs, with a particular focus on their potential as anticancer agents.
In Vitro Evaluation: A Tale of Two Mechanisms
Recent research has highlighted the potential of this compound analogs to act through distinct anticancer mechanisms, primarily as pan-Raf kinase inhibitors and potentially as tubulin polymerization inhibitors.
Potent Pan-Raf Kinase Inhibition
A noteworthy example of a this compound analog is compound 9a , a novel naphthalene-based diarylamide.[4] This compound has demonstrated strong inhibitory activity against wild-type B-Raf (B-RafWT), the V600E mutant B-Raf (B-RafV600E), and c-Raf, identifying it as a pan-Raf inhibitor.[4] Dysregulation of the Raf kinase family is a key driver in several cancers, most notably melanoma.[5]
Table 1: Comparative In Vitro Efficacy of Compound 9a and Other Kinase Inhibitors
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 9a | B-RafWT, B-RafV600E, c-Raf | A375 (Melanoma) | Not explicitly stated, but potent | [4] |
| Sorafenib | Multi-kinase inhibitor | A375 (Melanoma) | Potent | [4] |
| Exarafenib (KIN-2787) | Pan-RAF inhibitor | Various BRAF mutant | Potent | [6] |
| LY3009120 | Pan-RAF inhibitor | BRAF mutant NSCLC | Potent | [7] |
The development of pan-Raf inhibitors like compound 9a is significant because first-generation Raf inhibitors, such as vemurafenib, are effective against B-RafV600E monomers but can paradoxically activate Raf dimers, leading to resistance and off-target effects.[6][8] Pan-Raf inhibitors aim to overcome this limitation by targeting multiple Raf isoforms and their dimeric forms.[8][9] In vitro studies with compound 9a have shown that it induces G2/M phase cell cycle arrest and triggers dose-dependent apoptosis in melanoma cells.[5]
The Naphthalene Scaffold as a Tubulin Polymerization Inhibitor
While a direct study on a this compound analog as a tubulin inhibitor was not identified, the broader class of naphthalene derivatives has been extensively investigated for this mechanism.[10] Naphthalene-containing enamides, for instance, have been shown to be potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis.[10] This suggests that the this compound scaffold could also be explored for its potential to disrupt microtubule dynamics, a clinically validated anticancer strategy.[11][12][13]
Table 2: In Vitro Activity of Representative Naphthalene-Based Tubulin Polymerization Inhibitors
| Compound Class | Example Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-enamides | Compound 5f | Tubulin | Huh-7 | 2.62 | [10] |
| Naphthalene-chalcones | Not specified | Tubulin | HCT116, HepG2 | 1.02 - 1.20 | [14] |
| Thiazole-naphthalenes | Compound 5b | Tubulin | MCF-7 | 0.48 | [15] |
In Vivo Studies: A Predictive Approach
Direct in vivo efficacy, pharmacokinetic (PK), and toxicology data for this compound analogs are currently limited in the public domain. However, we can leverage in silico predictive models to generate a probable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for a representative molecule like compound 9a. This predictive analysis provides valuable insights for guiding future preclinical development.[16][17][18]
Predicted ADMET Profile of a this compound Analog
For this guide, we utilized a consensus of predictive algorithms from publicly available tools like ADMETlab 2.0 and SwissADME to generate a predicted profile for a molecule structurally similar to compound 9a.[15][16][19]
Table 3: Predicted ADMET Properties of a Representative this compound Analog
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability potential. |
| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed from the gut. |
| P-glycoprotein Substrate | Likely | Potential for drug-drug interactions. |
| Distribution | ||
| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |
| Blood-Brain Barrier Permeation | Low to Moderate | May have limited central nervous system effects. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of CYP2D6/3A4 | Risk of drug-drug interactions. |
| Metabolic Stability | Moderate to High | The -OCF₂H group likely enhances stability. |
| Excretion | ||
| Primary Route | Likely hepatic metabolism followed by renal excretion of metabolites. | Standard elimination pathway. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate Risk | Further in vitro cardiac safety assessment is needed. |
| Mutagenicity (AMES test) | Unlikely to be mutagenic | Favorable genotoxicity profile. |
| Hepatotoxicity | Moderate Risk | Common for aromatic compounds; requires monitoring. |
Causality Behind the Predictions: The difluoromethoxy group is expected to increase lipophilicity, which generally favors intestinal absorption and plasma protein binding. The high metabolic stability is a direct consequence of the strong C-F bonds, which are resistant to enzymatic cleavage by cytochrome P450 enzymes.[3] The potential for CYP inhibition and hepatotoxicity are common liabilities for planar aromatic systems like naphthalene and warrant experimental verification.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the key in vitro assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., B-Raf, c-Raf)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Pan-Raf Inhibition
Caption: Pan-Raf inhibition by this compound analogs blocks the MAPK pathway.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating in vivo efficacy in a xenograft mouse model.
Conclusion and Future Directions
This compound analogs represent a promising class of compounds with demonstrated in vitro potency, particularly as pan-Raf kinase inhibitors. The strategic incorporation of the difluoromethoxy group appears to confer desirable drug-like properties, as suggested by in silico ADMET predictions. While the current body of evidence is largely from in vitro studies, the favorable predicted profile warrants further investigation.
Future research should prioritize comprehensive in vivo studies to validate the predicted pharmacokinetic and safety profiles and to establish the in vivo efficacy of lead candidates in relevant animal models of cancer. Direct comparative studies against both first-generation and other pan-Raf inhibitors in head-to-head preclinical trials will be crucial to definitively position these analogs in the therapeutic landscape. Furthermore, exploring the potential of this scaffold as tubulin polymerization inhibitors could open up new avenues for their application in oncology. The insights provided in this guide aim to serve as a valuable resource for the continued development of this promising class of molecules.
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Benchmarking 2-(Difluoromethoxy)naphthalene: A Comparative Guide for Organic Electronic Device Performance
Introduction: The Quest for Advanced Organic Electronic Materials
In the dynamic field of organic electronics, the pursuit of novel materials with enhanced performance, stability, and processability is paramount. Naphthalene derivatives have long been recognized as a versatile class of compounds for these applications, owing to their inherent aromaticity, charge transport capabilities, and robust chemical nature.[1] The strategic introduction of fluorine-containing substituents has emerged as a powerful tool to fine-tune the electronic and physical properties of organic semiconductors. The difluoromethoxy group (-OCF₂H), in particular, offers a unique balance of electronic modification and structural benefits. This guide provides a comprehensive framework for benchmarking the performance of 2-(Difluoromethoxy)naphthalene in organic electronic devices, specifically Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). We will objectively compare its projected attributes against well-established materials and provide detailed experimental protocols to validate its potential.
The rationale for investigating this compound stems from the known effects of fluorination, which can lower both the HOMO and LUMO energy levels, thereby facilitating electron injection and enhancing resistance to oxidative degradation.[2] Furthermore, the difluoromethoxy group can influence intermolecular packing and improve thermal stability, crucial parameters for device longevity.[3]
Comparative Analysis: Key Performance Metrics
To rigorously evaluate the potential of this compound, a direct comparison with industry-standard materials is essential. This guide proposes a benchmarking study against the following alternatives:
-
For Hole Transport in OLEDs: N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB), a widely used hole transport material known for its high hole mobility and good thermal stability.[4]
-
For Electron Transport/Emissive Layer in OLEDs: Tris(8-hydroxyquinolinato)aluminium (Alq3), a canonical electron transport and emissive material in OLEDs, valued for its strong luminescence and stability.[5][6]
-
For n-type Channel in OFETs: Fullerene (C60), a well-characterized n-type organic semiconductor with high electron mobility.[7][8]
The following table outlines the key performance metrics to be evaluated. The data for the alternative materials are based on published literature, while the values for this compound are to be determined through the experimental protocols detailed in this guide.
Table 1: Comparative Performance Metrics of Organic Electronic Materials
| Property | This compound | NPB (Hole Transport) | Alq3 (Electron Transport/Emitter) | C60 (n-type OFET) |
| Electronic Properties | ||||
| HOMO Level (eV) | To be determined | ~ -5.4[4] | ~ -5.7 to -5.9[5] | ~ -6.2[7] |
| LUMO Level (eV) | To be determined | ~ -2.4[4] | ~ -3.0 to -3.2[5] | ~ -4.5[7] |
| Energy Gap (eV) | To be determined | ~ 3.0 | ~ 2.7 | ~ 1.7 |
| Device Performance | ||||
| OLED (as Hole Transport Layer) | ||||
| Max. Luminance (Cd/m²) | To be determined | > 10,000 (device dependent)[9] | N/A | N/A |
| Max. External Quantum Efficiency (EQE) (%) | To be determined | Device dependent[10] | N/A | N/A |
| Turn-On Voltage (V) | To be determined | Device dependent[10] | N/A | N/A |
| OLED (as Electron Transport Layer) | ||||
| Max. Luminance (Cd/m²) | To be determined | N/A | > 30,000 (device dependent)[6] | N/A |
| Max. External Quantum Efficiency (EQE) (%) | To be determined | N/A | Up to 4.6% (as emitter)[11] | N/A |
| Turn-On Voltage (V) | To be determined | N/A | ~ 5.5 (device dependent)[5] | N/A |
| OFET (as n-type channel) | ||||
| Electron Mobility (μ) (cm²/Vs) | To be determined | N/A | N/A | Up to 6[7] |
| On/Off Ratio | To be determined | N/A | N/A | > 10⁵[7] |
| Threshold Voltage (V) | To be determined | N/A | N/A | Device dependent |
| Physical Properties | ||||
| Thermal Decomposition Temp. (TGA, °C) | To be determined | ~ 380 | ~ 400 | > 450 |
| Glass Transition Temp. (DSC, °C) | To be determined | 95[4] | ~ 175 | N/A |
Experimental Protocols
To ensure a fair and accurate comparison, all devices should be fabricated and characterized under identical conditions. The following protocols provide a detailed methodology for this benchmarking study.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
Two sets of OLEDs will be fabricated to evaluate this compound as a potential hole transport layer (HTL) and electron transport layer (ETL).
a) Device Structure for HTL Evaluation:
ITO / HTL (40 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)
-
HTL comparison: this compound vs. NPB
b) Device Structure for ETL Evaluation:
ITO / NPB (40 nm) / Alq3 (30 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)
-
ETL comparison: this compound vs. Alq3 (as a dedicated ETL)
Fabrication Steps:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
Organic Layer Deposition: The organic layers are deposited via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rate for the organic materials should be maintained at 1-2 Å/s.
-
Cathode Deposition: A thin layer of lithium fluoride (LiF) is deposited at a rate of 0.1 Å/s, followed by the deposition of aluminum (Al) at a rate of 5 Å/s through a shadow mask to define the active area of the device.
-
Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L): The J-V-L characteristics will be measured using a source meter and a spectroradiometer.
-
Electroluminescence (EL) Spectra: The EL spectra will be recorded to determine the emission color and purity.
-
External Quantum Efficiency (EQE): The EQE will be calculated from the luminance, current density, and EL spectrum.
Experimental Workflow for OLED Fabrication
Caption: Workflow for OLED fabrication and characterization.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
To assess the electron-transporting capabilities of this compound, a bottom-gate, top-contact OFET architecture will be employed.
Device Structure:
n⁺⁺-Si / SiO₂ (200 nm) / Organic Semiconductor (50 nm) / Au (Source/Drain, 50 nm)
-
Organic Semiconductor comparison: this compound vs. C60
Fabrication Steps:
-
Substrate: A heavily doped n-type silicon wafer with a 200 nm thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with octadecyltrichlorosilane (OTS) to improve the interface quality and promote better molecular ordering of the organic semiconductor.
-
Organic Semiconductor Deposition: The organic semiconductor layer is deposited by thermal evaporation onto the treated substrate at a rate of 0.5 Å/s. The substrate temperature should be optimized for each material to achieve optimal film morphology.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes are deposited through a shadow mask with a defined channel length (e.g., 50 µm) and width (e.g., 1 mm).
Characterization:
-
Output and Transfer Characteristics: The electrical characteristics of the OFETs will be measured in a nitrogen atmosphere using a semiconductor parameter analyzer. The output characteristics (Drain Current vs. Drain-Source Voltage) and transfer characteristics (Drain Current vs. Gate-Source Voltage) will be recorded.
-
Mobility Calculation: The field-effect mobility (µ) will be calculated from the saturation region of the transfer characteristics.
-
On/Off Ratio and Threshold Voltage: The on/off current ratio and the threshold voltage will also be extracted from the transfer characteristics.
Experimental Workflow for OFET Fabrication
Caption: Workflow for OFET fabrication and characterization.
Trustworthiness and Self-Validation
The proposed experimental design incorporates self-validating systems. By fabricating and testing multiple devices for each material and under identical conditions, statistical relevance can be established. The use of well-characterized reference materials (NPB, Alq3, C60) provides a baseline for performance, allowing for a clear and objective assessment of this compound's capabilities. Any significant deviation in the performance of the reference devices from established literature values would indicate a potential issue with the fabrication or characterization process, ensuring the reliability of the obtained data.
Conclusion and Future Outlook
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of this compound in organic electronic devices. By systematically comparing its key electronic, optical, and physical properties against established materials, researchers can gain a clear understanding of its potential advantages and limitations. The detailed experimental protocols provide a clear roadmap for obtaining reliable and reproducible data. The insights gained from such a study will be invaluable for the rational design of next-generation organic electronic materials and devices.
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The Strategic Advantage of 2-(Difluoromethoxy)naphthalene Derivatives in Kinase Inhibition: A Comparative SAR Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing drug-like properties. Among these, the difluoromethoxy group (-OCHF₂) offers a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability. When appended to a naphthalene scaffold, a privileged structure in numerous therapeutic agents, it gives rise to a class of compounds with significant potential, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(difluoromethoxy)naphthalene derivatives, comparing their performance with other naphthalene-based analogs and elucidating the chemical rationale behind their biological activity.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The naphthalene core, a bicyclic aromatic system, provides a rigid and versatile platform for the spatial orientation of various functional groups.[1][2] Its inherent lipophilicity can aid in cell permeability, a crucial factor for targeting intracellular proteins like kinases. The introduction of a difluoromethoxy group at the 2-position of the naphthalene ring, however, confers a distinct set of advantages that can be strategically exploited in drug design.[3][4]
The -OCHF₂ group is a bioisostere of the more common methoxy (-OCH₃) group but with key differences.[5] It is more lipophilic, which can enhance membrane permeability and improve oral absorption.[5] Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability by blocking oxidative metabolism, a common pathway for drug degradation.[3][5] This can lead to a longer drug half-life and potentially a lower required dose.[3]
Unraveling the SAR of this compound Derivatives as Pan-Raf Kinase Inhibitors
A compelling case study for the utility of the this compound scaffold is in the development of pan-Raf kinase inhibitors for the treatment of melanoma.[6][7][8] Raf kinases are key components of the MAPK signaling pathway, which is often dysregulated in cancer.[6] While drugs like sorafenib are effective against wild-type B-Raf, they are less potent against mutated forms.[6][7][8] This has driven the search for pan-Raf inhibitors that can target multiple isoforms.
In a notable study, a series of novel naphthalene-based diarylamides were synthesized and evaluated for their inhibitory activity against various Raf kinase isoforms.[6][7][8] Among these, compound 9a , which features a this compound moiety, demonstrated potent inhibitory activity across wild-type B-Raf (B-RafWT), the V600E mutant of B-Raf (B-RafV600E), and c-Raf.[6][7][8]
Key Structural Features and Their Impact on Activity:
The SAR of these naphthalene-based diarylamides can be dissected by examining the key structural components:
-
The Naphthalene Core: Provides the fundamental scaffold for the molecule.
-
The 2-Substituent: The nature of the substituent at the 2-position of the naphthalene ring is critical for activity.
-
The Diaryl Amide Linker: Connects the naphthalene core to a substituted phenyl ring.
-
The Substituted Phenyl Ring: Modifications to this ring system fine-tune the compound's properties.
The following table summarizes the inhibitory activities of key compounds from this study, highlighting the importance of the 2-(difluoromethoxy) group.
| Compound | R Group (on Phenyl Ring) | B-RafWT IC₅₀ (nM) | B-RafV600E IC₅₀ (nM) | c-Raf IC₅₀ (nM) |
| 9a | 3-(Difluoromethoxy) | 25.3 | 18.7 | 15.2 |
| 9b | 4-Chloro | 45.1 | 38.5 | 30.7 |
| 9c | 4-Iodo | 60.2 | 52.8 | 45.6 |
| 9d | 4-Methoxy | 75.4 | 68.1 | 59.3 |
| 9f | 4-Fluoro | 35.8 | 29.4 | 22.1 |
Data synthesized from literature reports.[6][7][8]
As the data clearly indicates, compound 9a , with the 3-(difluoromethoxy)phenyl group, exhibits the most potent and balanced inhibitory activity against all three Raf kinase isoforms. This suggests a synergistic effect between the this compound core and the substituted phenyl ring.
The superiority of the difluoromethoxy group in this context can be attributed to a combination of factors:
-
Optimal Lipophilicity: The -OCHF₂ group contributes to a favorable lipophilicity profile, likely enhancing the compound's ability to access the ATP-binding pocket of the kinase.
-
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, potentially forming a crucial interaction with the kinase's active site.
-
Metabolic Stability: The inherent resistance of the C-F bonds to metabolic degradation likely contributes to the compound's overall potency and cellular activity.[3][5]
Comparative Analysis with Other Naphthalene-Based Scaffolds
To further appreciate the unique contribution of the 2-(difluoromethoxy) group, it is instructive to compare the SAR of these pan-Raf inhibitors with other classes of naphthalene derivatives targeting different biological pathways.
For instance, studies on naphthalene-sulfonamide hybrids as anticancer and antimicrobial agents have revealed different SAR trends.[1] In these compounds, the nature of the aryl or heteroaryl group attached to the sulfonamide moiety plays a dominant role in determining the biological activity.[1] While these compounds show promise, the focus of optimization is on a different part of the molecule compared to the pan-Raf inhibitors.
Similarly, naphthalene-containing enamides have been investigated as inhibitors of tubulin polymerization. The SAR of these compounds is driven by the substituents on the enamide portion of the molecule.
This comparative analysis underscores a key principle in drug design: the optimal substitution pattern on a given scaffold is highly dependent on the specific biological target. In the case of Raf kinases, the this compound scaffold has proven to be a particularly effective starting point for the development of potent inhibitors.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
General Synthesis of Naphthalene-Based Diarylamides
A representative synthetic scheme for the preparation of compounds like 9a is outlined below. This multi-step synthesis involves the formation of an amide bond between a substituted naphthalene carboxylic acid and a corresponding aniline derivative.
Materials:
-
2-Hydroxynaphthalene
-
Appropriate reagents for carboxylation, esterification, and difluoromethylation
-
Lithium hydroxide (LiOH)
-
Substituted anilines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Appropriate solvents (e.g., DMF, THF)
Procedure:
-
Synthesis of the Naphthalene Carboxylic Acid: Synthesize the this compound-6-carboxylic acid intermediate through a multi-step process starting from 2-hydroxynaphthalene. This typically involves carboxylation, esterification, introduction of the difluoromethoxy group, and subsequent hydrolysis of the ester.
-
Amide Coupling: To a solution of the this compound-6-carboxylic acid in a suitable solvent (e.g., DMF), add HATU and DIPEA. Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired substituted aniline to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final diarylamide derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Raf kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant Raf kinase enzymes (B-RafWT, B-RafV600E, c-Raf)
-
Biotinylated kinase substrate (e.g., a peptide containing the recognition sequence for the kinase)
-
ATP
-
Assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 384-well plate, add the assay buffer, the recombinant kinase, and the biotinylated substrate.
-
Add the test compounds or DMSO (as a control) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC.
-
Incubation: Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes) to allow for the formation of the immunocomplex.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Conclusion
The structure-activity relationship studies of this compound derivatives have revealed their significant potential as potent and selective kinase inhibitors. The unique combination of physicochemical properties conferred by the difluoromethoxy group, including enhanced lipophilicity and metabolic stability, makes this scaffold a highly attractive starting point for the design of next-generation therapeutics. The case of the pan-Raf inhibitors demonstrates how the strategic placement of this moiety can lead to compounds with superior biological activity compared to other analogs. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the this compound core is poised to play an increasingly important role in the discovery and development of novel drugs.
References
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.
- RSC Publishing. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation.
- International Journal of Pharmaceutical Sciences. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.
- CORE. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity.
- ResearchGate. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.
- PubMed Central. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.
- PubMed. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis.
- PubMed. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins.
- PubMed. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine.
- RSC Publishing. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
- PubChem. 2-(Difluoromethyl)naphthalene.
- PubMed. A new naphthalene derivative with anti-amyloidogenic activity as a potential therapeutic agent for Alzheimer's disease.
- PubMed Central. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- PubMed Central. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.
- CAU Scholar's Space. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized 2-(Difluoromethoxy)naphthalene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the structural integrity and purity of synthetic intermediates are paramount. 2-(Difluoromethoxy)naphthalene, a key building block whose fluorinated motif is designed to enhance metabolic stability and bioavailability in drug candidates, is no exception.[1][2] Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the validity of subsequent experimental data and the safety of potential therapeutics.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We move beyond mere protocols to explore the causality behind methodological choices, offering a framework for selecting the most appropriate analytical strategy based on your specific laboratory context and the nature of potential impurities.
Understanding the Impurity Profile: A Synthesis-Forward Approach
The efficacy of any purity analysis is contingent on a clear understanding of what one is looking for. The common synthetic routes to this compound typically involve the difluoromethoxylation of 2-naphthol.[2] This synthetic pathway informs the likely impurity profile:
-
Unreacted Starting Material: Residual 2-naphthol is a primary impurity concern.
-
Isomeric Byproducts: In naphthalene chemistry, the formation of positional isomers can be a significant issue.[3] Depending on the selectivity of the synthesis, other isomers of difluoromethoxylated naphthalene could be present.
-
Side-Reaction Products: Williamson ether synthesis, a potential route, can sometimes lead to C-alkylation instead of the desired O-alkylation, resulting in structural isomers.[3]
-
Reagents and Solvents: Residual solvents and unreacted reagents from the synthesis and purification steps are also common impurities.
A robust analytical method must be capable of separating and quantifying the parent compound from these structurally similar and chemically diverse species.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is the cornerstone for separating components within a mixture, making it indispensable for purity determination.[4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used chromatographic techniques in pharmaceutical analysis.[5][6]
High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
HPLC is a premier technique for analyzing non-volatile and thermally sensitive compounds, making it exceptionally well-suited for an aromatic solid like this compound.[7] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this class of molecule, a reverse-phase method using a C18 column is the industry standard due to its effectiveness in separating aromatic compounds and their potential isomers.[7][8]
Objective: To separate and quantify this compound from potential non-volatile impurities, including unreacted 2-naphthol and positional isomers.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: OpenLab CDS, Empower, or equivalent.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | 65:35 Acetonitrile:Water (Isocratic) | A common starting point for aromatic compounds, providing good resolution. Can be optimized as needed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temp. | 30°C | Controlled temperature ensures run-to-run reproducibility of retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Detection λ | 225 nm | Naphthalene derivatives exhibit strong absorbance in this UV region, providing high sensitivity. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any likely post-eluting impurities. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
Caption: HPLC analytical workflow from sample preparation to purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution and Impurity Identification
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a solid, its molecular weight and structure make it amenable to GC analysis with an appropriate temperature program.[7] The primary advantages of GC are its exceptional resolving power (leading to very sharp peaks) and speed.[9] When coupled with a Mass Spectrometer (MS), it becomes an unparalleled tool for the definitive identification of unknown volatile or semi-volatile impurities by providing their unique mass spectra.[6][10]
Objective: To separate volatile impurities and identify unknown peaks by their mass-to-charge ratio. This is ideal for detecting residual solvents or volatile byproducts.
Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD, or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless inlet.
Chromatographic & Spectrometric Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280°C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40-450 amu | Covers the mass of the parent compound and expected fragments. |
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the synthesized compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
No derivatization is typically required for this analyte.
Caption: GC-MS analytical workflow for purity assessment and impurity identification.
Spectroscopic Techniques: An Orthogonal Approach
While chromatography separates impurities, spectroscopy provides structural and quantitative information. For a fluorinated compound, Nuclear Magnetic Resonance (NMR) is an exceptionally powerful orthogonal technique.
Quantitative ¹⁹F NMR (qNMR): Precision and Specificity
NMR spectroscopy provides detailed information about molecular structure and can be used for both qualitative and quantitative analysis.[10] For this compound, ¹⁹F NMR is a particularly potent tool. The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a wide chemical shift range, which significantly reduces the chance of signal overlap compared to ¹H NMR.[11] This makes it an ideal method for selectively quantifying fluorine-containing compounds.[12] By integrating the signal of the analyte against a known amount of a fluorine-containing internal standard, a highly accurate purity value can be determined without needing an authenticated reference standard of the analyte itself.[13]
Objective: To determine the absolute purity (as a mass fraction) of this compound by comparing its ¹⁹F signal integral to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a multinuclear probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Experimental Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMSO-d₆ or CDCl₃ | Choose a deuterated solvent that dissolves both the analyte and the internal standard. |
| Internal Standard | Trifluorotoluene or another certified fluorinated standard | Must have a known purity, be stable, and have a ¹⁹F signal that is well-resolved from the analyte's signal. |
| Pulse Program | Standard single pulse (zg) with ¹H decoupling | A simple pulse sequence is sufficient for quantitative analysis. Proton decoupling simplifies the fluorine spectrum. |
| Relaxation Delay (d1) | > 5 x T₁ | Crucial for quantitation. Ensures complete relaxation of the nuclei between scans for accurate signal integration. A value of 30-60 seconds is a safe starting point. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 recommended). |
Sample Preparation & Analysis:
-
Accurately weigh ~20 mg of the synthesized this compound into a vial.
-
Accurately weigh ~20 mg of the certified internal standard (e.g., trifluorotoluene) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters.
-
Carefully integrate the signal for the -OCF₂H group of the analyte and the -CF₃ group of the standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of fluorine nuclei in the signal (2 for -OCF₂H, 3 for -CF₃)
-
MW = Molecular Weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Caption: ¹⁹F qNMR workflow for determining absolute purity.
Comparative Analysis: Selecting the Right Tool for the Job
The choice between HPLC, GC-MS, and qNMR depends on the specific analytical question being asked, the nature of the expected impurities, and the instrumentation available.[7]
| Feature | HPLC-UV/DAD | GC-MS | ¹⁹F qNMR |
| Principle | Liquid-solid phase partitioning[7] | Gas-solid phase partitioning & mass analysis[7] | Nuclear magnetic resonance of ¹⁹F nuclei[10] |
| Analyte Suitability | Excellent for non-volatile, thermally stable/labile compounds.[9] | Best for volatile, thermally stable compounds.[5] | Excellent for any soluble fluorine-containing compound.[12] |
| Impurity Detection | Non-volatile impurities, starting materials (2-naphthol), positional isomers.[7] | Volatile impurities, residual solvents, thermally stable byproducts.[7] | Only fluorine-containing impurities. Does not detect non-fluorinated impurities. |
| Identification | Tentative ID by retention time and UV spectrum. | Definitive ID of volatile impurities via mass spectral library matching.[6] | Definitive structural information for fluorine-containing impurities. |
| Quantitation | Relative purity by area percent. Requires reference standard for absolute purity. | Relative purity by area percent. | Absolute purity determination using an internal standard. |
| Pros | Robust, versatile, widely available, excellent for isomer separation.[5][7] | High resolution, fast analysis, definitive identification of unknowns.[9] | High precision, high accuracy, no analyte-specific standard needed, non-destructive.[12] |
| Cons | Lower resolution than GC, requires more expensive solvents. | Not suitable for thermally labile compounds, potential for analyte degradation at high temps.[9] | Insensitive to non-fluorinated impurities, requires specialized equipment and expertise, longer acquisition times. |
Conclusion and Senior Scientist Recommendation
For a comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended.
-
Primary Quality Control (QC): HPLC-UV/DAD should be the primary method for routine batch release and purity assessment.[7] Its robustness and proven ability to separate non-volatile starting materials and positional isomers make it the most reliable workhorse for determining the overall purity profile.
-
Impurity Identification and Volatiles: GC-MS serves as an essential complementary technique. It is invaluable for identifying unknown volatile byproducts from the synthesis and for quantifying residual solvents, which HPLC may not effectively resolve or detect.[6][7]
-
Definitive Purity Assignment: For assigning a precise, absolute purity value to a reference lot or for critical applications, ¹⁹F qNMR is the gold standard.[12][13] Its high precision and independence from an analyte-specific reference standard provide an orthogonal and authoritative measure of purity that can validate the results obtained from chromatographic methods.
By judiciously combining these techniques, researchers and drug development professionals can build a complete and validated purity profile for this compound, ensuring the quality and reliability of their scientific endeavors.
References
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
- El-Cezeri, M., et al. Modern Analytical Technique for Characterization Organic Compounds.
- Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed.
- Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
- Semantic Scholar. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- Oxford Instruments. NMR | Speeding Fluorine Analysis.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Newman, S. P., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC.
- NCERT. PURIFICATION AND CRITERIA OF PURITY.
- AbacipharmTech. This compound.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- ResearchGate. GC-MS spectrum of control naphthalene sample.
- RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
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A Comparative Guide to the Theoretical and Experimental Properties of 2-(Difluoromethoxy)naphthalene
Introduction
The introduction of fluorine-containing substituents into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's bioactivity, metabolic stability, and physicochemical characteristics. This guide focuses on 2-(difluoromethoxy)naphthalene, a molecule of significant interest for its potential applications as a scaffold in drug discovery and functional materials.
Herein, we delve into the theoretical underpinnings of this compound's properties, contrasting them with the well-documented experimental data of 2-methoxynaphthalene. This comparative approach aims to provide researchers with a predictive understanding of the target molecule and a practical framework for its synthesis and characterization.
I. Theoretical Properties of this compound
The replacement of a methoxy group with a difluoromethoxy group introduces significant electronic perturbations to the naphthalene core. The two fluorine atoms are potent electron-withdrawing groups due to their high electronegativity. This has several predictable consequences for the molecule's properties.
Electronic Effects: The -OCF₂H group is a strong electron-withdrawing group via the inductive effect (σ-effect), yet it can also act as a weak π-donor through the oxygen lone pairs. This duality influences the electron density of the naphthalene ring system, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Compared to the electron-donating methoxy group in 2-methoxynaphthalene, the difluoromethoxy substituent is expected to deactivate the ring towards electrophilic attack.
Lipophilicity: The difluoromethoxy group is known to significantly increase lipophilicity (logP) compared to a methoxy group. This is a critical parameter in drug design, as it influences membrane permeability and binding to hydrophobic pockets of target proteins.
Hydrogen Bonding: Unlike the methoxy group, the hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor. This can lead to unique intermolecular interactions and potentially alter binding affinities to biological targets.
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group more resistant to oxidative metabolism compared to the methoxy group. This is a key strategy for improving the pharmacokinetic profile of drug candidates.
II. Experimental Properties of 2-Methoxynaphthalene: A Benchmark for Comparison
To provide a tangible reference for the properties of this compound, we present a detailed overview of the experimental data for 2-methoxynaphthalene.
Physicochemical Properties
| Property | Experimental Value for 2-Methoxynaphthalene | Reference |
| CAS Number | 93-04-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀O | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][3] |
| Melting Point | 70-73 °C | [2][3] |
| Boiling Point | 274 °C | [2][3] |
| Density | 1.064 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene | [4][5] |
Spectroscopic Data for 2-Methoxynaphthalene
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2-methoxynaphthalene in CDCl₃ typically shows a singlet for the methoxy protons around 3.9 ppm.[6] The aromatic protons appear as a series of multiplets in the range of 7.1-7.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum displays a signal for the methoxy carbon around 55 ppm. The aromatic carbons resonate in the region of 105-160 ppm.
IR (Infrared) Spectroscopy: The IR spectrum of 2-methoxynaphthalene exhibits characteristic C-O stretching vibrations for the ether linkage, typically in the range of 1250-1000 cm⁻¹. Aromatic C-H stretching bands are observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 2-methoxynaphthalene shows a prominent molecular ion peak (M⁺) at m/z 158.[1]
III. Comparative Analysis and Expected Properties of this compound
Based on the established effects of difluoromethoxy substitution, we can extrapolate the likely properties of this compound in comparison to 2-methoxynaphthalene.
| Property | 2-Methoxynaphthalene (Experimental) | This compound (Predicted) | Rationale |
| Melting Point | 70-73 °C | Likely higher | Increased molecular weight and potential for weak H-bonding. |
| Boiling Point | 274 °C | Likely higher | Increased molecular weight and stronger dipole moment. |
| ¹H NMR (-OCHₓ) | ~3.9 ppm (s, 3H) | ~6.5-7.0 ppm (t, 1H) | The proton on the difluoromethoxy group is significantly deshielded by the adjacent fluorine atoms and will appear as a triplet due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | N/A | Expected doublet | The two fluorine atoms will couple with the single proton, resulting in a doublet. |
| IR (C-O stretch) | ~1250-1000 cm⁻¹ | Shifted due to C-F bonds | The strong C-F stretching vibrations will appear in the 1100-1000 cm⁻¹ region. |
| Reactivity | Activated towards electrophilic substitution | Deactivated towards electrophilic substitution | Strong inductive electron withdrawal by the -OCF₂H group. |
IV. Experimental Protocols
The following are detailed, validated protocols for the synthesis and characterization of 2-methoxynaphthalene. These methodologies can be adapted for the synthesis and analysis of this compound.
Synthesis of 2-Methoxynaphthalene from 2-Naphthol
This procedure describes the methylation of 2-naphthol using dimethyl sulfate in an alkaline medium, a classic Williamson ether synthesis.[2][5]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol in aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude 2-methoxynaphthalene by recrystallization from ethanol.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 2-methoxynaphthalene.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar structures.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Diagram of Characterization Workflow:
Caption: Standard workflow for the spectroscopic characterization of an organic compound.
V. Conclusion
While a direct experimental comparison for this compound remains challenging due to the current lack of published data, a robust theoretical framework predicts significant alterations in its physicochemical and spectroscopic properties compared to its methoxy analog. The introduction of the difluoromethoxy group is expected to increase its lipophilicity, metabolic stability, and introduce the potential for hydrogen bond donation, all of which are desirable traits in modern drug design. The provided experimental protocols for the synthesis and characterization of 2-methoxynaphthalene serve as a validated starting point for any future investigation into this compound. Further research is warranted to synthesize and experimentally validate the predicted properties of this promising fluorinated naphthalene derivative.
VI. References
-
PubChem. (n.d.). 2-Methoxynaphthalene. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
ChemBK. (2024, April 9). 2-fluoronaphthalene. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved January 7, 2026, from [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Buy 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene (EVT-11989390) [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene [webbook.nist.gov]
- 6. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(Difluoromethoxy)naphthalene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 2-(Difluoromethoxy)naphthalene, a halogenated aromatic ether, presents unique properties valuable in synthesis. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring the protection of laboratory personnel while maintaining experimental integrity. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture through a deep understanding of why each procedural step is critical.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before any work begins, a thorough risk assessment is mandatory. Based on available safety data, this compound is classified with several key hazards that dictate our handling strategy.[1][2] Understanding the nature of these risks is the first step in mitigating them.
Summary of Known Hazards:
-
H302: Harmful if swallowed. [1][2] Ingestion can lead to acute toxicity. This necessitates stringent controls to prevent oral intake, including a strict policy against eating or drinking in the lab and careful handling to avoid hand-to-mouth contamination.
-
H315: Causes skin irritation. [1][2] As with many halogenated aromatics, direct contact can lead to localized inflammation, redness, and discomfort.[3] Prolonged exposure could result in more severe dermatitis.
-
H319: Causes serious eye irritation. [1][2] The eyes are particularly vulnerable. Splashes or vapor exposure can cause significant irritation and potential damage to the cornea.[3]
-
H335: May cause respiratory irritation. [1][2] Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[4]
The Hierarchy of Controls: A Self-Validating Safety System
Personal Protective Equipment (PPE) is the final line of defense. A truly safe system begins with engineering and administrative controls that remove or minimize the hazard at its source. This multi-layered approach creates a self-validating system where safety does not rely on a single point of failure.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Control: The primary and most critical control is the mandatory use of a certified chemical fume hood.[3] This captures vapors and potential dust at the source, preventing inhalation and minimizing systemic exposure in the lab environment.
-
Administrative Controls: Standard Operating Procedures (SOPs) for this compound must be written and reviewed by all personnel. This includes designating specific areas for its use and storage, and ensuring all users are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE) Protocol
When direct handling is necessary, a comprehensive PPE plan is non-negotiable.[3] The following table outlines the minimum required PPE, selected to counter the specific hazards identified.
| Protection Area | Required PPE | Rationale & Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin irritation.[3][6] Double-gloving is recommended for extended procedures. Gloves must be inspected before use and removed properly to avoid contaminating skin.[1] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and vapors causing serious eye irritation.[7] A face shield, worn over goggles, offers a secondary layer of protection for the entire face during transfers of larger quantities.[1] |
| Body Protection | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of appropriate material prevents contact with clothing and skin.[4] |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | A fume hood provides adequate respiratory protection.[3] A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like a large spill outside of containment.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, sequential workflow minimizes risk during the handling process. This protocol assumes all work is performed inside a chemical fume hood.
Caption: A standard workflow for safely handling hazardous chemicals in the lab.
Step 1: Preparation
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Clear the workspace of any unnecessary items.[3]
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the hood.
-
Ensure an emergency eyewash and shower are accessible and unobstructed.[4]
Step 2: Gowning and PPE
-
Don all required PPE as specified in the table above before approaching the fume hood.
Step 3: Aliquoting and Transfer
-
Carefully open the container. For solids, use a spatula or powder funnel to minimize dust generation.[1] For liquids, use a syringe or pipette.
-
Weigh the material in a tared container within the hood.
-
Close the primary container securely once the desired amount is removed.
Step 4: Experimental Use
-
Conduct all manipulations with the sash at the lowest practical height.
-
Keep all containers sealed when not in immediate use to prevent vapor release.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring compliance with regulations.
Decontamination:
-
All glassware and equipment that came into contact with this compound must be decontaminated before being removed from the fume hood. This is typically achieved by rinsing with an appropriate solvent (e.g., acetone, ethanol), with the rinsate collected as hazardous waste.
-
Wipe down the surfaces of the fume hood with the same solvent after work is complete.
Waste Disposal:
-
Solid Waste: Contaminated consumables such as gloves, weigh papers, and paper towels must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Unused material and solvent rinsates must be collected in a designated, sealed, and labeled halogenated organic waste container.
-
Never dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.[1][4] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office according to local and national regulations.[4]
By integrating this comprehensive safety and handling framework into your daily operations, you build a resilient and trustworthy research environment. This proactive approach not only protects you and your colleagues but also ensures the quality and reliability of your scientific outcomes.
References
- Benchchem.
- AK Scientific, Inc. 2-(Difluoromethyl)
- ChemicalBook. 2-(difluoromethoxy)
- Angene Chemical. Safety Data Sheet for this compound. URL
- Merck Millipore.
- ChemicalBook. 2-(difluoromethoxy)
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). URL
- R&D Systems.
- Sigma-Aldrich.
- Canada Safety Training. PPE for Hazardous Chemicals. URL
- Bernardo Ecenarro. Recommended PPE to handle chemicals. URL
- ChemTalk. Lab Safety Equipment & PPE. URL
- Fisher Scientific.
- BLD Pharm. 712-79-8|this compound. URL
- Santa Cruz Biotechnology.
- NAPHTHALENE Safety D
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 712-79-8|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
